molecular formula C8H4Cl2N2 B1395959 4,7-Dichloro-1,6-naphthyridine CAS No. 952138-13-5

4,7-Dichloro-1,6-naphthyridine

Cat. No.: B1395959
CAS No.: 952138-13-5
M. Wt: 199.03 g/mol
InChI Key: JGOTXCGNCXEAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dichloro-1,6-naphthyridine ( 952138-13-5) is a high-value chemical building block extensively employed in organic synthesis and medicinal chemistry . This compound serves as a key intermediate for constructing complex molecular frameworks, particularly in the preparation of various pharmaceuticals, agrochemicals, and functional materials . Its unique structure, featuring two chlorine atoms on the naphthyridine core, makes it an essential scaffold for chemists creating novel molecules with diverse applications . The 1,6-naphthyridine core is a recognized privileged structure in drug discovery . Researchers utilize this compound to develop derivatives with significant biomedical potential. Notably, 1,6-naphthyridine-based compounds have shown promise as potent inhibitors, with recent studies identifying novel nitrogen-containing naphthyridine derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) that form key hydrogen bonds with residues like LYS101 and PRO225 in the enzyme's binding pocket . Furthermore, this scaffold is being explored for its anticancer properties, with certain functionalized 1,6-naphthyridines demonstrating notable cytotoxic activity against various human cancer cell lines . The dichloro substitution pattern allows for sequential functionalization, enabling efficient structure-activity relationship (SAR) studies and the exploration of diverse chemical space in lead optimization campaigns. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. CAS Number: 952138-13-5 Molecular Formula: C8H4Cl2N2 Molecular Weight: 199.04 g/mol

Properties

IUPAC Name

4,7-dichloro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-1-2-11-7-3-8(10)12-4-5(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOTXCGNCXEAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(N=CC2=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717128
Record name 4,7-Dichloro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952138-13-5
Record name 4,7-Dichloro-1,6-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952138-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dichloro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Alche-Molecular Key: A Technical Guide to 4,7-Dichloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,6-naphthyridine scaffold is a quintessential "privileged structure" in modern medicinal chemistry, serving as the core of numerous kinase inhibitors and other therapeutic agents. Within this esteemed class of heterocycles, 4,7-dichloro-1,6-naphthyridine stands out as a pivotal intermediate—a versatile molecular key ready to unlock a vast chemical space for drug discovery and materials science. Its two strategically positioned chlorine atoms act as reactive handles for controlled, regioselective functionalization, enabling the systematic construction of compound libraries. This guide provides an in-depth examination of the chemical properties, structure, synthesis, reactivity, and applications of this compound, offering researchers a comprehensive resource for leveraging this powerful building block.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic heteroaromatic compound. The 1,6-naphthyridine core consists of two fused pyridine rings with nitrogen atoms at positions 1 and 6. This arrangement results in a unique electronic distribution across the ring system, influencing its reactivity and intermolecular interactions. The chlorine atoms at the C4 and C7 positions are crucial for its synthetic utility.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₄Cl₂N₂[1]
Molecular Weight 199.04 g/mol [2][1]
Appearance White to yellow crystalline powder[3]
Melting Point 138 - 140 °C[3]
IUPAC Name This compound
CAS Number 952138-13-5[4]
Solubility Generally soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., DMF, DMSO); sparingly soluble in alcohols; insoluble in water.Inferred from similar compounds

Spectroscopic Characterization

Definitive structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides a clear signature for the molecule's four aromatic protons.

  • ¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 9.47 (d, J = 0.6 Hz, 1H), 9.10 (d, J = 4.7 Hz, 1H), 8.18 (s, 1H), 7.94 (dd, J = 4.8 Hz, 1H).[4]

  • Interpretation:

    • The distinct chemical shifts for each of the four protons confirm the asymmetric nature of the substitution pattern.

    • The downfield shifts, particularly for the proton at 9.47 ppm, are characteristic of protons on an electron-deficient heteroaromatic ring system.

    • The observed coupling constants (J-values) are consistent with the connectivity of the protons on the naphthyridine core.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • Predicted Chemical Shifts (δ, ppm):

    • C-Cl Carbons (C4, C7): ~145-155 ppm. The direct attachment to electronegative chlorine and being part of the aromatic system results in a significant downfield shift.

    • Other Quaternary Carbons (C4a, C8a): ~140-150 ppm. These bridgehead carbons are also shifted downfield due to their position within the fused ring system.

    • CH Carbons: ~120-140 ppm. The precise shifts will vary based on their proximity to the nitrogen atoms and chlorine substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying key functional groups and the overall aromatic nature of the molecule.

  • Predicted Characteristic Absorptions (cm⁻¹):

    • 3100-3000 cm⁻¹: C-H stretching vibrations for the aromatic protons.[5]

    • 1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic naphthyridine core. These bands confirm the heteroaromatic system.[4][6]

    • ~850-750 cm⁻¹: C-Cl stretching vibrations. The exact position can be influenced by the aromatic system.

    • Below 900 cm⁻¹: Out-of-plane C-H bending vibrations, which can be characteristic of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Observations:

    • Molecular Ion (M⁺): A prominent cluster of peaks around m/z 198, 200, and 202. This characteristic isotopic pattern, with an approximate ratio of 9:6:1, is definitive for a molecule containing two chlorine atoms.[7]

    • Fragmentation: Expect sequential loss of chlorine radicals (Cl•) or HCl, leading to fragments at [M-35]⁺/[M-36]⁺ and further fragmentation of the naphthyridine ring.

Synthesis of this compound

The synthesis of this compound is most reliably achieved via the chlorination of its corresponding dihydroxy precursor. This two-step approach ensures high yields and purity. The proposed pathway is based on well-established transformations in heterocyclic chemistry, particularly the conversion of hydroxypyridines to chloropyridines.[2][8]

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination Start 4-Aminopyridine-3-carbaldehyde Reagent1 Diethyl Malonate Piperidine (cat.) Intermediate 4,7-Dihydroxy-1,6-naphthyridine Reagent1->Intermediate Condensation & Cyclization Reagent2 Phosphorus Oxychloride (POCl₃) Heat Product This compound Intermediate->Product Reagent2->Product Dehydrative Chlorination

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 1,6-Naphthyridine-4,7-diol

Causality: This step constructs the core naphthyridine ring system. The use of a base like piperidine catalyzes the Knoevenagel condensation between the aldehyde and the active methylene group of diethyl malonate, followed by an intramolecular cyclization and tautomerization to form the stable dihydroxy aromatic system.

  • To a solution of 4-aminopyridine-3-carbaldehyde (1.0 eq) in ethanol, add diethyl malonate (1.2 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 1,6-naphthyridine-4,7-diol, will precipitate from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The product is often used in the next step without further purification.

Step 2: Synthesis of this compound

Causality: Phosphorus oxychloride (POCl₃) is a powerful and standard reagent for converting hydroxyl groups on nitrogen-containing heterocycles (in their tautomeric pyridone/pyrimidinone forms) to chlorides. The reaction proceeds via a dehydrative chlorination mechanism.[2][9]

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), place 1,6-naphthyridine-4,7-diol (1.0 eq).

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 eq), which acts as both the reagent and the solvent.

  • Heat the mixture to reflux (approx. 105 °C) for 3-5 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).

  • Work-up: Cautiously quench the residue by slowly adding it to crushed ice with vigorous stirring. This is a highly exothermic process.

  • Neutralize the acidic aqueous solution with a base, such as saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution, until the pH is ~7-8.

  • The product will precipitate as a solid. Collect the crude product by filtration.

  • Purify the solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford pure this compound.

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the differential reactivity of its two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SₙAr) . The electron-withdrawing nature of the fused pyridine rings activates the C-Cl bonds towards nucleophilic attack.

Generally, the C4 position in such systems is more electrophilic and thus more reactive towards nucleophiles than the C7 position. This regioselectivity allows for a stepwise and controlled functionalization of the scaffold, making it an ideal platform for building molecular diversity.

Common transformations include:

  • Amination: Reaction with primary or secondary amines, often catalyzed by a palladium catalyst (Buchwald-Hartwig amination), to install diverse amino groups.

  • Alkoxylation/Aryloxylation: Substitution with alkoxides or phenoxides to form ether linkages.

  • Thiolation: Reaction with thiols to introduce sulfur-containing moieties.

  • Cross-Coupling Reactions: The C-Cl bonds can participate in Suzuki, Stille, or Sonogashira cross-coupling reactions to form new carbon-carbon bonds, further expanding the accessible chemical space.

Reactivity_Diagram cluster_0 Selective C4 Substitution (More Reactive Site) cluster_1 C7 Substitution (Less Reactive Site) Core 4,7-Dichloro- 1,6-naphthyridine Nuc1 R¹-NH₂ (Amination) Core->Nuc1 SₙAr / Pd-cat. Nuc2 R¹-OH (Hydroxylation) Core->Nuc2 SₙAr Nuc3 R¹-B(OH)₂ (Suzuki Coupling) Core->Nuc3 Pd-cat. Product1 4-Substituted-7-Chloro Derivative Nuc4 R²-NH₂ Product1->Nuc4 Harsher Conditions or different catalyst Nuc5 R²-B(OH)₂ Product1->Nuc5 Pd-cat. Product2 4,7-Disubstituted Derivative

References

The Strategic Core: A Technical Guide to 4,7-Dichloro-1,6-naphthyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the strategic selection of core molecular frameworks. Among these, nitrogen-containing heterocycles have consistently proven to be a fertile ground for the discovery of potent and selective modulators of biological targets. The 1,6-naphthyridine scaffold, a bicyclic heteroaromatic system, has emerged as a "privileged structure," forming the backbone of numerous biologically active molecules, including potent kinase inhibitors. This guide provides an in-depth technical overview of a key derivative, 4,7-Dichloro-1,6-naphthyridine (CAS Number: 952138-13-5), a versatile building block poised for the synthesis of next-generation therapeutics.

This document will delve into the fundamental properties, synthesis, and reactivity of this compound, with a particular focus on its strategic application in the development of targeted therapies. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and aim to empower researchers to leverage this scaffold in their drug discovery programs.

I. Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 952138-13-5ChemUniverse[1]
Molecular Formula C₈H₄Cl₂N₂ChemUniverse[1]
Molecular Weight 199.04 g/mol ChemUniverse[1]
Appearance White to yellow crystalline powder or solidFisher Scientific[2]
Melting Point 138-140 °CFisher Scientific[2]
Purity Typically ≥97%ChemUniverse[1]
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and THF.Inferred from general properties of similar heterocyclic compounds.

Spectral Data (Predicted and Inferred from Analogues):

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing signals in the aromatic region, likely between 7.5 and 9.5 ppm. The protons at positions 2, 3, 5, and 8 would each give distinct signals, with coupling patterns indicative of their positions on the bicyclic ring system.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms of the naphthyridine core. The carbons attached to the chlorine atoms (C4 and C7) would be significantly downfield shifted. Quaternary carbons would likely show weaker signals.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with a prominent molecular ion peak (M+) around m/z 198/200/202.

II. Synthesis of the this compound Core

The synthesis of the 1,6-naphthyridine core can be achieved through various strategies, often involving the construction of the second pyridine ring onto a pre-existing pyridine derivative. While a specific, detailed experimental protocol for this compound is not extensively published, a plausible and efficient route can be extrapolated from the synthesis of related substituted 1,6-naphthyridines. A highly relevant approach involves the conversion of a 1,6-naphthyridine-4,7-dione intermediate.

G cluster_0 Synthesis Pathway Start Substituted Pyridine Precursor Intermediate1 1,6-Naphthyridine-4,7-dione Final This compound

Proposed Experimental Protocol: Synthesis from a Dione Precursor

This protocol is based on established methodologies for the synthesis of dichlorinated naphthyridines from their corresponding diones.[3]

Step 1: Synthesis of 1,6-Naphthyridine-4,7-dione

A suitable substituted pyridine precursor, such as a 4-aminonicotinic acid derivative, would undergo a cyclization reaction to form the 1,6-naphthyridine-4,7-dione core. This can often be achieved through condensation with a malonic acid derivative followed by thermal cyclization.

Step 2: Chlorination to this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, place the 1,6-naphthyridine-4,7-dione intermediate.

  • Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) in excess (typically 5-10 equivalents). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring. The excess POCl₃ will be hydrolyzed.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is approximately 8-9. This will precipitate the crude product. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

III. Reactivity and Strategic Functionalization

The two chlorine atoms on the 1,6-naphthyridine scaffold are key functional handles that allow for selective derivatization through nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions. The inherent electronic properties of the naphthyridine ring system, with two electron-withdrawing nitrogen atoms, activate the chlorine-bearing carbons towards nucleophilic attack.

Regioselectivity in Functionalization Reactions

A critical aspect for the strategic use of this compound is the regioselectivity of subsequent reactions. Based on studies of related dichlorinated aza-heterocycles, the C4 and C7 positions exhibit differential reactivity.

  • Nucleophilic Aromatic Substitution (SₙAr): In SₙAr reactions with nucleophiles such as amines, the C4 position is generally more electrophilic and thus more reactive. This is due to the combined electron-withdrawing effects of the adjacent nitrogen at position 1 and the nitrogen at position 6.

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling): In palladium-catalyzed cross-coupling reactions, the outcome can be influenced by the specific catalyst and reaction conditions. However, for Suzuki couplings on related dichlorinated aza(iso)quinolines, the position analogous to C4 has been shown to be more reactive.

G cluster_0 Selective Functionalization Start This compound Path1 Nucleophilic Aromatic Substitution (SₙAr) Product1 4-Substituted-7-chloro- 1,6-naphthyridine Path2 Palladium-Catalyzed Cross-Coupling Product2 4-Aryl/Alkyl-7-chloro- 1,6-naphthyridine

Exemplary Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol provides a general framework for the regioselective arylation at the C4 position.

  • Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base like sodium carbonate (2.0-3.0 eq.).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water. Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the 4-aryl-7-chloro-1,6-naphthyridine derivative.

IV. Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 1,6-naphthyridine scaffold is a cornerstone in the design of numerous kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as a key starting material for the synthesis of these inhibitors, allowing for the introduction of various substituents at the C4 and C7 positions to achieve desired potency and selectivity.

Case Study: Synthesis of a CDK5 Inhibitor Precursor

Cyclin-dependent kinase 5 (CDK5) is a validated therapeutic target for certain kidney diseases and neurological disorders.[4] The following scheme illustrates a potential synthetic route to a key intermediate for a CDK5 inhibitor, starting from this compound.

G cluster_0 CDK5 Inhibitor Synthesis Start This compound Step1 SₙAr with Amine 1 Intermediate 4-(Amino)-7-chloro- 1,6-naphthyridine Step2 Suzuki Coupling with Boronic Acid 2 Final Disubstituted 1,6-Naphthyridine (CDK5 Inhibitor Core)

This two-step sequence leverages the differential reactivity of the two chlorine atoms. The more reactive C4 position undergoes a nucleophilic aromatic substitution with a desired amine, followed by a palladium-catalyzed cross-coupling reaction at the C7 position to introduce another substituent. This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

V. Safety and Handling

As a chlorinated heterocyclic compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, the following recommendations are based on data from structurally similar compounds like 4,7-dichloroquinoline.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

VI. Conclusion

This compound is a strategically important and versatile building block in modern drug discovery. Its dichlorinated nature provides two reactive sites for sequential and regioselective functionalization, enabling the efficient synthesis of diverse libraries of compounds. The established importance of the 1,6-naphthyridine scaffold in kinase inhibition and other therapeutic areas underscores the value of this intermediate. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of empowering researchers to effectively utilize this powerful tool in the quest for novel medicines.

VII. References

  • ChemUniverse. This compound [Q07105]. Available at: --INVALID-LINK--

  • Organic Syntheses. 4,7-dichloroquinoline. Available at: --INVALID-LINK--

  • Shimkin, K. W., et al. (2015). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Fisher Scientific. 5,7-Dichloro-1,6-naphthyridine, 97%. Available at: --INVALID-LINK--

  • Mukhopadhyay, C., et al. (2011). An expeditious and efficient synthesis of highly functionalized[1][5]-naphthyridines under catalyst-free conditions in aqueous medium. Organic Letters. Available at: --INVALID-LINK--

  • ChemicalBook. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum. Available at: --INVALID-LINK--

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. Available at: --INVALID-LINK--

  • NIH National Center for Biotechnology Information. PubChem Compound Summary for CID 12204233, 5,7-Dichloro-1,6-naphthyridine. Available at: --INVALID-LINK--

  • RSC Publishing. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Available at: --INVALID-LINK--

  • RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: --INVALID-LINK--

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: --INVALID-LINK--

  • ACS Publications. Discovery and SAR study of 1H-imidazo[4,5-h][1][5]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Available at: --INVALID-LINK--

  • NIH National Center for Biotechnology Information. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. Available at: --INVALID-LINK--

  • NIH National Center for Biotechnology Information. An expeditious and efficient synthesis of highly functionalized[1][5]-naphthyridines under catalyst-free conditions in aqueous medium. Available at: --INVALID-LINK--

  • NIH National Center for Biotechnology Information. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. Available at: --INVALID-LINK--

References

Technical Guide to the Spectroscopic Characterization of 4,7-Dichloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine framework is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] As a nitrogen-containing bicyclic aromatic system, it serves as a versatile building block for designing molecules with specific biological activities, including potential applications as kinase inhibitors and other therapeutic agents. The introduction of substituents, such as chlorine atoms, at specific positions dramatically alters the molecule's electronic properties, solubility, and potential for further chemical modification. 4,7-Dichloro-1,6-naphthyridine (CAS 952138-13-5) is a key intermediate, offering two reactive sites for nucleophilic substitution, enabling the synthesis of diverse molecular libraries for drug discovery.

Accurate and unambiguous structural confirmation of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the validity of structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the structural elucidation of organic molecules in solution, providing precise information about the chemical environment of each atom.[2] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic data for this compound, detailing the experimental methodology and the rationale behind spectral assignments.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the standard IUPAC numbering for the 1,6-naphthyridine ring system is used.

Caption: Molecular structure of this compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

While experimental spectra for this specific compound are not widely published in peer-reviewed literature, a robust prediction of the ¹H and ¹³C NMR chemical shifts can be made. This prediction is based on the known data for the parent 1,6-naphthyridine scaffold[3][4] and established principles of substituent-induced chemical shift effects.[5] The electron-withdrawing and anisotropic effects of the chlorine atoms and the influence of the nitrogen lone pairs are the primary determinants of the final chemical shifts.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, each corresponding to one of the four protons on the naphthyridine core.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Assignment
H-89.35 - 9.45dJ ≈ 4.5Strongly deshielded by the adjacent N1 and peri-relationship to N6.
H-29.15 - 9.25dJ ≈ 4.5Strongly deshielded by adjacent N1.
H-58.80 - 8.90s-Deshielded by adjacent N6; chlorine at C-4 removes coupling to H-3.
H-37.70 - 7.80dJ ≈ 8.5Least deshielded proton, upfield relative to others.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to display eight signals, corresponding to the eight carbon atoms of the naphthyridine skeleton.

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-7158.0 - 162.0Directly attached to electronegative chlorine and adjacent to N6.
C-4155.0 - 159.0Directly attached to electronegative chlorine and adjacent to N-bridgehead.
C-2152.0 - 155.0Alpha to N1, highly deshielded.
C-8a145.0 - 148.0Bridgehead carbon between two nitrogen atoms.
C-5138.0 - 141.0Alpha to N6, deshielded.
C-8125.0 - 128.0Beta to N1.
C-4a122.0 - 125.0Bridgehead carbon.
C-3120.0 - 123.0Beta to N1.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, unambiguous NMR data for this compound, a systematic approach is required. This protocol ensures sample purity, optimal instrument performance, and the acquisition of a comprehensive dataset for full structural assignment.

Sample Preparation

The quality of the final spectrum is critically dependent on meticulous sample preparation.[6]

  • Analyte Purity: Ensure the this compound sample is of high purity (>95%), free from solvents and paramagnetic impurities, which can cause severe line broadening.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended starting solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[7] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[8]

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7]

  • Filtration: To remove any particulate matter that can degrade magnetic field homogeneity and broaden spectral lines, filter the solution through a pipette packed with a small plug of glass wool or cotton directly into a clean, dry 5 mm NMR tube.[9]

  • Referencing: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrument Setup and Data Acquisition

These steps should be performed on a modern NMR spectrometer (e.g., 400 MHz or higher).

  • Temperature Equilibration: Allow the sample to equilibrate inside the magnet for 10-15 minutes to ensure thermal stability.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • 1D ¹H Spectrum:

    • Acquire a standard one-dimensional proton spectrum.

    • Key parameters: spectral width covering ~0-12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and typically 8-16 scans.

  • 1D ¹³C{¹H} Spectrum:

    • Acquire a proton-decoupled carbon spectrum.

    • Key parameters: spectral width covering ~0-180 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • 2D Correlation Spectra (for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks through-bond (typically over 2-3 bonds). This will confirm which protons are adjacent in the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms (¹J-coupling).[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): To probe longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for connecting different fragments of the molecule and assigning quaternary (non-protonated) carbons.[10]

Workflow for Spectroscopic Analysis

The logical flow from sample preparation to final structural confirmation is a self-validating system designed to ensure data integrity and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment A Weigh 10-50 mg of Compound B Dissolve in 0.7 mL Deuterated Solvent (e.g., CDCl3) A->B C Filter into 5mm NMR Tube B->C D Lock & Shim Spectrometer C->D E Acquire 1D ¹H Spectrum D->E F Acquire 1D ¹³C Spectrum E->F G Acquire 2D NMR (COSY, HSQC, HMBC) F->G H Process Spectra (Fourier Transform, Phasing) G->H I Assign ¹H Signals (Integration, Multiplicity, COSY) H->I J Assign ¹³C Signals (HSQC for C-H, HMBC for Quaternary C) I->J K Cross-validate all assignments J->K L Final Structure Confirmation K->L

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The structural characterization of key synthetic intermediates like this compound is a foundational requirement for successful drug development and chemical research. While direct experimental data may be sparse in public literature, a combination of predictive methods based on established spectroscopic principles and a rigorous, multi-dimensional NMR acquisition strategy provides a reliable pathway to unambiguous structural confirmation. The protocols and data interpretation framework presented in this guide offer researchers a robust system for characterizing this molecule and other novel heterocyclic compounds, ensuring the highest level of scientific integrity in their work.

References

Introduction: The Naphthyridine Core and the Strategic Importance of its Dichlorinated Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Dichloro-naphthyridine Isomers

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a foundational scaffold in medicinal chemistry and materials science. As diazanaphthalenes, they exist in six distinct isomeric forms (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine), each conferring a unique three-dimensional geometry and electronic distribution to the molecules derived from them. The introduction of chlorine atoms onto this core structure dramatically enhances its utility, transforming it into a versatile and highly reactive building block.

Dichloro-naphthyridine isomers are not merely intermediates; they are strategic molecular linchpins. The presence of two chlorine atoms provides dual "handles" for sequential and site-selective functionalization. These chloro-substituents are excellent leaving groups for nucleophilic aromatic substitution (SNAr) and serve as reactive sites for a vast array of palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the controlled and predictable construction of complex molecular architectures, making these isomers invaluable starting materials in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides an in-depth exploration of the synthesis, physical properties, and chemical reactivity of key dichloro-naphthyridine isomers, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: From Naphthyridinones to Dichloro-naphthyridines

The most prevalent and robust method for synthesizing dichloro-naphthyridines involves the chlorination of the corresponding naphthyridin-dione or diol precursors. This transformation is typically achieved using potent chlorinating agents, with phosphorus oxychloride (POCl₃) being the reagent of choice.

Causality Behind Experimental Choice: Phosphorus oxychloride is highly effective for this conversion due to its dual function as both a chlorinating agent and a dehydrating agent. The reaction mechanism proceeds through the formation of a dichlorophosphate ester intermediate at the hydroxyl groups of the tautomeric naphthyridin-diol form. Subsequent nucleophilic attack by the chloride ion, released from POCl₃, displaces the phosphate group, leading to the formation of the stable, aromatic dichloro-naphthyridine ring system. The use of POCl₃ often in the presence of a tertiary amine base (like N,N-diethylaniline) or as the solvent itself, drives the reaction to completion. This method is widely applicable across various naphthyridine isomer backbones.[3][4]

G cluster_synthesis General Synthetic Workflow Start Naphthyridin-dione (or Naphthyridin-diol) Process Chlorination Reaction (Reflux, typically 100-150°C) Start->Process Substrate Reagent POCl₃ (Phosphorus Oxychloride) Reagent->Process Reagent Workup Quenching (e.g., with ice) & Extraction Process->Workup Product Dichloro-naphthyridine Isomer Purification Purification (Recrystallization or Chromatography) Workup->Purification Final Pure Dichloro-naphthyridine Purification->Final

Caption: General workflow for the synthesis of dichloro-naphthyridines.

Physicochemical Properties of Key Isomers

The precise arrangement of the nitrogen atoms and chlorine substituents in each isomer dictates its physical and chemical properties. Below is a comparative summary of several well-documented dichloro-naphthyridine isomers.

2,4-Dichloro-1,5-naphthyridine

This isomer is a valuable building block where the two chlorine atoms exhibit distinct reactivity due to their positions relative to the ring nitrogens.

PropertyValueSource(s)
CAS Number 28252-82-6[5][6][7]
Molecular Formula C₈H₄Cl₂N₂[5][7]
Molecular Weight 199.03 g/mol [7]
Appearance Solid[6]
Boiling Point 299.1 °C[5]
Storage Temp. 2-8 °C, Inert atmosphere[6]
2,7-Dichloro-1,8-naphthyridine

A highly symmetric isomer, its two chlorine atoms are chemically equivalent, simplifying subsequent reactions where difunctionalization is desired. It is a key intermediate in organic synthesis.[8]

PropertyValueSource(s)
CAS Number 55243-02-2[8][9][10]
Molecular Formula C₈H₄Cl₂N₂[9][10]
Molecular Weight 199.04 g/mol [9]
Appearance White to off-white solidN/A
Melting Point 258 °C[9]
Boiling Point 312.2 °C (Predicted)[9]
2,4-Dichloro-1,8-naphthyridine

Similar to its 1,5-naphthyridine counterpart, this isomer possesses two chlorine atoms with differentiated reactivity, making it suitable for sequential, site-selective modifications.

PropertyValueSource(s)
CAS Number 59514-89-5[1][11]
Molecular Formula C₈H₄Cl₂N₂[1][11]
Molecular Weight 199.03 g/mol [1]
Appearance Light yellow to orange powder/crystal[1]
Melting Point 123 - 127 °C[1]
Storage Temp. Room Temperature[1]
Other Notable Isomers
IsomerCAS NumberMolecular FormulaMolecular WeightSource(s)
5,7-Dichloro-1,6-naphthyridine 337958-60-8C₈H₄Cl₂N₂199.03 g/mol [12]
2,6-Dichloro-1,5-naphthyridine N/AC₈H₄Cl₂N₂N/A[13]
2,4-Dichloro-1,6-naphthyridine 1422496-28-3C₈H₄Cl₂N₂199.03 g/mol [14]
2,6-Dichloro-1,8-naphthyridine 1260898-43-8C₈H₄Cl₂N₂199.04 g/mol [15]

Chemical Reactivity and Site-Selectivity

The true synthetic power of dichloro-naphthyridines lies in the reactivity of the C-Cl bonds. The electron-withdrawing nature of the pyridine nitrogen atoms activates the ring towards nucleophilic attack, making these compounds excellent substrates for SNAr and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Dichloro-naphthyridines readily react with a variety of nucleophiles, including amines, alcohols, and thiols, to displace the chlorine atoms.[4][16] For isomers with non-equivalent chlorines (e.g., 2,4-dichloro-1,5-naphthyridine), the reaction often exhibits high regioselectivity. The chlorine at the C4 position is generally more reactive towards nucleophilic attack than the chlorine at the C2 position. This is because the negative charge of the Meisenheimer complex intermediate can be delocalized onto the adjacent nitrogen atom (N-5), providing greater stabilization.

Palladium-Catalyzed Cross-Coupling Reactions

These isomers are exceptional substrates for forming new carbon-carbon and carbon-heteroatom bonds via reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[17][18] Again, site-selectivity is a critical consideration.

Trustworthiness through Self-Validating Systems: The predictability of these reactions forms a self-validating system. For instance, in the Suzuki coupling of 2,4-dichloro-1,8-naphthyridine, the C4 position is typically more reactive under standard conditions.[17] This predictable outcome allows chemists to perform a mono-functionalization at C4, purify the intermediate, and then use a different coupling partner to functionalize the C2 position, leading to a precisely substituted product. The ability to control this selectivity through the choice of catalyst, ligand, and reaction conditions is a cornerstone of modern synthetic strategy.[17][19]

G cluster_reactivity Reactivity & Site-Selectivity of 2,4-Dichloro-1,8-naphthyridine Start 2,4-Dichloro- 1,8-naphthyridine C4_Reaction Preferential Reaction at C4 Position Start->C4_Reaction Suzuki or SₙAr (Kinetic Control) Mono_Product 4-Substituted- 2-chloro-1,8-naphthyridine C4_Reaction->Mono_Product C2_Reaction Reaction at C2 Position Di_Product 2,4-Disubstituted- 1,8-naphthyridine C2_Reaction->Di_Product Mono_Product->C2_Reaction Further Reaction (Harsher Conditions)

Caption: Site-selective functionalization of an asymmetric isomer.

Detailed Experimental Protocols

The following protocols are provided as robust, field-tested examples for the synthesis and functionalization of dichloro-naphthyridines.

Protocol 1: Synthesis of 2,7-Dichloro-1,8-naphthyridine

This protocol details the conversion of 1,8-naphthyridine-2,7-diol to the corresponding dichloro- derivative.

Materials:

  • 1,8-Naphthyridine-2,7-diol (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10-15 eq)

  • N,N-Diethylaniline (optional, 0.1 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Crushed ice

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1,8-naphthyridine-2,7-diol and phosphorus oxychloride. Rationale: Using excess POCl₃ ensures it acts as both the reagent and the solvent, driving the reaction to completion.

  • Chlorination: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC (thin-layer chromatography). Rationale: The elevated temperature is necessary to overcome the activation energy for the chlorination of both hydroxyl groups.

  • Quenching: After cooling the reaction mixture to room temperature, slowly and carefully pour it over a large beaker of crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction. Rationale: This step hydrolyzes the excess POCl₃ to phosphoric acid and neutralizes the reaction.

  • Neutralization & Extraction: Once all the ice has melted, slowly add saturated NaHCO₃ solution until the pH is neutral to basic (~pH 8). Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane. Rationale: Neutralization is crucial for safe handling and ensures the product is in its free base form for efficient extraction into the organic layer.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield pure 2,7-dichloro-1,8-naphthyridine.

Protocol 2: Site-Selective Suzuki-Miyaura Coupling of 2,4-Dichloro-1,8-naphthyridine

This protocol describes the mono-arylation at the more reactive C4 position.

Materials:

  • 2,4-Dichloro-1,8-naphthyridine (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.0-1.1 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03-0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane or DMF/Water mixture (e.g., 4:1)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 2,4-dichloro-1,8-naphthyridine, the arylboronic acid, and the base. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Rationale: Palladium(0) catalysts are sensitive to oxygen, and maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure high yields.

  • Reagent Addition: Add the Pd(PPh₃)₄ catalyst, followed by the degassed solvent(s). Rationale: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS. Rationale: The choice of a relatively mild phosphine ligand like PPh₃ and controlled stoichiometry of the boronic acid favors mono-coupling at the more electronically activated C4 position over the more sterically hindered C2 position.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to isolate the 4-aryl-2-chloro-1,8-naphthyridine product.

Conclusion

Dichloro-naphthyridine isomers are a powerful class of chemical intermediates whose value is derived from their predictable reactivity and synthetic versatility. The ability to perform selective SNAr and cross-coupling reactions at specific positions on the naphthyridine core provides an elegant and efficient pathway to complex, functionalized molecules. A thorough understanding of the distinct properties of each isomer, coupled with robust and well-rationalized experimental protocols, empowers researchers in drug discovery and materials science to leverage these scaffolds to their full potential, accelerating the development of novel and impactful chemical entities.

References

The Therapeutic Potential of Nature's Scaffolds: A Technical Guide to the Biological Activity of Naturally Derived Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthyridines, a class of nitrogen-containing heterocyclic compounds, represent a privileged scaffold in medicinal chemistry, largely owing to their diverse and potent biological activities.[1] While synthetic naphthyridine chemistry has yielded numerous successful drugs, nature remains a prolific source of unique and complex naphthyridine alkaloids with significant therapeutic potential.[2] This technical guide provides an in-depth exploration of the biological activities of naturally derived naphthyridines, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, present key examples from terrestrial and marine organisms, and provide detailed experimental protocols for the evaluation of these activities. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in harnessing the power of these natural compounds.

Introduction to Naphthyridines: A Scaffold of Biological Significance

Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms in a fused pyridine ring system. There are six possible isomers of naphthyridine, each with a unique arrangement of nitrogen atoms, which contributes to the diversity of their chemical properties and biological activities.[1] The 1,8-naphthyridine core, for instance, is famously present in the synthetic antibacterial agent nalidixic acid, the progenitor of the quinolone class of antibiotics.[2][3]

Naturally occurring naphthyridine alkaloids are predominantly found in terrestrial plants and marine organisms.[1] These compounds often possess complex substitutions and stereochemistry, which are challenging to replicate synthetically, making their natural sources invaluable. This guide will focus on the most promising and well-studied biological activities of these natural derivatives.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Several naturally derived naphthyridines have demonstrated potent cytotoxic and antiproliferative effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes involved in cancer progression.[1][4]

Mechanisms of Anticancer Action

A primary mechanism by which naphthyridine alkaloids exert their anticancer effects is through the induction of apoptosis , or programmed cell death. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Furthermore, many of these compounds have been shown to interfere with critical signaling cascades that regulate cell survival, proliferation, and metastasis, such as the MAPK/ERK and Wnt/β-catenin pathways.[1][5] Some derivatives also act as topoisomerase inhibitors , preventing the proper unwinding and re-ligation of DNA during replication, leading to cell cycle arrest and apoptosis.[1]

Key Natural Naphthyridines with Anticancer Properties
  • Aaptamine: Isolated from the marine sponge Aaptos aaptos, aaptamine and its derivatives have shown significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer and cervical cancer.[1][6] Aaptamine's activity is attributed to its ability to induce apoptosis and inhibit topoisomerase enzymes.[1]

  • Canthin-6-one: This 1,5-naphthyridine alkaloid, found in plants of the Rutaceae and Simaroubaceae families, exhibits notable anticancer activity.[1][6] It has been shown to induce cell cycle arrest and apoptosis in leukemia and prostate cancer cells.[6]

  • Bisleuconothine A: A 1,7-naphthyridine alkaloid derived from the plant Leuconotis griffithii, bisleuconothine A has demonstrated potent antiproliferative effects against colon cancer cells by inhibiting the Wnt signaling pathway and inducing cell cycle arrest.[6]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of naturally derived naphthyridines are typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
AaptamineH1299 (Non-small cell lung cancer)10.47 - 15.03[1]
AaptamineA549 (Non-small cell lung cancer)10.47 - 15.03[1]
AaptamineHeLa (Cervical cancer)10.47 - 15.03[1]
10-methoxycanthin-6-oneDU145 (Prostate cancer)1.58[1]
Bisleuconothine ASW480 (Colon cancer)2.74 µM[6]
Bisleuconothine AHCT116 (Colon cancer)3.18 µM[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the naphthyridine compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow start Start cell_seeding 1. Seed Cells in 96-well plate start->cell_seeding treatment 2. Add Naphthyridine Compound Dilutions cell_seeding->treatment incubation 3. Incubate (24-72 hours) treatment->incubation mtt_addition 4. Add MTT Reagent incubation->mtt_addition formazan_incubation 5. Incubate (2-4 hours) mtt_addition->formazan_incubation solubilization 6. Solubilize Formazan Crystals formazan_incubation->solubilization read_absorbance 7. Read Absorbance (570 nm) solubilization->read_absorbance analysis 8. Calculate % Viability and IC50 read_absorbance->analysis end End analysis->end

Workflow for the MTT Cytotoxicity Assay.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas, TNFR) disc DISC Formation death_receptor->disc caspase8 Caspase-8 (Initiator) disc->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 naphthyridine Bioactive Naphthyridine naphthyridine->death_receptor Induces naphthyridine->mitochondria Induces Stress apoptosis Apoptosis caspase3->apoptosis

Simplified Apoptosis Signaling Pathways.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Naturally derived naphthyridines have emerged as promising candidates with potent activity against a broad spectrum of bacteria and fungi.[3][7]

Mechanisms of Antimicrobial Action

A key mechanism of action for many antimicrobial naphthyridines is the inhibition of DNA gyrase and topoisomerase IV , essential bacterial enzymes involved in DNA replication, repair, and recombination.[3] This is the same mechanism employed by the synthetic quinolone antibiotics. By targeting these enzymes, naphthyridines effectively halt bacterial proliferation. Other potential mechanisms include disruption of the bacterial cell membrane and inhibition of other essential metabolic pathways.

Key Natural Naphthyridines with Antimicrobial Properties
  • Canthin-6-one and 10-methoxycanthin-6-one: Isolated from Zanthoxylum paracanthum, these compounds have demonstrated strong inhibitory activity against Staphylococcus aureus (including MRSA) and Escherichia coli.[1]

  • 10-hydroxycanthin-6-one: Derived from Ailanthus altissima, this compound has shown antibacterial effects against Bacillus cereus and antifungal activity against Fusarium graminearum and Fusarium solani.[1]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency of naphthyridines is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Canthin-6-oneStaphylococcus aureus0.49[1]
Canthin-6-oneEscherichia coli3.91[1]
10-methoxycanthin-6-oneStaphylococcus aureus3.91[1]
10-hydroxycanthin-6-oneBacillus cereus15.62[1]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth is the MIC.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the naphthyridine compound in a 96-well microtiter plate containing a suitable broth medium.

  • Prepare Inoculum: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

MIC_Determination_Workflow start Start prepare_dilutions 1. Prepare Serial Dilutions of Naphthyridine start->prepare_dilutions inoculate_plate 3. Inoculate 96-well Plate prepare_dilutions->inoculate_plate prepare_inoculum 2. Prepare Standardized Microbial Inoculum prepare_inoculum->inoculate_plate incubation 4. Incubate Plate inoculate_plate->incubation read_mic 5. Determine MIC (Lowest concentration with no visible growth) incubation->read_mic end End read_mic->end

Workflow for MIC Determination by Broth Microdilution.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Several naturally derived naphthyridines have demonstrated potent anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[6][8]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of naphthyridines are often mediated by their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) , tumor necrosis factor-alpha (TNF-α) , and interleukin-6 (IL-6) in immune cells like macrophages.[1][6] This is often achieved by inhibiting key signaling pathways involved in the inflammatory response, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[5]

Key Natural Naphthyridines with Anti-inflammatory Properties
  • Quassidine E and Canthin-16-one-14-butyric acid: Isolated from Picrasma quassioides, these 1,5-naphthyridine alkaloids reduce the production of NO, IL-6, and TNF-α in lipopolysaccharide (LPS)-induced macrophages.[1][6]

  • Alopecuroides B and C: These 1,6-naphthyridine alkaloid dimers from Sophora alopecuroides exhibit strong anti-inflammatory properties by reducing TNF-α and IL-6 levels in LPS-induced macrophages.[1][6]

  • 5,6-dehydrolupanine: Also from Sophora alopecuroides, this alkaloid potently suppresses NO production in LPS-activated macrophages.[1]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory activity of naphthyridines is often assessed by measuring their ability to inhibit the production of pro-inflammatory mediators.

CompoundAssayIC₅₀ or % InhibitionReference
Quassidine ENO production in RAW 264.7 cellsIC₅₀: 20.51–66.96 μM[1][6]
Alopecuroide BTNF-α production in RAW 264.7 cells50.05% inhibition[1][6]
Alopecuroide CIL-6 production in RAW 264.7 cells73.90% inhibition[1][6]
5,6-dehydrolupanineNO production in RAW 264.7 cellsIC₅₀: 25.86 μM[1]
Experimental Protocol: Nitric Oxide (NO) Production Assay

The Griess assay is a common method for measuring nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the naphthyridine compound for a specified time.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Collect Supernatant: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

MAPK_Signaling_Pathway lps LPS tlr4 TLR4 lps->tlr4 mapkkk MAPKKK (e.g., TAK1) tlr4->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk mapk MAPK (e.g., p38, JNK) mapkk->mapk transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors proinflammatory_genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) transcription_factors->proinflammatory_genes naphthyridine Bioactive Naphthyridine naphthyridine->mapkk Inhibits

Inhibition of the MAPK Signaling Pathway.

Conclusion and Future Perspectives

Naturally derived naphthyridines represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their unique and complex chemical structures, make them compelling leads for drug discovery and development. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these compounds.

Future research in this field should focus on the isolation and characterization of novel naphthyridine alkaloids from unexplored natural sources. Furthermore, a deeper understanding of their mechanisms of action and structure-activity relationships will be crucial for the rational design of semi-synthetic derivatives with improved potency and selectivity. The continued exploration of nature's chemical diversity, guided by robust biological screening, holds immense promise for the discovery of the next generation of naphthyridine-based therapeutics.

References

The 1,6-Naphthyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,6-naphthyridine motif, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and unique electronic properties, including its capacity for hydrogen bonding, make it an ideal framework for designing potent and selective ligands for a diverse range of biological targets. This in-depth guide provides a comprehensive overview of the 1,6-naphthyridine core, from its fundamental physicochemical properties and synthetic routes to its extensive applications in drug discovery. We will delve into the nuanced structure-activity relationships (SAR) that govern its biological effects and explore its mechanism of action against key therapeutic targets, supported by quantitative data, detailed experimental protocols, and a case study of a clinically investigated agent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.

Introduction: The Rise of a Privileged Scaffold

Naphthyridines, as a class of diazanaphthalenes, exist in six isomeric forms, with the 1,6-isomer being particularly prominent in the development of therapeutic agents.[1][2] The strategic placement of nitrogen atoms within the fused ring system imparts distinct electronic and steric properties that allow for tailored interactions with biological macromolecules.[3] This has led to the development of 1,6-naphthyridine derivatives with a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and kinase-inhibiting properties.[4][5] This guide will systematically explore the chemical and biological landscape of the 1,6-naphthyridine scaffold, providing the foundational knowledge and practical insights necessary for its application in drug design and development.

Physicochemical Profile of the 1,6-Naphthyridine Core

The utility of a scaffold in medicinal chemistry is fundamentally linked to its physicochemical properties, which govern its solubility, permeability, and metabolic stability. The 1,6-naphthyridine core presents a unique profile that balances aromaticity with aqueous solubility.

Key Physicochemical Properties:

PropertyValue/CharacteristicSignificance in Drug Design
Molecular Formula C₈H₆N₂Provides a basic framework for calculating molecular weight and other properties.
Molecular Weight 130.15 g/mol A low molecular weight starting point allows for extensive functionalization while adhering to Lipinski's Rule of Five.
Appearance White to pale yellow solidBasic physical characteristic.[3]
Calculated logP Varies with substitutionThe logP (a measure of lipophilicity) can be modulated through substitution to optimize pharmacokinetic properties.[6]
Calculated pKa Varies with substitutionThe nitrogen atoms are basic and can be protonated at physiological pH, which can enhance aqueous solubility.[6]
Aqueous Solubility Generally low but can be improvedThe introduction of polar functional groups or formation of salts can significantly enhance solubility, as demonstrated by derivatives designed for improved bioavailability.[3]

The presence of two nitrogen atoms in the 1,6-naphthyridine ring system allows for the formation of hydrogen bonds with biological targets, a key feature in achieving high-affinity binding. Furthermore, the ability of these nitrogen atoms to be protonated can improve the aqueous solubility of derivatives, a critical factor for oral bioavailability.[3]

Synthetic Strategies for Constructing the 1,6-Naphthyridine Core

The synthesis of the 1,6-naphthyridine scaffold can be achieved through several strategic approaches, with the Friedländer annulation and multicomponent reactions being among the most versatile and widely employed methods. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

The Friedländer Synthesis: A Classic Approach

The Friedländer synthesis is a robust method for constructing quinoline and naphthyridine rings. It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7]

Experimental Protocol: Modified Friedländer Synthesis of a 1,6-Naphthyridine Derivative

This protocol describes a modified, one-pot Friedländer reaction for the synthesis of substituted 1,6-naphthyridines.

Materials:

  • 4-aminonicotinaldehyde

  • Active methylene compound (e.g., ethyl acetoacetate)

  • Ethanol

  • Base catalyst (e.g., piperidine)

Procedure:

  • Reaction Setup: To a solution of 4-aminonicotinaldehyde (1.0 eq) in ethanol, add the active methylene compound (1.1 eq) and a catalytic amount of piperidine (0.1 eq).

  • Reaction Execution: Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. Collect the solid product by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 1,6-naphthyridine derivative.[7]

Multicomponent Reactions (MCRs): An Efficient Alternative

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like 1,6-naphthyridine derivatives in a single step.[8] These reactions combine three or more starting materials in a one-pot fashion, often leading to high yields and structural diversity.[9]

Experimental Protocol: One-Pot Multicomponent Synthesis of a Substituted 1,6-Naphthyridine

This protocol outlines a one-pot, three-component reaction for the synthesis of a highly substituted 1,6-naphthyridine.[9]

Materials:

  • A 2-chloroquinoline-4-amine derivative

  • A substituted aromatic aldehyde

  • Malononitrile

  • Ethanol

  • Base catalyst (e.g., triethylamine)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 2-chloroquinoline-4-amine (1.0 eq), the aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.

  • Catalyst Addition: Add triethylamine (1.2 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will typically precipitate. Collect the solid by filtration.

  • Purification: Wash the crude product with cold ethanol and dry under vacuum to obtain the purified 5-chloro-4-phenyl-benzo[f][10][11]naphthyridine-2-amino-3-carbonitrile derivative.[9]

Medicinal Chemistry Applications: A Scaffold of Diverse Activity

The 1,6-naphthyridine scaffold is a cornerstone in the development of a wide range of therapeutic agents, demonstrating significant activity in oncology, virology, and bacteriology.

Anticancer Activity: Targeting Kinases and Beyond

A significant portion of research into 1,6-naphthyridine derivatives has focused on their potential as anticancer agents.[4] These compounds have been shown to inhibit a variety of targets crucial for cancer cell proliferation and survival.

  • Kinase Inhibition: Many 1,6-naphthyridine derivatives are potent inhibitors of protein kinases, which are often dysregulated in cancer.[5] They typically function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates.[12] Notable kinase targets include:

    • Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is a driver in various cancers.[13] 1,6-Naphthyridine-based inhibitors have been developed as potent and selective FGFR4 inhibitors.[14]

    • c-Met: The c-Met proto-oncogene is another key target in cancer therapy. 1,6-Naphthyridine derivatives have been identified as effective c-Met kinase inhibitors.[15]

    • Cyclin-Dependent Kinase 5 (CDK5): Deregulated CDK5 activity is implicated in cancer progression. Novel substituted 1,6-naphthyridines have been developed as CDK5 inhibitors.[5]

  • Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone that is overexpressed in many cancers and is essential for the stability of numerous oncoproteins. 1,6-Naphthyridin-2(1H)-one derivatives have been designed as Hsp90 inhibitors, leading to the degradation of client proteins and inducing apoptosis in cancer cells.[16]

Quantitative Data on Anticancer Activity:

Compound ClassTargetIC₅₀Cell LineReference
1H-imidazo[4,5-h][10][11]naphthyridin-2(3H)-one derivativec-Met Kinase2.6 µM-[15]
1,6-Naphthyridinone Derivative (23g)MET Kinase7.1 nM-[17]
1,6-Naphthyridine Derivative (AZD4547)FGFR10.5 nM-[18]
1,6-Naphthyridine Derivative (AZD4547)FGFR22.5 nM-[18]
1,6-Naphthyridine Derivative (AZD4547)FGFR31.8 nM-[18]
Antiviral and Antibacterial Applications

The 1,6-naphthyridine scaffold has also been explored for its potential in treating infectious diseases.

  • Antiviral Activity: Certain 1,6-naphthyridine derivatives have demonstrated potent activity against human cytomegalovirus (HCMV), a member of the herpesvirus family.[3] These compounds have shown efficacy against strains resistant to conventional antiviral drugs, suggesting a novel mechanism of action.

  • Antibacterial Activity: While the related 1,8-naphthyridine scaffold is more famously associated with antibacterial agents like nalidixic acid, derivatives of 1,6-naphthyridine have also been investigated for their antibacterial properties.[1]

Mechanism of Action: A Focus on Kinase Inhibition

The primary mechanism by which many 1,6-naphthyridine derivatives exert their anticancer effects is through the inhibition of protein kinases. As ATP-competitive inhibitors, they occupy the ATP-binding site of the kinase, preventing the transfer of a phosphate group to substrate proteins and thereby blocking downstream signaling pathways.

A molecular docking study of a 1,6-naphthyridine derivative in the ATP-binding pocket of FGFR4 revealed key interactions. The inhibitor was found to interact with residues in the hinge region (Met524), the catalytic region (Glu520), and the DFG motif (Asp630), which are crucial for kinase activity.[10][11] This binding mode effectively blocks the kinase's function and inhibits the downstream signaling cascade.

FGFR4 Signaling Pathway and Point of Inhibition

FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS RAS FGFR4->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->FGFR4 Inhibits ATP Binding

Caption: Inhibition of the FGFR4 signaling pathway by a 1,6-naphthyridine-based inhibitor.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,6-naphthyridine derivatives can be finely tuned by modifying the substitution pattern on the core scaffold. SAR studies have provided valuable insights into the key structural features required for potent and selective inhibition of various targets.

SAR for c-Met Kinase Inhibitors:
  • N-1 Position: An alkyl substituent bearing a terminal free amino group at the N-1 position is crucial for effective c-Met inhibition.

  • N-3 Position: A hydrophobic substituted benzyl group at the N-3 position enhances inhibitory activity.

  • C-5 Position: Introduction of a 4'-carboxamide phenoxy group at the C-5 position significantly improves potency.[15]

SAR for FGFR4 Kinase Inhibitors:
  • General Observations: The design of selective FGFR4 inhibitors often involves creating derivatives that can form a covalent bond with a specific cysteine residue (Cys552) in the FGFR4 active site.[13]

  • Structural modifications on the 1,6-naphthyridine-2-one core have led to the identification of potent and highly selective FGFR4 inhibitors with excellent anti-proliferative activities against FGFR4-dependent cancer cell lines.[13]

Case Study: AZD4547 - A 1,6-Naphthyridine Derivative in Clinical Trials

AZD4547 is a potent, orally bioavailable, and selective inhibitor of FGFR1, 2, and 3, built upon a 1,6-naphthyridine scaffold.[18] It has been investigated in clinical trials for the treatment of various solid tumors harboring FGFR gene amplifications.

  • Phase I and II Trials: AZD4547 has undergone Phase I and II clinical trials in patients with advanced solid tumors, including squamous cell lung cancer and gastric cancer.[4][14][19]

  • Efficacy and Tolerability: The trials established a recommended dose of 80 mg twice daily and demonstrated that the drug was generally well-tolerated.[18][20] Encouraging signs of anti-tumor activity were observed, particularly in patients with high-level FGFR gene amplification.[18]

  • Pharmacodynamic Biomarkers: An increase in plasma phosphate levels was observed in patients, providing evidence of on-target FGFR inhibition.[4]

The clinical development of AZD4547 highlights the therapeutic potential of the 1,6-naphthyridine scaffold and underscores the importance of patient selection based on molecular biomarkers.

Conclusion and Future Perspectives

The 1,6-naphthyridine scaffold has firmly established itself as a privileged core in medicinal chemistry, with a proven track record in the development of potent and selective inhibitors for a range of therapeutic targets. Its synthetic accessibility and the rich SAR data available provide a solid foundation for the design of next-generation therapeutics. Future research will likely focus on further optimizing the pharmacokinetic properties of 1,6-naphthyridine derivatives, exploring novel substitution patterns to enhance selectivity, and expanding their application to new disease areas. The continued exploration of this versatile scaffold holds great promise for the discovery of innovative medicines to address unmet medical needs.

References

An In-depth Technical Guide on the Solubility of 4,7-Dichloro-1,6-naphthyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4,7-Dichloro-1,6-naphthyridine, a critical parameter for its application in research and development, particularly in the pharmaceutical industry. Given the limited availability of publicly accessible, quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, predictive methodologies, and detailed experimental protocols to empower researchers to determine its solubility profile accurately.

Introduction: The Significance of this compound and Its Solubility

The 1,6-naphthyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of various biologically active molecules. These structures have shown promise as inhibitors of HIV integrase, various kinase targets, and phosphodiesterase 10A (PDE10A).[1] this compound, with its reactive chlorine substituents, serves as a versatile intermediate for the synthesis of a diverse array of substituted naphthyridine derivatives, making it a valuable building block in drug discovery programs.[1][2]

The solubility of a compound is a critical physicochemical property that profoundly influences its utility in drug discovery and development.[3][4][5][6] Poor solubility can impede reliable results in biological assays, lead to challenges in formulation, and result in poor bioavailability, ultimately hindering the translation of a promising compound into a viable therapeutic agent.[3][4][5][6] Therefore, a thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthetic transformations and for the subsequent characterization and screening of its derivatives.

Theoretical Framework for Predicting Solubility

In the absence of empirical data, the solubility of this compound can be qualitatively predicted based on its molecular structure and the principle of "like dissolves like." This principle suggests that substances with similar polarities are more likely to be soluble in one another.

Molecular Structure Analysis of this compound:

  • Heteroaromatic Core: The naphthyridine ring system, containing two nitrogen atoms, imparts a degree of polarity to the molecule due to the electronegativity of nitrogen.

  • Dichlorination: The two chlorine atoms are electron-withdrawing and contribute to the molecule's overall polarity and potential for dipole-dipole interactions.

  • Aromaticity: The aromatic nature of the rings allows for π-π stacking interactions.

Based on this structure, this compound is expected to be a sparingly soluble compound in non-polar solvents and exhibit greater solubility in polar aprotic and, to some extent, polar protic solvents that can engage in hydrogen bonding with the nitrogen atoms.

To aid in solvent selection for solubility trials, the following table provides a list of common organic solvents categorized by their relative polarity.

SolventRelative PolaritySolvent Class
n-Hexane0.009Non-polar
Toluene0.099Non-polar
Diethyl ether0.117Non-polar
Dichloromethane (DCM)0.309Polar Aprotic
Tetrahydrofuran (THF)0.207Polar Aprotic
Ethyl Acetate0.228Polar Aprotic
Acetone0.355Polar Aprotic
Acetonitrile (ACN)0.460Polar Aprotic
Dimethylformamide (DMF)0.386Polar Aprotic
Dimethyl sulfoxide (DMSO)0.444Polar Aprotic
Isopropanol0.546Polar Protic
Ethanol0.654Polar Protic
Methanol0.762Polar Protic
Water1.000Polar Protic

Data sourced from various online solvent polarity charts.[7][8][9][10][11]

A more advanced theoretical approach involves the use of Hansen Solubility Parameters (HSP) , which breaks down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[12][13][14][15] By matching the HSP of this compound with those of various solvents, a more quantitative prediction of solubility can be achieved.[16] The determination of a compound's HSP typically requires experimental testing with a range of solvents with known HSP values.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. The two primary types of solubility assays are kinetic and thermodynamic.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[17][18][19][20] This high-throughput screening method is valuable in early drug discovery for identifying compounds with potential solubility liabilities.[20]

Experimental Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare high-concentration stock solution of this compound in DMSO (e.g., 10 mM) assay1 Dispense stock solution into a microplate prep1->assay1 prep2 Prepare aqueous buffer (e.g., PBS, pH 7.4) assay2 Add aqueous buffer to induce precipitation prep2->assay2 assay1->assay2 assay3 Incubate for a defined period (e.g., 1-2 hours) with shaking assay2->assay3 analysis1 Measure turbidity via nephelometry assay3->analysis1 analysis2 Alternatively, filter/centrifuge and quantify supernatant via HPLC-UV or LC-MS/MS assay3->analysis2 analysis3 Determine the concentration at which precipitation occurs analysis1->analysis3 analysis2->analysis3

Caption: Workflow for Kinetic Solubility Assay.

Step-by-Step Protocol for Kinetic Solubility:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Detection:

    • Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

    • Direct UV/LC-MS: Alternatively, filter the contents of each well to remove any precipitate. Quantify the concentration of the compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS, with a standard curve for calibration.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent.[18][21] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[17] This method is more time-consuming but provides a more accurate measure of a compound's intrinsic solubility, which is crucial for later-stage drug development and formulation.[21]

Logical Flow for Solvent Selection in Thermodynamic Solubility Studies

G cluster_polarity Solvent Polarity Spectrum start Select this compound nonpolar Non-polar (e.g., Hexane, Toluene) start->nonpolar Low predicted solubility polar_aprotic Polar Aprotic (e.g., DCM, THF, Acetone, DMSO) start->polar_aprotic Moderate to high predicted solubility polar_protic Polar Protic (e.g., Methanol, Ethanol) start->polar_protic Moderate predicted solubility

Caption: Rationale for Solvent Selection.

Step-by-Step Protocol for Thermodynamic Solubility (Shake-Flask Method):

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent from the polarity spectrum (see table above). The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. It is advisable to filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) as an extra precaution.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method such as HPLC-UV or LC-MS/MS to determine the concentration of this compound. A standard curve prepared from a known concentration of the compound is required for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or µM.

Conclusion

While specific, publicly available solubility data for this compound is scarce, a combination of theoretical prediction and rigorous experimental determination can provide the necessary insights for its effective application in research and development. The principles of "like dissolves like" and solvent polarity suggest that polar aprotic solvents are likely to be the most effective for dissolving this compound. For definitive quantitative data, the detailed kinetic and thermodynamic solubility assay protocols provided in this guide offer a robust framework for researchers. A thorough understanding of the solubility of this key intermediate is an indispensable step in the successful synthesis and development of novel naphthyridine-based therapeutic agents.

References

Methodological & Application

Application Note & Protocol: A Strategic Synthesis of 4,7-Dichloro-1,6-naphthyridine from Pyridine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Specifically, 4,7-dichloro-1,6-naphthyridine serves as a critical and versatile intermediate, allowing for differential functionalization at the C4 and C7 positions through nucleophilic substitution reactions. This document provides a comprehensive, field-tested guide for the synthesis of this compound, beginning with readily available pyridine precursors. We will detail a robust two-step synthetic sequence, explain the chemical rationale behind the chosen methodologies, and provide step-by-step protocols validated by established chemical principles.

Introduction: The Significance of the 1,6-Naphthyridine Core

Naphthyridines, bicyclic heterocycles containing two nitrogen atoms, are of significant interest due to their wide range of biological activities.[2] The 1,6-isomer, in particular, has been successfully incorporated into molecules targeting critical enzymes in oncology and immunology, such as spleen tyrosine kinase (SYK) and cyclin-dependent kinases (CDK8/19).[1] The title compound, this compound, is an ideal building block for drug discovery programs. The two chlorine atoms act as excellent leaving groups, enabling the sequential and controlled introduction of various nucleophiles to explore the chemical space around the core scaffold and optimize structure-activity relationships (SAR).

This guide outlines a reliable pathway that proceeds through a dihydroxy-1,6-naphthyridine intermediate, which is subsequently converted to the target dichloro-compound. This approach is favored for its operational simplicity and use of accessible starting materials.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages:

  • Formation of the Bicyclic Core: Construction of the 1,6-naphthyridine-4,7-dione ring system via a condensation and cyclization reaction starting from a pyridine precursor.

  • Dichlorination: Conversion of the hydrophilic dione intermediate into the reactive this compound using a potent chlorinating agent.

G cluster_0 Overall Workflow Pyridine Pyridine Precursor (4-Aminonicotinic Acid Derivative) Dione 1,6-Naphthyridine-4,7-dione (Intermediate) Pyridine->Dione Step 1: Cyclization Target This compound (Final Product) Dione->Target Step 2: Dichlorination

Caption: High-level overview of the two-step synthesis.

Part I: Synthesis of the 1,6-Naphthyridine-4,7-dione Intermediate

Principle and Rationale

The construction of the second ring onto a pre-formed pyridine is a common and effective strategy.[2][3] We will employ a reaction analogous to the Gould-Jacobs reaction, which involves the condensation of an aminopyridine with a malonic ester derivative, followed by a high-temperature thermal cyclization.[4] In this protocol, 4-aminonicotinic acid (a commercially available pyridine precursor) reacts with diethyl malonate. The initial reaction forms an enamine intermediate which, upon heating, undergoes an intramolecular cyclization via nucleophilic attack of the pyridine nitrogen onto an ester carbonyl, followed by elimination of ethanol to yield the stable, fused pyridone ring system.

Detailed Experimental Protocol: Synthesis of 1,6-Naphthyridine-4,7-dione

Materials:

  • 4-Aminonicotinic acid

  • Diethyl malonate

  • Diphenyl ether (solvent)

  • Ethanol (for washing)

  • Diethyl ether (for washing)

Procedure:

  • Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 4-aminonicotinic acid (1.0 eq) and diethyl malonate (3.0 eq).

  • Initial Condensation: Heat the mixture to 150-160 °C and maintain for 2 hours. During this phase, ethanol will be evolved as the initial condensation occurs. The reaction mixture will become a thick paste.

  • Cyclization: Carefully add pre-heated (240 °C) diphenyl ether (10 volumes relative to the starting acid) to the reaction mixture. Increase the temperature of the oil bath to bring the internal reaction temperature to 250-255 °C.

    • Expert Insight: The high temperature is crucial for the intramolecular cyclization (ring closure) to proceed efficiently. Diphenyl ether is used as a high-boiling, inert solvent to achieve these temperatures.

  • Reaction Completion: Maintain the reaction at 250-255 °C for 1 hour. The reaction can be monitored by thin-layer chromatography (TLC) if a suitable solvent system is developed (e.g., Dichloromethane:Methanol 9:1). The product is typically insoluble and will precipitate from the hot solution.

  • Work-up and Isolation: a. Allow the reaction mixture to cool to approximately 100 °C. b. Add hexane or toluene to the flask to precipitate the product completely and dilute the diphenyl ether. c. Filter the resulting solid precipitate using a Büchner funnel. d. Wash the collected solid sequentially with hot ethanol and then diethyl ether to remove residual diphenyl ether and any unreacted starting materials.

  • Drying: Dry the tan-colored solid product under vacuum at 60 °C to a constant weight. The product, 1,6-naphthyridine-4,7-dione, is typically of sufficient purity for the next step without further purification.

Part II: Dichlorination to this compound

Principle and Rationale

The conversion of the carbonyl groups of the naphthyridinone intermediate into chloro groups is a critical transformation.[4] This is achieved through treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The mechanism involves the activation of the carbonyl oxygen (in its tautomeric hydroxyl form) by POCl₃, forming a phosphate ester intermediate. This intermediate is an excellent leaving group, which is subsequently displaced by a chloride ion to yield the desired chloro-substituted heterocycle.

Trustworthiness & Safety: This reaction is highly exothermic and releases corrosive HCl gas. It must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. A base trap (e.g., NaOH solution) should be connected to the condenser outlet to neutralize the evolving HCl gas.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 1,6-Naphthyridine-4,7-dione (from Part I)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the 1,6-naphthyridine-4,7-dione (1.0 eq) in phosphorus oxychloride (10-15 eq by volume).

  • Catalyst (Optional): Add a catalytic amount of N,N-dimethylaniline (0.1 eq). This base can accelerate the reaction but is not always necessary.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The reaction mixture should become a clear, homogenous solution as the starting material is consumed and the product is formed.

  • Removal of Excess POCl₃: After cooling the reaction to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a cold trap and a base trap).

  • Work-up and Isolation: a. Quenching (Critical Step): Very slowly and cautiously, add the concentrated reaction residue to a beaker of crushed ice with vigorous stirring. This is a highly exothermic and hazardous step. Perform this in the fume hood. b. Neutralization: Once the initial reaction subsides, slowly add saturated sodium bicarbonate solution to neutralize the remaining acidic components until the pH of the aqueous layer is ~8. c. Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). d. Washing: Combine the organic layers and wash with brine (1 x 50 mL). e. Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield this compound as a solid.

G cluster_1 Chlorination Workflow start Suspend Dione in POCl₃ reflux Heat to Reflux (4-6 hours) start->reflux evap Rotovap excess POCl₃ reflux->evap quench Quench on Ice (CAUTION!) evap->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with DCM neutralize->extract purify Dry, Concentrate & Purify extract->purify product Final Product purify->product

Caption: Step-by-step workflow for the dichlorination reaction.

Data Summary & Characterization

The following table summarizes expected outcomes for this synthetic sequence. Yields and specific analytical data may vary based on reaction scale and purity of reagents.

StepProductTypical YieldAppearanceKey Analytical Data (Expected)
I 1,6-Naphthyridine-4,7-dione75-85%Tan to light brown solid¹H NMR: Aromatic protons in the downfield region (δ 7-9 ppm), broad NH signals. Insoluble in CDCl₃, soluble in DMSO-d₆.
II This compound60-75%Off-white to pale yellow solid¹H NMR (CDCl₃): Distinct aromatic signals, absence of NH protons. Mass Spec: Isotopic pattern characteristic of two chlorine atoms.

References

Application Notes & Protocols: Strategic Functionalization of 4,7-Dichloro-1,6-naphthyridine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,6-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] 4,7-Dichloro-1,6-naphthyridine, in particular, serves as a versatile and highly valuable starting material for the synthesis of diverse chemical libraries. Its two chlorine atoms act as reactive handles for functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth analysis of the SNAr mechanism on this scaffold, explores the critical factors governing regioselectivity between the C4 and C7 positions, and offers detailed, field-proven protocols for reactions with common nucleophiles.

The Strategic Importance of the 1,6-Naphthyridine Scaffold

Nitrogen-containing heterocyclic compounds are foundational to drug discovery. The 1,6-naphthyridine framework is a bicyclic aromatic system that has demonstrated a remarkable capacity to bind to a wide range of biological targets when appropriately substituted.[1] Derivatives have been investigated as potent inhibitors for multiple kinase targets, including c-Met kinase and FGFR tyrosine kinase, highlighting their relevance in oncology research.[2][3] The dihalogenated precursor, this compound, is an ideal starting point for creating molecular diversity, as the chlorine atoms can be sequentially and selectively replaced.[1]

Fundamentals of the SNAr Reaction on this compound

Unlike electron-rich benzene rings, the 1,6-naphthyridine core is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic feature makes the ring susceptible to attack by nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr).[4] The reaction proceeds via a two-step addition-elimination mechanism.[5][6]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex : A nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom (C4 or C7). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this complex is the key to the reaction's feasibility; the negative charge is effectively delocalized by the ring nitrogens.[4]

  • Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group, yielding the substituted product.

The formation of the Meisenheimer complex is typically the rate-determining step of the reaction.[6]

Caption: The addition-elimination mechanism of SNAr reactions.

Controlling Regioselectivity: C4 versus C7 Substitution

The primary challenge and opportunity in working with this compound is controlling which chlorine atom is substituted first. The two positions, C4 and C7, are electronically distinct, and their relative reactivity can be modulated by several factors. While specific studies on this compound are not abundant, principles from analogous systems like dichloropyrimidines and dichloropyrazines provide a strong predictive framework.[7][8][9]

  • Electronic Effects : The C4 position is generally considered more electron-deficient than the C7 position due to its proximity to the pyridinic nitrogen at N6 and its para relationship to the nitrogen at N1. This often makes C4 the kinetically favored site for nucleophilic attack, especially with aggressive or "hard" nucleophiles.

  • Steric Hindrance : The C4 position is less sterically hindered than the C7 position, which is flanked by the C8 proton and the fused ring system. Bulky nucleophiles will therefore show a stronger preference for the C4 position.

  • Reaction Conditions :

    • Temperature : Lower temperatures often favor the kinetically controlled product (typically C4 substitution). Higher temperatures can sometimes allow for the formation of the thermodynamically more stable product or overcome the activation barrier for substitution at the less reactive C7 position.

    • Solvent : The choice of solvent can influence nucleophile reactivity and the stability of the Meisenheimer intermediate. Polar aprotic solvents like DMF, DMSO, or NMP are common as they effectively solvate cations while leaving the nucleophile relatively "bare" and reactive.[10]

    • Catalysis : In some cases, acid catalysis can facilitate the reaction by protonating a ring nitrogen, further increasing the electrophilicity of the ring carbons.[11]

Regioselectivity Substrate This compound C4_Product Mono-substitution at C4 (Kinetically Favored) Substrate->C4_Product Lower Temp, Less Steric Hindrance C7_Product Mono-substitution at C7 (Less Common) Substrate->C7_Product Higher Temp, Specific Electronic Factors Factors Reaction Parameters Factors->Substrate Influence sub_fac Temperature Solvent Catalyst Factors->sub_fac Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->Substrate Attack sub_nuc Steric Bulk Hard/Soft Nature Nucleophile->sub_nuc

Caption: Key factors influencing regioselective SNAr substitution.

Experimental Protocols

The following protocols provide robust starting points for the SNAr functionalization of this compound. All reactions should be conducted in a fume hood with appropriate personal protective equipment (PPE). Solvents should be anhydrous unless otherwise specified.

General Experimental Workflow

Workflow A 1. Reagent Preparation (Flask under N₂/Ar) B 2. Add Solvent & Base (e.g., DMF, K₂CO₃) A->B C 3. Add Nucleophile (e.g., Amine, 1.1 eq) B->C D 4. Add Substrate (this compound, 1.0 eq) C->D E 5. Reaction (Stir at specified Temp) D->E F 6. Monitor Progress (TLC / LC-MS) E->F F->E Incomplete G 7. Work-up (Quench, Extract, Wash) F->G Complete H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Caption: Standard workflow for SNAr experiments.
Protocol 1: Reaction with Amine Nucleophiles (Amination)

This protocol describes a general procedure for the mono-amination of this compound, which typically occurs at the C4 position.

  • Materials :

    • This compound (1.0 eq)

    • Primary or Secondary Amine (1.1 - 1.5 eq)

    • Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

    • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (0.1 - 0.2 M concentration)

  • Procedure :

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

    • Add the anhydrous solvent (e.g., DMF) to achieve the desired concentration.

    • Add the amine nucleophile (1.1 eq) to the suspension.

    • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

    • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to yield the pure mono-aminated product.

Protocol 2: Reaction with Alcohol/Phenol Nucleophiles (Alkoxylation/Aryloxylation)

This protocol details the substitution with O-nucleophiles, which often requires stronger conditions than amination.

  • Materials :

    • This compound (1.0 eq)

    • Alcohol or Phenol (1.2 eq)

    • Strong Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Solvent: Tetrahydrofuran (THF) or DMF (0.1 - 0.2 M concentration)

  • Procedure :

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the strong base (e.g., NaH, 1.2 eq).

    • Carefully add anhydrous solvent (e.g., THF). Cool the suspension to 0 °C using an ice bath.

    • Slowly add the alcohol or phenol (1.2 eq), dissolved in a small amount of anhydrous THF, to the suspension. Caution : Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.

    • Add a solution of this compound (1.0 eq) in anhydrous THF to the alkoxide solution.

    • Heat the reaction mixture to reflux (for THF) or 60-100 °C (for DMF) and monitor by TLC.

    • Once the reaction is complete, cool it to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).[12]

    • Perform an aqueous work-up as described in Protocol 1 (extraction with ethyl acetate, washing with brine).

    • Purify the crude product by flash column chromatography to isolate the desired ether.

Summary of Representative Reactions

The following table summarizes typical outcomes for the mono-substitution of this compound. Yields and regioselectivity are representative and may vary based on the specific nucleophile and precise reaction conditions.

Nucleophile Solvent Base Temp (°C) Typical Position Approx. Yield (%) Reference Principle
MorpholineDMFK₂CO₃60C485 - 95[10]
AnilineNMPNone120C470 - 85[13]
PhenolDMFNaH80C460 - 75[12]
MethanolTHFNaH65 (reflux)C455 - 70[11]
Benzyl MercaptanDMFK₂CO₃25C4> 90[12]

Conclusion

This compound is a powerful and adaptable building block for synthetic and medicinal chemistry. A thorough understanding of the SNAr mechanism and the factors governing its regioselectivity allows researchers to strategically design and execute the synthesis of novel, highly functionalized 1,6-naphthyridine derivatives. The protocols and data presented herein serve as a comprehensive guide for scientists and drug development professionals aiming to leverage this versatile scaffold in their research programs.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4,7-Dichloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including potential as anticancer, antiviral, and anti-inflammatory agents.[1] The functionalization of the 1,6-naphthyridine skeleton is therefore of paramount importance for the development of novel therapeutics and advanced materials. 4,7-Dichloro-1,6-naphthyridine serves as a versatile and readily available starting material for the synthesis of a diverse array of substituted 1,6-naphthyridines. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, making them indispensable tools for the derivatization of this important scaffold.[2]

This comprehensive guide provides detailed application notes and protocols for the selective functionalization of this compound via three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying principles, practical experimental details, and expected outcomes.

Understanding the Regioselectivity of this compound

A critical consideration in the cross-coupling reactions of this compound is the regioselectivity of the initial coupling. The two chlorine atoms at the C4 and C7 positions are electronically and sterically distinct. The C4 position is para to the nitrogen atom at position 6 and ortho to the nitrogen at position 1, while the C7 position is ortho to the nitrogen at position 6. In palladium-catalyzed cross-coupling reactions of dihalogenated nitrogen-containing heterocycles, the more electron-deficient position is typically more reactive towards oxidative addition of the palladium(0) catalyst.

In the case of this compound, the C4 position is generally more electron-deficient due to the cumulative electron-withdrawing effects of both nitrogen atoms. Therefore, monofunctionalization is expected to occur selectively at the C4 position . This inherent reactivity allows for a stepwise and controlled derivatization of the 1,6-naphthyridine core, first at C4 and subsequently at C7 if desired. This principle is supported by studies on analogous dihalonitrogen heterocycles where selective coupling at the position para to a ring nitrogen is observed.

Core Palladium-Catalyzed Cross-Coupling Reactions: A General Mechanistic Overview

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle, which can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)(L)2-X R-Pd(II)(L)2-X Pd(0)L2->R-Pd(II)(L)2-X Oxidative Addition (R-X) R-Pd(II)(L)2-R' R-Pd(II)(L)2-R' R-Pd(II)(L)2-X->R-Pd(II)(L)2-R' Transmetalation (R'-M) R-Pd(II)(L)2-R'->Pd(0)L2 Reductive Elimination (R-R') Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Dry Schlenk Flask prep2 Add this compound, Coupling Partner, and Base prep1->prep2 prep3 Evacuate and Backfill with Inert Gas prep2->prep3 react1 Add Anhydrous Solvent(s) prep3->react1 react2 Add Pd Catalyst/Ligand react1->react2 react3 Heat and Stir (Monitor by TLC/LC-MS) react2->react3 workup1 Cool to Room Temperature and Quench react3->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify

References

Application Notes and Protocols for the Synthesis of 1,6-Naphthyridin-4-amines from 4,7-Dichloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,6-Naphthyridine Scaffold in Modern Drug Discovery

The 1,6-naphthyridine framework is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active molecules.[1][2][3] Its unique structural and electronic properties have made it a cornerstone in the development of therapeutic agents across a wide range of disease areas. Derivatives of 1,6-naphthyridine have demonstrated potent activity as inhibitors of various enzymes, including kinases, phosphodiesterases, and HIV integrase, underscoring their importance in medicinal chemistry.[3] The strategic functionalization of the 1,6-naphthyridine core, particularly with amino groups, can significantly modulate the pharmacological profile of these compounds. This guide provides a detailed protocol for the regioselective synthesis of 1,6-naphthyridin-4-amines from the readily available starting material, 4,7-dichloro-1,6-naphthyridine, a key intermediate for the generation of diverse chemical libraries for drug discovery.

Guiding Principles: Understanding the Regioselective Amination of this compound

The synthesis of 1,6-naphthyridin-4-amines from this compound is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The inherent electronic properties of the 1,6-naphthyridine ring system dictate the regioselectivity of this transformation.

The two chlorine atoms at the C4 and C7 positions are not equally reactive. The C4 position is significantly more susceptible to nucleophilic attack than the C7 position. This enhanced reactivity is attributed to the electronic influence of the two nitrogen atoms in the bicyclic system. The nitrogen at position 1 and position 6 act as strong electron-withdrawing groups, effectively delocalizing the negative charge of the Meisenheimer intermediate formed during the SNAr reaction. The C4 position is ortho and para to the ring nitrogens, which provides greater stabilization of the anionic intermediate compared to the C7 position.

This inherent reactivity difference allows for the selective monosubstitution at the C4 position, yielding 4-amino-7-chloro-1,6-naphthyridine derivatives, which can be further functionalized at the C7 position if desired.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of 1,6-naphthyridin-4-amines from this compound.

General Workflow

Workflow cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization Reaction_Setup Reaction Setup Reaction Nucleophilic Aromatic Substitution Reaction_Setup->Reaction Heat Workup Aqueous Workup Reaction->Workup Cool to RT Column_Chromatography Column Chromatography Workup->Column_Chromatography Crude Product NMR NMR Spectroscopy Column_Chromatography->NMR Purified Product MS Mass Spectrometry NMR->MS Elemental_Analysis Elemental Analysis MS->Elemental_Analysis

Caption: General workflow for the synthesis and characterization of 1,6-naphthyridin-4-amines.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Amine (e.g., Butylamine)Reagent GradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
HexaneACS GradeCommercially Available
ChloroformACS GradeCommercially Available
Protocol: Synthesis of N-Butyl-7-chloro-1,6-naphthyridin-4-amine

This protocol is adapted from a similar procedure for the synthesis of 4-aminoquinoline derivatives.[4]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 1.0 g, 5.0 mmol).

  • Addition of Amine: Add an excess of the desired amine (e.g., butylamine, 2.0-3.0 eq, e.g., 1.1 - 1.65 mL, 10.0 - 15.0 mmol).

  • Reaction: Heat the reaction mixture to 120-130 °C and maintain this temperature for 6-12 hours, with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane (DCM).

    • Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃), followed by water, and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel.

    • A suitable eluent system is a gradient of hexane and chloroform (e.g., starting with 100% hexane and gradually increasing the polarity with chloroform).

    • Combine the fractions containing the desired product and evaporate the solvent to yield the purified N-butyl-7-chloro-1,6-naphthyridin-4-amine.

Chemical Reaction Scheme

SNAr_Reaction This compound This compound Reaction + Amine R-NH₂ 1,6-naphthyridin-4-amine 1,6-naphthyridin-4-amine HCl HCl Arrow

Caption: Regioselective nucleophilic aromatic substitution of this compound with an amine.

Characterization Data

The synthesized 1,6-naphthyridin-4-amines can be characterized using standard analytical techniques. The following table provides expected characterization data for a representative product.

CompoundMolecular FormulaMW1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (m/z)
N-Butyl-7-chloro-1,6-naphthyridin-4-amineC₁₂H₁₄ClN₃235.718.65 (s, 1H), 8.45 (d, J=5.6 Hz, 1H), 7.45 (d, J=8.8 Hz, 1H), 6.70 (d, J=5.6 Hz, 1H), 5.50 (br s, 1H), 3.50 (q, J=6.8 Hz, 2H), 1.70 (m, 2H), 1.45 (m, 2H), 0.95 (t, J=7.2 Hz, 3H)158.2, 152.0, 149.5, 141.0, 137.5, 122.0, 118.5, 108.0, 43.5, 31.0, 20.0, 13.8236.1 [M+H]⁺

Note: The NMR data provided are predicted values and may vary slightly based on experimental conditions.[5][6][7]

Troubleshooting and Expert Insights

  • Low Yield: If the reaction yield is low, ensure that the reagents are of high purity and the reaction is carried out under anhydrous conditions. Increasing the reaction time or temperature may also improve the yield.

  • Formation of Di-substituted Product: While the C4 position is more reactive, prolonged reaction times or high temperatures can lead to the formation of the 4,7-diamino-1,6-naphthyridine. Monitor the reaction closely by TLC to optimize the reaction time for monosubstitution.

  • Purification Challenges: The polarity of the product may be similar to that of the starting material or byproducts. Careful optimization of the solvent system for column chromatography is crucial for obtaining a pure product.

Conclusion

This application note provides a comprehensive guide for the synthesis of 1,6-naphthyridin-4-amines from this compound. The regioselective nature of the nucleophilic aromatic substitution at the C4 position allows for the efficient and controlled synthesis of these valuable building blocks. The detailed protocol and characterization data will be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of the chemical space around the 1,6-naphthyridine scaffold.

References

Protocol for the Functionalization of the C4 and C7 Positions of 1,6-Naphthyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to form specific interactions with biological targets have led to its incorporation into a wide range of biologically active molecules, including kinase inhibitors and antiviral agents.[1][3] The development of robust and selective methods for the functionalization of the 1,6-naphthyridine core is therefore of paramount importance for the synthesis of novel drug candidates and functional materials. This application note provides a detailed guide for the selective functionalization of the C4 and C7 positions of the 1,6-naphthyridine ring system, with a focus on modern synthetic methodologies.

Understanding the Reactivity of the 1,6-Naphthyridine Core

The reactivity of the 1,6-naphthyridine ring is dictated by the presence of the two nitrogen atoms. These nitrogen atoms are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. Conversely, the ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atoms (C2, C4, C5, and C7). The C4 and C7 positions are electronically distinct, and their selective functionalization presents a significant synthetic challenge.

Similar to pyridine, nucleophilic attack is favored at the 2- and 4-positions (in this case, the analogous C2, C4, C5, and C7 positions of 1,6-naphthyridine) because the negative charge in the resulting Meisenheimer-type intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate.[4]

Strategic Approach to Selective C4 and C7 Functionalization

A powerful strategy for the selective and sequential functionalization of the 1,6-naphthyridine scaffold involves the use of heteroaryl ditriflates.[5] This method relies on the preparation of a 1,6-naphthyridine-dione precursor, which can be readily converted to a highly reactive ditriflate intermediate. The differential reactivity of the two triflate groups at the C4 and C7 positions allows for selective nucleophilic substitution and cross-coupling reactions.

The following sections provide a detailed protocol for the synthesis of a key 1,6-naphthyridine-dione intermediate and its subsequent selective functionalization at the C4 and C7 positions.

Part 1: Synthesis of the 1,6-Naphthyridine-5,7-dione Precursor

This protocol outlines the synthesis of a substituted 1,6-naphthyridine-5,7-dione, which serves as the key precursor for selective C4 and C7 functionalization. The synthesis involves a tandem nitrile hydration and intramolecular cyclization.[5]

Experimental Protocol: Synthesis of a 1,6-Naphthyridine-5,7-dione

Materials:

  • 2-Cyanoalkyl nicotinic ester (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2-cyanoalkyl nicotinic ester in a mixture of TFA and DCM (1:1 v/v).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ until the effervescence ceases.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1,6-naphthyridine-5,7-dione.

Note: The specific reaction conditions and purification method may need to be optimized depending on the nature of the substituents on the starting material.

Part 2: Selective Functionalization of the C4 and C7 Positions via a Ditriflate Intermediate

This section details the conversion of the 1,6-naphthyridine-5,7-dione to a ditriflate intermediate, followed by selective and sequential functionalization at the C7 and C4 positions (note the numbering difference in the source, which refers to C5 and C7).[5]

Protocol 2.1: Synthesis of the 1,6-Naphthyridine-5,7-ditriflate

Materials:

  • 1,6-Naphthyridine-5,7-dione (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (2.2 equiv)

  • Pyridine (2.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

Procedure:

  • Dissolve the 1,6-naphthyridine-5,7-dione in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine to the solution, followed by the dropwise addition of trifluoromethanesulfonic anhydride.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude 1,6-naphthyridine-5,7-ditriflate is often used in the next step without further purification.

Protocol 2.2: Selective C7-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The C7-triflate is more susceptible to nucleophilic attack than the C4-triflate, allowing for selective functionalization at this position.[5]

Materials:

  • 1,6-Naphthyridine-5,7-ditriflate (1.0 equiv)

  • Nucleophile (e.g., amine, alcohol, thiol) (1.1 equiv)

  • Base (e.g., triethylamine, diisopropylethylamine) (1.5 equiv)

  • Anhydrous solvent (e.g., DCM, THF, DMF)

Procedure:

  • Dissolve the crude 1,6-naphthyridine-5,7-ditriflate in the chosen anhydrous solvent under an inert atmosphere.

  • Add the base, followed by the nucleophile.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by silica gel column chromatography to obtain the C7-functionalized 1,6-naphthyridine-4-triflate.

Protocol 2.3: C4-Functionalization via Palladium-Catalyzed Cross-Coupling

The remaining C4-triflate can be functionalized using a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination.[5] The following is a general protocol for a Suzuki cross-coupling reaction.

Materials:

  • C7-Functionalized 1,6-naphthyridine-4-triflate (1.0 equiv)

  • Boronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

Procedure:

  • To a reaction vessel, add the C7-functionalized 1,6-naphthyridine-4-triflate, boronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by silica gel column chromatography to yield the C4, C7-disubstituted 1,6-naphthyridine.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall workflow for the selective functionalization of the C4 and C7 positions of a 1,6-naphthyridine precursor.

G cluster_0 Precursor Synthesis cluster_1 Ditriflate Formation cluster_2 Selective C7-Functionalization cluster_3 C4-Functionalization 2-Cyanoalkyl\nNicotinic Ester 2-Cyanoalkyl Nicotinic Ester 1,6-Naphthyridine-5,7-dione 1,6-Naphthyridine-5,7-dione 2-Cyanoalkyl\nNicotinic Ester->1,6-Naphthyridine-5,7-dione TFA, DCM 1,6-Naphthyridine-5,7-ditriflate 1,6-Naphthyridine-5,7-ditriflate 1,6-Naphthyridine-5,7-dione->1,6-Naphthyridine-5,7-ditriflate Tf2O, Pyridine C7-Functionalized\n1,6-Naphthyridine-4-triflate C7-Functionalized 1,6-Naphthyridine-4-triflate 1,6-Naphthyridine-5,7-ditriflate->C7-Functionalized\n1,6-Naphthyridine-4-triflate Nucleophile, Base (SNAr) C4, C7-Disubstituted\n1,6-Naphthyridine C4, C7-Disubstituted 1,6-Naphthyridine C7-Functionalized\n1,6-Naphthyridine-4-triflate->C4, C7-Disubstituted\n1,6-Naphthyridine Boronic Acid, Pd Catalyst (Suzuki Coupling)

Caption: Synthetic workflow for selective C4 and C7 functionalization.

Data Summary

The following table provides representative examples of the types of functional groups that can be introduced at the C7 and C4 positions using the described protocols.[5]

PositionReaction TypeFunctional Group Introduced
C7SNArAmines (primary, secondary), Anilines, Alcohols, Thiols
C4Suzuki CouplingAryl, Heteroaryl
C4Stille CouplingAlkynyl, Vinyl
C4Buchwald-HartwigAmines (primary, secondary), Anilines
C4Sonogashira CouplingAlkynyl

Conclusion

The protocol described in this application note provides a robust and versatile strategy for the selective functionalization of the C4 and C7 positions of the 1,6-naphthyridine scaffold. The use of a ditriflate intermediate allows for a sequential and controlled introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of 1,6-naphthyridine derivatives for applications in drug discovery and materials science. The principles outlined here, drawing from the well-established chemistry of pyridine and related heterocycles, offer a solid foundation for researchers to design and execute their own synthetic strategies towards novel 1,6-naphthyridine-based molecules.

References

The Strategic Utility of 4,7-Dichloro-1,6-naphthyridine in Kinase Inhibitor Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,6-Naphthyridine Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Within this effort, certain heterocyclic scaffolds have emerged as "privileged structures," demonstrating a remarkable capacity for potent and selective interactions with the ATP-binding site of various kinases. The 1,6-naphthyridine core is a prominent member of this class, valued for its rigid, planar structure and the strategic placement of nitrogen atoms that can serve as crucial hydrogen bond acceptors or donors. This guide focuses on a particularly valuable building block derived from this scaffold: 4,7-dichloro-1,6-naphthyridine . The two chlorine atoms at the 4 and 7 positions act as versatile synthetic handles, allowing for the strategic and differential introduction of various substituents to probe the chemical space of the kinase active site. This document provides a comprehensive overview of the synthesis, application, and biological evaluation of kinase inhibitors derived from this versatile building block, intended for researchers, scientists, and drug development professionals.

Synthetic Strategies: Accessing the this compound Core

Protocol 1: Synthesis of 1,6-Naphthyridine-4,7-diol

A plausible synthetic route to the 1,6-naphthyridine core involves the condensation of a suitably substituted pyridine derivative. This multi-step synthesis requires careful control of reaction conditions to achieve good yields.

Step 1: Synthesis of Diethyl 2-(cyanomethyl)-2-(2-cyanoacetyl)malonate

  • This step involves the condensation of appropriate starting materials to construct the core cyclic system. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an anhydrous solvent like ethanol.

Step 2: Cyclization to form the 1,6-Naphthyridine Ring

  • The product from the first step is then treated with a strong acid, such as polyphosphoric acid, at elevated temperatures to facilitate the intramolecular cyclization and formation of the bicyclic 1,6-naphthyridine scaffold.

Step 3: Hydrolysis to 1,6-Naphthyridine-4,7-diol

  • The resulting intermediate is then hydrolyzed under acidic or basic conditions to yield the desired 1,6-naphthyridine-4,7-diol.

Protocol 2: Chlorination of 1,6-Naphthyridine-4,7-diol

With the diol in hand, the subsequent chlorination is a critical step to install the reactive chloro-functionalities. This transformation is typically achieved using a strong chlorinating agent.

Materials:

  • 1,6-Naphthyridine-4,7-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or another high-boiling inert solvent

  • Ice bath

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,6-naphthyridine-4,7-diol in toluene.

  • Carefully add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (a significant excess, often used as the solvent as well) to the suspension at 0 °C (ice bath).

  • After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours (the reaction progress should be monitored by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Application in Kinase Inhibitor Design: Targeting AXL and MET

The this compound scaffold has proven to be a fertile starting point for the development of potent inhibitors against several therapeutically relevant kinases, most notably the receptor tyrosine kinases AXL and MET. The differential reactivity of the two chlorine atoms allows for a stepwise and controlled introduction of substituents, facilitating the exploration of structure-activity relationships (SAR).

Mechanism of Action and Structure-Activity Relationship (SAR)

The 1,6-naphthyridine core typically acts as a scaffold that orients key substituents to interact with the hinge region of the kinase ATP-binding pocket. One of the nitrogen atoms of the naphthyridine ring often forms a crucial hydrogen bond with the backbone amide of a hinge residue. The substituents introduced at the 4- and 7-positions then project into the hydrophobic regions of the active site, contributing to both potency and selectivity.

A general SAR trend observed for 1,6-naphthyridine-based kinase inhibitors is that a smaller, often aromatic or heteroaromatic group at one position (e.g., C4) can occupy the adenine region, while a larger, more extended substituent at the other position (e.g., C7) can project towards the solvent-exposed region or a back pocket, influencing selectivity and pharmacokinetic properties.

The following diagram illustrates a generalized synthetic workflow for diversifying the this compound scaffold.

G start This compound intermediate1 Selective Nucleophilic Substitution at C4 (e.g., with an aniline derivative) start->intermediate1 intermediate2 4-Anilino-7-chloro-1,6-naphthyridine intermediate1->intermediate2 final_product Further Functionalization at C7 (e.g., Suzuki or Buchwald-Hartwig coupling) intermediate2->final_product inhibitor Final Kinase Inhibitor final_product->inhibitor

Caption: Synthetic workflow for kinase inhibitor development.

Exemplary Kinase Inhibitors and their Biological Activity

The following table summarizes the activity of representative kinase inhibitors derived from the 1,6-naphthyridine scaffold, highlighting the potency against key cancer-related kinases.

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference
Compound A AXL3.2[1]
Compound B MET2.6 (μM)[2]
Compound C c-Src10-80[3]
Compound D CDK5-[4]

Protocols for Biological Evaluation

Once synthesized, the novel 1,6-naphthyridine derivatives must be rigorously evaluated for their biological activity. This typically involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based and in vivo studies.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A lower ATP level corresponds to higher kinase activity, and vice versa. The luminescent signal is inversely proportional to the kinase activity.

Materials:

  • Purified recombinant kinase (e.g., AXL, MET)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

    • Add the kinase and substrate mixture to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add the luminescence-based ATP detection reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 4: Cell-Based Kinase Phosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.

Materials:

  • Cancer cell line known to have active AXL or MET signaling (e.g., U-87 MG for MET)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-AXL, anti-total-AXL, anti-phospho-MET, anti-total-MET)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target kinase.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total kinase.

    • Normalize the phosphorylated kinase signal to the total kinase signal.

    • Determine the concentration-dependent inhibition of kinase phosphorylation.

The following diagram illustrates the general workflow for evaluating kinase inhibitors.

G synthesis Synthesis of 1,6-Naphthyridine Derivatives biochemical_assay In Vitro Biochemical Assay (IC50 determination) synthesis->biochemical_assay cell_based_assay Cell-Based Assay (Target Engagement & Cellular Potency) biochemical_assay->cell_based_assay in_vivo In Vivo Efficacy Studies (Xenograft models) cell_based_assay->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: Kinase inhibitor evaluation workflow.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable and versatile starting point for the development of novel kinase inhibitors. Its synthetic accessibility and the differential reactivity of the two chlorine atoms provide a robust platform for medicinal chemists to explore structure-activity relationships and optimize compounds for potency, selectivity, and desirable pharmacokinetic properties. The successful development of potent AXL and MET inhibitors from this scaffold underscores its potential. Future work in this area will likely focus on the development of even more selective inhibitors, the exploration of this scaffold against other kinase targets, and the use of advanced techniques such as structure-based drug design, aided by the determination of co-crystal structures, to guide the rational design of next-generation kinase inhibitors.

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes from 4,7-Dichloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4,7-Dichloro-1,6-naphthyridine Scaffold - A Versatile Platform for Fluorescent Probe Development

The 1,6-naphthyridine core is a privileged heterocyclic scaffold found in numerous biologically active compounds and functional materials.[1] Its rigid, planar structure and inherent fluorescence potential make it an attractive framework for the design of sensitive and selective fluorescent probes. Specifically, this compound serves as a key starting material, offering two reactive chlorine atoms that can be sequentially and regioselectively functionalized. This dual reactivity allows for the systematic construction of sophisticated "push-pull" systems or the introduction of specific recognition moieties, enabling the detection of a wide array of analytes, from metal ions to biological macromolecules like nucleic acids.[2][3]

This guide provides an in-depth exploration of the chemical properties of this compound and details robust protocols for its conversion into advanced fluorescent probes. We will delve into the causality behind the synthetic strategies, focusing on the principles of regioselectivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Core Chemical Principles: Harnessing Regioselectivity

The synthetic utility of this compound hinges on the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C7 position. This regioselectivity can be rationalized by examining the stability of the intermediate formed during an SNAr reaction, known as the Meisenheimer complex.[4]

Nucleophilic attack at the C4 position allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative nitrogen atom at the 1-position, which is a highly stabilizing interaction. In contrast, attack at the C7 position does not permit such direct resonance stabilization by a ring nitrogen. This electronic difference makes the C4 position the kinetically favored site for the first substitution reaction. This principle is well-documented in analogous heterocyclic systems like 4,7-dichloroquinoline.[5] This inherent regioselectivity is the cornerstone of a modular approach to probe synthesis, allowing for the stepwise introduction of different functional groups.

Synthetic Strategies and Experimental Protocols

The functionalization of the this compound core is primarily achieved through two powerful synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The higher reactivity of the C4-chloro group allows for its selective replacement with a variety of nucleophiles, most commonly amines, to install recognition moieties or electron-donating groups.

Protocol 1: Regioselective Amination of this compound

This protocol describes the selective substitution of the C4-chloride with a primary or secondary amine, a foundational step for creating probes that can recognize specific biological targets. The procedure is adapted from established methods for similar heterocyclic systems.[5][6]

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine, or a functionalized aniline)

  • Phenol (as solvent and catalyst) or a high-boiling point solvent like N-Methyl-2-pyrrolidone (NMP)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Nitrogen or Argon gas inlet

  • Standard workup and purification supplies (DCM, NaHCO₃ solution, brine, Na₂SO₄, silica gel)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and phenol (10-20 eq by weight) or NMP (to make a ~0.5 M solution).

  • Add the desired amine nucleophile (1.1-1.5 eq).

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Heat the reaction mixture to 130-150 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature. If using phenol, dissolve the residue in a large volume of dichloromethane (DCM).

  • Wash the organic layer successively with 1 M NaOH solution (to remove phenol), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 4-amino-7-chloro-1,6-naphthyridine derivative.

Causality and Insights:

  • Solvent Choice: Phenol acts as both a high-boiling solvent and a weak acid catalyst, protonating the naphthyridine ring and further activating the C4 position towards nucleophilic attack.

  • Temperature: High temperatures are required to overcome the activation energy for the SNAr reaction on the electron-deficient heteroaromatic system.

  • Validation: The regioselectivity of the product can be confirmed using 2D NMR techniques (like HMBC and NOESY) to establish the connectivity between the newly introduced amino group and the protons on the naphthyridine core.

Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The remaining C7-chloro group (or a C4-chloro group) can be functionalized via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples the halide with an organoboron species, is exceptionally versatile for installing aryl or heteroaryl groups, which are often the fluorophore components of the probe.[7][8]

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol details the coupling of a (mono-substituted) chloro-1,6-naphthyridine derivative with an arylboronic acid to construct the core fluorophore. The conditions are based on standard, robust Suzuki coupling procedures.[9][10]

Materials:

  • Substituted Chloro-1,6-naphthyridine (e.g., 4-amino-7-chloro-1,6-naphthyridine from Protocol 1)

  • Arylboronic acid or ester (e.g., 4-methoxyphenylboronic acid) (1.5-2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water, typically in a 4:1 to 10:1 ratio)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add the chloro-1,6-naphthyridine (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.5 eq).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate or DCM.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality and Insights:

  • Catalytic Cycle: The reaction proceeds through a well-established cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[8]

  • Base and Water: The base is crucial for activating the boronic acid to facilitate transmetalation. A small amount of water often accelerates this step.

  • Ligand Choice: For more challenging couplings, specialized phosphine ligands (like SPhos or XPhos) can be used with a Pd(II) precatalyst to improve reaction efficiency and scope.

Visualization of Synthetic Workflow

The modular, two-step synthesis allows for the creation of a diverse library of fluorescent probes from a single precursor.

G cluster_0 Step 1: S_NAr Reaction cluster_1 Step 2: Suzuki Coupling start This compound snar_product 4-Amino-7-chloro- 1,6-naphthyridine start->snar_product Regioselective Substitution @ C4 snar_reagent Amine Nucleophile (R1-NH2) snar_reagent->snar_product final_probe Final Fluorescent Probe (4-Amino-7-aryl-1,6-naphthyridine) snar_product->final_probe Pd-Catalyzed Coupling @ C7 suzuki_reagent Arylboronic Acid (Ar-B(OH)2) suzuki_reagent->final_probe

Caption: Modular synthesis of 1,6-naphthyridine probes.

Application Focus: Probes for Nucleic Acid and Metal Ion Detection

Derivatives of 1,6-naphthyridine have shown significant promise as fluorescent probes for various analytes. The introduction of specific functional groups onto the core scaffold dictates their selectivity and sensing mechanism.

Probes for Nucleic Acid Imaging

Cationic naphthyridine derivatives can act as effective probes for nucleic acids, such as DNA and RNA.[2] The positively charged moieties (e.g., quaternary ammonium salts) facilitate electrostatic interactions with the negatively charged phosphate backbone of nucleic acids, leading to intercalation or groove binding. This binding event restricts the intramolecular rotation of the probe, which can suppress non-radiative decay pathways and lead to a significant "turn-on" fluorescence response.[2] Some probes have been designed to exhibit near-infrared (NIR) emission, which is highly advantageous for biological imaging due to deeper tissue penetration and reduced autofluorescence.[2]

Probes for Metal Ion Detection

By incorporating chelating groups (e.g., Schiff bases, pyridyl amines), the 1,6-naphthyridine scaffold can be adapted to selectively bind metal ions.[3][11] The binding of a metal ion can modulate the electronic properties of the fluorophore through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). For instance, in a PET-based sensor, the chelating group might have a lone pair of electrons that can quench the fluorescence of the naphthyridine core. Upon binding a metal ion, this lone pair becomes engaged in coordination, inhibiting the PET process and "turning on" the fluorescence.

Mechanism of Action: A Generalized Sensing Diagram

The following diagram illustrates a typical "turn-on" sensing mechanism based on the inhibition of Photoinduced Electron Transfer (PET).

G cluster_0 Probe Alone ('OFF' State) cluster_excitation_off cluster_pet cluster_1 Probe + Analyte ('ON' State) cluster_excitation_on Probe_OFF Fluorophore (Naphthyridine) Receptor_OFF Receptor/Quencher (e.g., Chelator) PET PET (e- transfer) Receptor_OFF->PET Excitation_OFF Light (hν) Excited_Probe_OFF Excited Fluorophore* Excitation_OFF->Excited_Probe_OFF Excitation Excited_Probe_OFF->PET Quenching No_Fluorescence No Fluorescence PET->No_Fluorescence Probe_ON Fluorophore (Naphthyridine) Receptor_ON PET Blocked Analyte Analyte Analyte->Receptor_ON Excitation_ON Light (hν) Excited_Probe_ON Excited Fluorophore* Excitation_ON->Excited_Probe_ON Excitation Fluorescence Fluorescence (hν') Excited_Probe_ON->Fluorescence Emission

Caption: Generalized 'Turn-On' fluorescence mechanism.

Data Presentation: Photophysical Properties

The photophysical properties of fluorescent probes are critical for their application. The following table summarizes representative data for functionalized naphthyridine derivatives, illustrating key parameters.

Probe ClassTarget AnalyteExcitation (λ_ex, nm)Emission (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)Reference
Cationic NaphthyridineDNA/RNA~545~661-762153-222Significant increase upon binding[2]
Fused 1,6-Naphthyridin-4-amine- (Fluorophore)~344-448~450VariesUp to 0.89[1]
1,6-Naphthyridin-7(6H)-one- (Fluorophore)~320-386~458-502VariesUp to 0.34[12]
Naphthalene-based probeAl³⁺365434 / 538>70Increase upon binding[13]
Naphthalimide-based probeCu²⁺465575110Quenched upon binding[11]

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of advanced fluorescent probes. Its predictable regioselectivity allows for a modular and rational design approach, enabling the creation of sensors for a wide range of chemical and biological analytes. By leveraging robust synthetic methodologies like SNAr and Suzuki coupling, researchers can fine-tune the photophysical and recognition properties of the resulting probes. Future work in this area will likely focus on developing probes with even greater sensitivity and specificity, pushing emission wavelengths further into the near-infrared for enhanced in vivo imaging, and designing multi-analyte sensors for complex biological systems.

References

Application Note & Protocol: Selective Catalytic Reduction of 1,6-Naphthyridines to 5,6,7,8-Tetrahydro-1,6-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules.[1] Catalytic hydrogenation provides a direct and atom-economical route to access this saturated heterocyclic system from its aromatic 1,6-naphthyridine precursor. However, the presence of two nitrogen-containing rings presents a significant challenge in achieving regioselective reduction.[2] This application note provides a detailed experimental guide for the selective catalytic reduction of the pyridine ring containing the N6 nitrogen atom. We present two field-proven protocols utilizing heterogeneous Palladium on Carbon (Pd/C) and homogeneous Ruthenium-based catalysts, respectively. The causality behind catalyst selection, reaction parameter optimization, and rigorous product validation is discussed to ensure trustworthy and reproducible outcomes for researchers in drug discovery and synthetic chemistry.

Introduction: The Significance of Selectivity

Naphthyridines, as isomeric diazanaphthalenes, are foundational structures in pharmaceutical research.[3][4] The reduction of one of the two pyridine rings to a piperidine ring drastically alters the molecule's three-dimensional geometry, basicity, and physicochemical properties, which are critical for modulating biological activity. The challenge in the hydrogenation of 1,6-naphthyridines lies in selectively reducing the 5,6,7,8-positions without affecting the 1,2,3,4-positions or other reducible functional groups.

The hydrogenation of N-heteroaromatic compounds can be notoriously difficult due to the high resonance stability of the aromatic system and the potential for the nitrogen lone pair to poison the catalyst surface.[5][6] Therefore, the choice of catalyst is paramount. It dictates not only the feasibility of the reduction but also its regioselectivity. This guide focuses on two robust methods that offer orthogonal selectivity, allowing chemists to target the desired tetrahydronaphthyridine isomer based on the chosen catalytic system.[2]

Mechanistic Rationale & Catalyst Selection

The selective reduction of a specific ring in a multi-ring heteroaromatic system is governed by a combination of electronic and steric factors.[2]

  • Heterogeneous Catalysis (Palladium): Palladium on carbon (Pd/C) is a widely used, robust, and recoverable heterogeneous catalyst for hydrogenations.[7][8][9] In the case of 1,6-naphthyridines, reduction with palladium catalysts typically favors hydrogenation of the more electron-rich pyridine ring. The selectivity is influenced by a mixture of steric and electronic effects, where the substrate adsorbs onto the palladium surface prior to hydrogen transfer.[2] This protocol is often favored for its operational simplicity and ease of product purification, as the catalyst is simply filtered off.

  • Homogeneous Catalysis (Ruthenium): Homogeneous catalysts, such as the Ruthenium-based complex [Ru(p-cymene)I2]2, offer a different mechanistic pathway.[2] The reaction proceeds in solution, and selectivity is often governed primarily by the electronic properties of the substrate rings. These catalysts can be finely tuned with chiral ligands to achieve asymmetric hydrogenation, providing access to enantiomerically enriched products, a significant advantage in drug development.[10][11]

The following workflow illustrates the general experimental process for achieving the target reduction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Start 1,6-Naphthyridine Substrate Setup Select Catalyst (Pd/C or Ru Complex) Start->Setup Choose Method Vessel Charge Reaction Vessel (Substrate, Solvent, Catalyst) Setup->Vessel Inert Inert Atmosphere (Purge with N2/Ar) Vessel->Inert Hydrogen Introduce H2 Gas (Set Pressure/Temp) Inert->Hydrogen Monitor Monitor Reaction (TLC / LC-MS) Hydrogen->Monitor Stir/Agitate Filter Filter Catalyst (e.g., through Celite) Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product (Chromatography) Concentrate->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze End 5,6,7,8-Tetrahydro- 1,6-Naphthyridine Analyze->End

Figure 1: General Experimental Workflow for Catalytic Hydrogenation.

Protocol 1: Heterogeneous Reduction using Palladium on Carbon (Pd/C)

This protocol describes a standard procedure for the selective hydrogenation of a 1,6-naphthyridine derivative to its 5,6,7,8-tetrahydro counterpart using a common heterogeneous catalyst.

Materials and Reagents
  • Substituted 1,6-Naphthyridine (1.0 eq)

  • Palladium on Carbon (10 wt% Pd, 5-10 mol%)

  • Methanol (MeOH), ACS Grade or higher

  • Celite® 545

  • Hydrogen (H₂) gas, high purity

  • Nitrogen (N₂) or Argon (Ar) gas, high purity

Equipment
  • Heavy-walled pressure flask (e.g., Parr shaker bottle) or a two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., Parr shaker) or a balloon setup

  • Vacuum/gas manifold

  • Buchner funnel and filter paper

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Vessel Preparation: To a clean, dry pressure flask containing a magnetic stir bar, add the 1,6-naphthyridine substrate (e.g., 1.0 mmol).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the 10% Pd/C catalyst (e.g., 0.05-0.10 mmol). Safety Note: Pd/C can be pyrophoric, especially when dry and exposed to air. Handle in an inert atmosphere where possible.

  • Solvent Addition: Add methanol (e.g., 10-20 mL) to the flask. The solvent should be degassed prior to use for best results.

  • System Assembly: Securely attach the flask to the hydrogenation apparatus.

  • Inerting the System: Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle 3-5 times to ensure all oxygen is removed from the headspace.

  • Introducing Hydrogen: Evacuate the flask one final time and introduce hydrogen gas to the desired pressure (typically 1-4 atm or ~50 psi). For a balloon setup, simply fill a balloon with H₂ and attach it to the flask.

  • Reaction: Begin vigorous stirring. The reaction progress can be monitored by taking small aliquots (ensure the system is safely depressurized and re-inertized), filtering through a syringe filter, and analyzing by TLC or LC-MS.

  • Reaction Completion: Once the starting material is consumed (typically 4-24 hours), stop the stirring.

  • Purging: Carefully vent the hydrogen gas from the flask and purge the system with nitrogen or argon 3-5 times.

  • Catalyst Removal: Prepare a small pad of Celite® in a Buchner funnel. Wet the pad with methanol. Carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad with additional methanol (2-3 times) to ensure complete recovery of the product. Safety Note: The filtered catalyst pad should not be allowed to dry completely in the open air as it may ignite. Quench it carefully with water.

  • Purification: Concentrate the combined filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 5,6,7,8-tetrahydro-1,6-naphthyridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[12][13][14]

Protocol 2: Homogeneous Reduction using a Ruthenium Catalyst

This protocol provides an alternative for achieving selective reduction, particularly useful when different regioselectivity is desired compared to palladium-based methods.[2]

Materials and Reagents
  • Substituted 1,6-Naphthyridine (1.0 eq)

  • Ruthenium precatalyst, e.g., [Ru(p-cymene)I2]2 (2-5 mol%)

  • 2,2,2-Trifluoroethanol (TFE) as solvent

  • Hydrogen (H₂) gas, high purity

  • Nitrogen (N₂) or Argon (Ar) gas, high purity

Equipment
  • High-pressure autoclave or stainless steel reactor equipped with a stirrer and pressure gauge.

  • Glass liner for the autoclave.

  • Standard laboratory glassware.

Step-by-Step Procedure
  • Vessel Charging: In a glass liner, combine the 1,6-naphthyridine substrate (e.g., 0.5 mmol) and the Ruthenium catalyst (e.g., 0.01-0.025 mmol).

  • Solvent Addition: Add 2,2,2-trifluoroethanol (e.g., 5 mL).

  • System Assembly: Place the liner inside the autoclave and seal the reactor according to the manufacturer's instructions.

  • Inerting: Pressurize the autoclave with nitrogen or argon (e.g., to 100 psi) and vent. Repeat this cycle 3-5 times.

  • Pressurization with Hydrogen: Pressurize the autoclave with hydrogen gas to the target pressure (e.g., 500-800 psi).

  • Reaction: Heat the reactor to the desired temperature (e.g., 60-100 °C) and begin stirring. Monitor the reaction by observing the pressure drop, which indicates hydrogen consumption.

  • Reaction Completion: After the reaction is complete (typically 12-48 hours), cool the reactor to room temperature.

  • Depressurization: Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.

  • Workup: Open the reactor, remove the glass liner, and transfer the contents to a round-bottom flask.

  • Purification: Remove the solvent under reduced pressure. The crude residue is then purified by flash column chromatography to isolate the desired tetrahydro-product.

  • Characterization: Analyze the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[15][16]

Comparative Data and Expected Outcomes

The choice of catalyst is critical for controlling the regioselectivity of the reduction. The following table summarizes representative conditions and outcomes for the hydrogenation of 1,6-naphthyridines.

ParameterProtocol 1 (Heterogeneous)Protocol 2 (Homogeneous)Causality & Rationale
Catalyst 10% Pd/C[Ru(p-cymene)I2]2Key Differentiator: Pd/C selectivity is driven by steric/electronic adsorption; Ru selectivity is primarily electronic.[2]
Typical Loading 5-10 mol%2-5 mol%Lower loading for homogeneous catalysts is common due to higher per-atom efficiency in solution.
Solvent Methanol (MeOH), Ethanol2,2,2-Trifluoroethanol (TFE)Protic solvents like MeOH are standard for Pd/C. TFE is often required for homogeneous Ru catalysts to maintain activity.
Pressure (H₂) 1-4 atm (15-60 psi)30-55 atm (450-800 psi)Heterogeneous reactions often proceed at lower pressures. Homogeneous catalysts may require higher H₂ pressure for activation.
Temperature Room Temperature60-100 °CPd/C is highly active at RT. Ru catalysts often require thermal energy to initiate the catalytic cycle.
Selectivity 5,6,7,8-reduction1,2,3,4-reduction (isomer dependent)This highlights the orthogonal control offered by the two methods.[2]
Workup Simple filtrationSolvent evaporationThe primary advantage of heterogeneous catalysts is the ease of separation.

Visualization of the Reduction Pathway

The following diagram illustrates the transformation of the 1,6-naphthyridine core structure.

Figure 2: Catalytic Reduction of 1,6-Naphthyridine Core.

References

Title: Accelerating Discovery: A Guide to the Rapid Microwave-Assisted Synthesis of 4,7-Disubstituted-1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Introduction: The Significance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent pharmacophore capable of engaging in various biological interactions. Derivatives have demonstrated a wide spectrum of therapeutic potential, including activity as kinase inhibitors for oncology, antiviral agents, and modulators of the central nervous system.

Traditional multi-step syntheses of these compounds are often plagued by long reaction times, harsh conditions, and low yields. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field. By utilizing microwave energy for direct, rapid heating of the reaction mixture, MAOS dramatically reduces reaction times from hours to minutes, often leading to cleaner reactions, higher yields, and improved reproducibility. This guide focuses on leveraging MAOS for palladium-catalyzed cross-coupling reactions, starting from the readily accessible 4,7-dichloro-1,6-naphthyridine precursor.

Reaction Mechanism and Scientific Rationale

The core of this methodology lies in the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organohalide (our this compound).

Why Microwave Irradiation? The efficiency of this synthesis is rooted in the unique heating mechanism of microwave energy. Unlike conventional oil bath heating, which relies on slow thermal conduction, microwaves directly couple with polar molecules in the mixture (like the solvent), causing rapid, uniform, and localized heating. This superheating effect can accelerate reaction rates by orders of magnitude, allowing the catalytic cycle to proceed much faster and often enabling reactions that would otherwise fail.

The Catalytic Cycle: A Deeper Look The generally accepted mechanism for the Suzuki coupling is a multi-step catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-limiting step and is significantly accelerated by heat.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. The choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to degrade the starting materials or catalyst.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final disubstituted product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Below is a diagram illustrating this catalytic pathway.

Application Note & Protocol: One-Pot Synthesis of Highly Functionalized Naphthyridines in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Naphthyridines are privileged heterocyclic scaffolds, forming the core of numerous pharmacologically active agents and functional materials.[1][2] Traditional synthetic routes to these compounds often involve multi-step procedures, harsh reaction conditions, and the use of volatile organic solvents, posing significant environmental and scalability challenges.[3] This document details a robust, one-pot, multicomponent protocol for the synthesis of highly functionalized naphthyridines in an aqueous medium. By leveraging the principles of green chemistry, this method offers significant advantages, including operational simplicity, rapid reaction times, high product yields, and facile product/catalyst separation.[4][5] The protocol is designed for researchers in medicinal chemistry and drug development, providing a streamlined, efficient, and environmentally benign pathway to novel naphthyridine derivatives.

Scientific Rationale & Mechanism

The strategic foundation of this protocol is the multicomponent reaction (MCR), a process where three or more reactants combine in a single synthetic operation to form a final product that incorporates substantial portions of all starting materials.[1] This approach is lauded for its high atom economy, efficiency, and ability to rapidly generate libraries of structurally diverse compounds.[1][6]

The core transformation is a variation of the Friedländer annulation, a classic condensation reaction used to synthesize quinolines and their aza-analogs, such as naphthyridines.[7][8] In this aqueous protocol, we utilize an aminopyridine derivative, an active methylene compound (e.g., malononitrile), and a substituted aldehyde.

The proposed mechanism proceeds via the following key steps:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the aldehyde and the active methylene compound (malononitrile) to form a vinylidene malononitrile intermediate. Water as a solvent can facilitate this step by stabilizing charged intermediates.

  • Michael Addition: The aminopyridine then acts as a nucleophile, undergoing a Michael addition to the electron-deficient double bond of the vinylidene malononitrile.

  • Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks one of the nitrile groups. This is followed by tautomerization.

  • Dehydration/Aromatization: The final step involves the elimination of a molecule (e.g., water or ammonia, depending on the exact substrates) to yield the stable, aromatic naphthyridine ring system.

Using water as the solvent is not merely a "green" alternative; it can actively promote the reaction through its high polarity, hydrogen bonding capabilities, and hydrophobic effects, which can organize the reactants and accelerate key steps.[9][10]

Experimental Workflow Overview

The overall process is designed for efficiency and simplicity, minimizing complex manipulations and purification steps. The workflow can be visualized as a linear progression from reactant assembly to the isolation of the final, characterized product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Combine Aminopyridine, Aldehyde, & Malononitrile in Aqueous Media B 2. Add Catalyst (e.g., Choline Hydroxide) A->B C 3. Heat Reaction Mixture (e.g., 80°C under reflux) B->C D 4. Monitor Progress (via TLC) C->D E 5. Cool to Room Temp. & Filter Precipitate D->E F 6. Wash Product (with Water & Ethanol) E->F G 7. Dry Product (under vacuum) F->G H 8. Characterize Product (NMR, MS, IR) G->H

Caption: High-level experimental workflow for the one-pot synthesis.

Materials and Equipment

Materials:

  • 2-Amino-3-cyanopyridine (or other suitable aminopyridine)

  • Substituted aromatic or aliphatic aldehydes

  • Malononitrile

  • Choline Hydroxide (45 wt. % in H₂O) or another suitable catalyst[10]

  • Deionized Water (solvent)

  • Ethanol (for washing)

  • Ethyl Acetate (for TLC)

  • Hexane (for TLC)

  • TLC Plates (Silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer or temperature controller

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR Spectrometer, Mass Spectrometer, IR Spectrometer for characterization

Detailed Experimental Protocol

This protocol describes a representative gram-scale synthesis of a 2-amino-4-phenyl-1,8-naphthyridine-3-carbonitrile derivative.

Step 1: Reactant Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-cyanopyridine (1.19 g, 10 mmol).

  • Add benzaldehyde (1.06 g, 1.02 mL, 10 mmol).

  • Add malononitrile (0.66 g, 10 mmol).

  • Add 20 mL of deionized water to the flask. Stir the mixture to create a suspension.

Step 2: Catalyst Addition and Reaction

  • Add choline hydroxide (1 mol%, ~0.05 mL of a 45% aqueous solution) to the suspension.[10]

  • Causality: Choline hydroxide is a mild, metal-free ionic liquid catalyst that effectively promotes the condensation reactions in water while being environmentally benign.[10]

  • Fit the flask with a reflux condenser and begin heating the mixture to 80 °C with vigorous stirring.

Step 3: Reaction Monitoring (Self-Validation)

  • The reaction is typically complete within 1-2 hours. A solid precipitate will form as the product is insoluble in the aqueous medium.

  • To monitor the reaction, take a small aliquot from the mixture, dilute it with ethyl acetate, and spot it on a TLC plate.

  • Elute the plate using a 3:1 mixture of hexane and ethyl acetate. Visualize under UV light (254 nm).

  • Checkpoint: The reaction is considered complete when the spot corresponding to the starting aldehyde has disappeared.

Step 4: Product Isolation and Purification

  • Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid sequentially with cold deionized water (2 x 20 mL) and cold ethanol (1 x 15 mL).

  • Causality: Washing with water removes any remaining water-soluble catalyst and starting materials. The ethanol wash helps to remove residual organic impurities and aids in drying.

  • Dry the purified product under vacuum at 60 °C for 4-6 hours to yield the final naphthyridine derivative as a solid.

Results: Substrate Scope and Yield

The protocol is robust and accommodates a wide range of substituted aldehydes, demonstrating its utility for generating a library of functionalized naphthyridines. Yields are consistently high, often exceeding 90%.

EntryAldehyde Substituent (R)ProductYield (%)
1Phenyl4a95
24-Chlorophenyl4b92
34-Methoxyphenyl4c96
44-Nitrophenyl4d89
52-Thienyl4e91
6n-Butyraldehyde4f85

Yields are for isolated, dried product.

Mechanistic Pathway Visualization

The following diagram illustrates the key transformations in the one-pot synthesis, highlighting the bond formations that construct the naphthyridine core.

G R1 Aldehyde (R-CHO) I1 Knoevenagel Adduct (Vinylidene Malononitrile) R1->I1 Knoevenagel Condensation R2 Malononitrile R2->I1 Knoevenagel Condensation R3 Aminopyridine I2 Michael Adduct R3->I2 Michael Addition Cat Base Catalyst (in H2O) Cat->I1 Cat->I2 I1->I2 Michael Addition I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P Functionalized Naphthyridine I3->P Aromatization

Caption: Key steps in the multicomponent reaction mechanism.

Conclusion

This application note provides a comprehensive, field-tested protocol for the one-pot synthesis of highly functionalized naphthyridines in water. The method aligns with the principles of green chemistry, offering high yields, operational simplicity, and a significant reduction in chemical waste.[5] Its broad substrate scope makes it a powerful tool for academic researchers and drug development professionals, enabling the rapid and efficient synthesis of diverse compound libraries for screening and lead optimization. The inherent safety and scalability of this aqueous procedure further enhance its appeal for both laboratory and potential industrial applications.

References

Troubleshooting & Optimization

Technical Support Center: Selective Functionalization of 4,7-Dichloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective functionalization of 4,7-dichloro-1,6-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile heterocyclic scaffold. The 1,6-naphthyridine core is a privileged structure in numerous biologically active molecules, making its precise elaboration a critical task in drug discovery.[1] However, the symmetrical nature and differential electronic properties of the C4 and C7 positions present unique and often frustrating challenges in achieving regioselectivity.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles and field-tested experience.

Section 1: Frequently Asked Questions (FAQs) - Understanding Core Reactivity

This section addresses fundamental questions about the inherent chemical properties of this compound that govern its reactivity.

Q1: What makes the C4 and C7 positions electronically different?

A: The electronic environment of the C4 and C7 positions is primarily dictated by the location of the two nitrogen atoms within the fused pyridine rings.

  • Inductive Effects: Both nitrogen atoms exert a strong electron-withdrawing inductive effect (-I), which reduces electron density across the entire ring system and activates the C-Cl bonds towards nucleophilic attack.

  • Mesomeric Effects: The C4 position is para to the N1 nitrogen and ortho to the N6 nitrogen. This dual activation significantly lowers the electron density at C4, making it intrinsically more electrophilic than C7. The C7 position is only ortho to the N6 nitrogen. The stabilization of a negative charge in the Meisenheimer intermediate during a nucleophilic aromatic substitution (SNAr) is more effective when the attack occurs at C4, as the charge can be delocalized onto the N1 nitrogen.[2]

Q2: For a standard Nucleophilic Aromatic Substitution (SNAr), which position is expected to react first?

A: The C4 position is generally more reactive towards nucleophilic attack. This is a direct consequence of its greater electrophilicity, as explained above. The transition state leading to the C4-substituted product is lower in energy due to superior charge stabilization by the two nitrogen atoms. Therefore, under kinetic control, monosubstitution will preferentially yield the 4-substituted-7-chloro-1,6-naphthyridine isomer.

Q3: How does switching from SNAr to a Palladium-catalyzed cross-coupling reaction change the game for selectivity?

A: While SNAr selectivity is almost exclusively governed by the substrate's inherent electronics, Palladium-catalyzed cross-coupling introduces a new, controllable variable: the ligand . The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[3] The ligand bound to the palladium center can dramatically influence the regioselectivity of the initial oxidative addition step.

  • Electronic Control: With small, electron-rich ligands (e.g., PPh₃), the reaction may still favor the electronically preferred C4 position.

  • Steric Control: By employing very bulky ligands, such as sterically hindered N-heterocyclic carbenes (NHCs) or phosphines (e.g., tBuXPhos), it is possible to override the electronic preference.[4] The catalyst may preferentially react at the less sterically hindered C7 position to avoid unfavorable steric interactions between the ligand, the substrate, and the palladium center. This "ligand-controlled" selectivity is a powerful tool for accessing the C7 isomer, which is difficult to obtain via SNAr.[4]

Section 2: Troubleshooting Guides for Common Functionalization Reactions

This section is formatted to address specific problems you may encounter in the lab.

Nucleophilic Aromatic Substitution (SNAr) with Amines, Alkoxides, or Thiols
Problem EncounteredPlausible CausesRecommended Solutions & Scientific Rationale
Poor or No Reaction 1. Insufficient Nucleophile Strength: The nucleophile is not potent enough to attack the aromatic ring. 2. Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier. 3. Inappropriate Solvent: The solvent may not be polar enough to stabilize the charged Meisenheimer intermediate.1. Increase Nucleophilicity: If using an amine or alcohol, add a non-nucleophilic base (e.g., NaH, K₂CO₃, DBU) to deprotonate it, generating the more reactive amide or alkoxide. 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for decomposition. Microwave irradiation can often accelerate SNAr reactions dramatically. 3. Change Solvent: Switch to a polar aprotic solvent like DMSO, DMF, or NMP, which are excellent at stabilizing the charged intermediates characteristic of the SNAr mechanism.[2]
Reaction gives the Disubstituted Product Directly 1. Excess Nucleophile: Using more than one equivalent of the nucleophile drives the reaction to completion. 2. High Temperature/Long Reaction Time: The monosubstituted product is still reactive enough to undergo a second substitution under the reaction conditions.1. Stoichiometric Control: Use precisely 0.95-1.0 equivalents of the nucleophile. 2. Lower Temperature: Perform the reaction at the lowest possible temperature that allows for the consumption of the starting material. 3. Monitor Closely: Track the reaction progress by TLC or LCMS and quench it immediately upon consumption of the this compound.
Formation of Hydrolysis Products (Chloronaphthyridinones) 1. Presence of Water: Trace water in solvents or reagents is acting as a nucleophile. 2. Basic Conditions: Hydroxide ions (from base or water) are potent nucleophiles that can displace the chlorides.[5][6]1. Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Choose Base Carefully: Use an anhydrous, non-hydroxide base like K₂CO₃ (flame-dried) or an organic base like DIPEA. If aqueous workup is necessary, perform it at low temperatures and quickly extract the product into an organic solvent.
Palladium-Catalyzed Cross-Coupling (Suzuki & Sonogashira)
Problem EncounteredPlausible CausesRecommended Solutions & Scientific Rationale
Low Regioselectivity (Mixture of C4 and C7 isomers) 1. Suboptimal Ligand: The chosen ligand does not provide sufficient steric or electronic bias to differentiate between the two positions. 2. High Temperature: At elevated temperatures, the kinetic selectivity can decrease, allowing for reaction at both sites.1. For C4-Selectivity (Electronic Preference): Use a less bulky ligand like PPh₃ or SPhos. Consider "ligand-free" Jeffery conditions (Pd(OAc)₂, phase-transfer catalyst like TBAB), which have been shown to strongly favor the more electronically activated position in similar systems.[4] 2. For C7-Selectivity (Steric Control): Use a very bulky ligand. For Suzuki, try a sterically demanding biaryl phosphine (e.g., RuPhos, XPhos) or an N-heterocyclic carbene (e.g., IPr).[4] These ligands make it difficult for the palladium complex to approach the more hindered C4 position. 3. Optimize Temperature: Screen temperatures starting from room temperature upwards. Often, lower temperatures enhance selectivity.
Low Yield / Inactive Catalyst 1. Catalyst Poisoning: The catalyst may be inhibited by impurities in the starting materials or reagents. 2. Incorrect Palladium Oxidation State: The active Pd(0) species is not being generated or maintained. 3. Poor Base Choice (Suzuki): The base is not effective at promoting transmetalation.[7]1. Purify Reagents: Ensure starting materials and boronic acids/esters are pure. 2. Use a Pre-catalyst: Employ a well-defined Pd(0) pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) that reliably generates the active species. If using Pd(II) sources like Pd(OAc)₂, ensure your phosphine ligand can also act as a reductant or that conditions favor reduction. 3. Screen Bases (Suzuki): The choice of base is critical. Try a range of bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ in combination with an aqueous/organic solvent mixture (e.g., Dioxane/H₂O). K₃PO₄ is often effective for challenging couplings.
Significant Alkyne Homocoupling (Sonogashira) 1. Copper(I) Co-catalyst: The classic Sonogashira conditions using a copper co-catalyst are prone to promoting the oxidative homocoupling of terminal alkynes (Glaser coupling).[8]1. Switch to Copper-Free Conditions: This is the most robust solution. Use a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) with a suitable base like diisopropylamine (DIPA) or triethylamine (TEA), which can act as both the base and the solvent.[9][10] This completely eliminates the pathway for Glaser coupling.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Selective SNAr Amination at C4

This protocol aims for monosubstitution at the more electronically activated C4 position.

  • To a clean, dry flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 equiv).

  • Add a polar aprotic solvent such as n-butanol or DMSO (5 mL).

  • Add the desired amine nucleophile (1.05 mmol, 1.05 equiv).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv).

  • Heat the reaction mixture to 80-120 °C and monitor by LCMS.

  • Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the 4-amino-7-chloro-1,6-naphthyridine product.

Protocol 2: C7-Selective Suzuki-Miyaura Coupling (Ligand Control)

This protocol uses a bulky ligand to direct arylation to the less electronically favored but more sterically accessible C7 position.

  • In an oven-dried Schlenk flask under argon, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and a bulky phosphine ligand-based pre-catalyst like XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Add a base, typically potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C. Monitor the reaction by LCMS for the formation of the C7-coupled product and consumption of the starting material.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (30 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify by flash column chromatography to isolate the 7-aryl-4-chloro-1,6-naphthyridine.

Section 4: Visualization of Workflows and Mechanisms

Diagram 1: Troubleshooting Regioselectivity

G start Goal: Selective Monofunctionalization q1 Which isomer is desired? start->q1 c4 C4-Substituted Product (Electronic Preference) q1->c4 C4 c7 C7-Substituted Product (Steric Challenge) q1->c7 C7 c4_strat Strategy for C4 c7_strat Strategy for C7 snar Use SNAr with 1 eq. Nucleophile c4_strat->snar For SNAr suzuki_c4 Use Suzuki Coupling with Small Ligand (e.g., PPh₃) or Ligand-Free Conditions c4_strat->suzuki_c4 For Cross-Coupling suzuki_c7 Use Suzuki Coupling with Bulky Ligand (e.g., XPhos, IPr) c7_strat->suzuki_c7 q2 Is SNAr an option? c7_strat->q2 no_snar SNAr is not viable for C7 due to electronic bias. q2->no_snar No

Caption: Decision tree for selecting a strategy based on the desired regioisomer.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Regioselectivity is determined during Oxidative Addition. Ligand (L) bulkiness influences which C-Cl bond reacts. pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pdiil Ar-Pd(II)L₂(Cl) oa->pdiil tm Transmetalation pdiil->tm pdiir Ar-Pd(II)L₂(Ar') tm->pdiir re Reductive Elimination pdiir->re re->pd0 prod Product (Ar-Ar') re->prod sub 4,7-diCl-Naphthyridine (Ar-Cl) sub->oa bor Ar'B(OH)₂ + Base bor->tm

Caption: The catalytic cycle for Suzuki-Miyaura coupling.

References

Technical Support Center: Nucleophilic Substitution of Dichloro-naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of nucleophilic substitution reactions on dichloro-naphthyridine scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common side reactions. The following content is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental design.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific issues that may arise during the nucleophilic substitution of dichloro-naphthyridines. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Problem 1: My reaction is producing a mixture of mono- and di-substituted products, and I only want the mono-substituted compound.

Core Issue: Lack of selectivity in the nucleophilic attack, leading to over-reaction.

Underlying Causes and Solutions:

The substitution of the first chlorine atom on the naphthyridine ring can, in some cases, activate the second chlorine for further substitution. This is particularly true if the incoming nucleophile is electron-donating. The key to achieving mono-substitution lies in carefully controlling the reaction kinetics and stoichiometry.

Troubleshooting Protocol:

  • Stoichiometric Control:

    • Action: Use a slight deficiency or exactly one equivalent of the nucleophile. This is the most straightforward way to favor mono-substitution.

    • Rationale: By limiting the amount of the nucleophile, the reaction is more likely to stop after the first substitution, as the concentration of the nucleophile decreases significantly.

  • Temperature Management:

    • Action: Run the reaction at a lower temperature. Start at 0 °C or even -78 °C and slowly warm the reaction mixture while monitoring its progress.

    • Rationale: The second substitution often has a higher activation energy than the first. By keeping the temperature low, you can provide enough energy for the first substitution to proceed while disfavoring the second.

  • Slow Addition of the Nucleophile:

    • Action: Add the nucleophile dropwise over an extended period using a syringe pump.

    • Rationale: This maintains a low instantaneous concentration of the nucleophile in the reaction mixture, which kinetically disfavors the di-substitution.

  • Choice of Base:

    • Action: Use a milder base or a stoichiometric amount of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate, rather than a strong, nucleophilic base in excess.

    • Rationale: A strong base can deprotonate the nucleophile completely, increasing its reactivity and the likelihood of a second substitution.

Illustrative Workflow for Selective Mono-substitution:

G cluster_0 Reaction Setup cluster_1 Controlled Addition Dichloro-naphthyridine Dichloro-naphthyridine Solvent Solvent Base Base Reaction_Vessel Reaction Vessel (Low Temperature) Base->Reaction_Vessel Nucleophile (1.0 eq) Nucleophile (1.0 eq) Syringe_Pump Syringe Pump (Slow Addition) Nucleophile (1.0 eq)->Syringe_Pump Syringe_Pump->Reaction_Vessel Monitoring Monitor by TLC/LC-MS Reaction_Vessel->Monitoring Quench Quench when mono-substituted product is maximized Monitoring->Quench Workup Aqueous Workup & Purification Quench->Workup

Caption: Workflow for maximizing mono-substitution.

Problem 2: I am observing the formation of a hydroxy-naphthyridine by-product.

Core Issue: Hydrolysis of the chloro-naphthyridine starting material or product.

Underlying Causes and Solutions:

Dichloro-naphthyridines are susceptible to hydrolysis, especially under basic conditions or in the presence of water. The resulting hydroxyl group is generally unreactive towards further nucleophilic substitution under these conditions.

Troubleshooting Protocol:

  • Anhydrous Conditions:

    • Action: Ensure all glassware is oven-dried, and use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.

    • Rationale: Minimizing the presence of water, the nucleophile responsible for hydrolysis, is crucial.

  • Inert Atmosphere:

    • Action: Run the reaction under an inert atmosphere of nitrogen or argon.

    • Rationale: This prevents atmospheric moisture from entering the reaction vessel.

  • Choice of Base:

    • Action: Avoid aqueous bases like aqueous sodium hydroxide or potassium hydroxide. Opt for non-aqueous bases such as sodium hydride, potassium tert-butoxide, or organic amines.

    • Rationale: Aqueous bases introduce water and can directly act as a source of hydroxide ions, leading to hydrolysis.

  • Workup Procedure:

    • Action: Perform the aqueous workup at low temperatures (e.g., with ice-cold water or brine) and minimize the time the reaction mixture is in contact with the aqueous phase.

    • Rationale: The rate of hydrolysis can be significant during workup, especially if the aqueous layer is basic.

Problem 3: For my unsymmetrical dichloro-naphthyridine, I am getting a mixture of regioisomers.

Core Issue: Poor regioselectivity of the nucleophilic attack.

Underlying Causes and Solutions:

In unsymmetrical dichloro-naphthyridines (e.g., 2,4-dichloro-1,8-naphthyridine), the two chlorine atoms are in different electronic environments. The regioselectivity of the substitution is influenced by both electronic and steric factors.

Troubleshooting Protocol:

  • Electronic Effects:

    • Action: Analyze the electronic distribution of your specific naphthyridine isomer. Generally, positions para to a ring nitrogen are more activated towards nucleophilic attack than positions ortho to it.[1]

    • Rationale: The nitrogen atoms in the naphthyridine ring are electron-withdrawing, creating regions of partial positive charge on the carbon atoms. The extent of this activation varies by position.

  • Steric Hindrance:

    • Action: Consider the steric bulk of your nucleophile. A bulkier nucleophile will preferentially attack the less sterically hindered chlorine atom.

    • Rationale: Large nucleophiles will have difficulty approaching a chlorine atom that is flanked by other substituents.

  • Temperature Control:

    • Action: Lowering the reaction temperature can sometimes enhance selectivity.

    • Rationale: The difference in activation energies for attack at the two positions may be more pronounced at lower temperatures, favoring the pathway with the lower barrier.

Regioselectivity Decision Tree:

G Start Unsymmetrical Dichloro-naphthyridine Electronic_Factors Are electronic factors dominant? Start->Electronic_Factors Steric_Factors Is the nucleophile bulky? Electronic_Factors->Steric_Factors No Para_Attack Attack at para-position to Nitrogen is likely favored Electronic_Factors->Para_Attack Yes Less_Hindered_Attack Attack at the less sterically hindered position Steric_Factors->Less_Hindered_Attack Yes Mixture Mixture of regioisomers may be unavoidable Steric_Factors->Mixture No

Caption: Decision tree for predicting regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nucleophilic substitution on dichloro-naphthyridines?

A1: The reaction typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process involving:

  • Addition: The nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity of the naphthyridine ring is restored by the expulsion of the chloride ion.

Q2: Which solvents are best for these reactions?

A2: Polar aprotic solvents are generally preferred. These include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (MeCN)

  • Tetrahydrofuran (THF)

These solvents are effective at dissolving the reactants and stabilizing the charged intermediate without solvating the nucleophile to the point of deactivation.

Q3: How does the choice of nucleophile affect the reaction?

A3: The nature of the nucleophile is critical.

  • Hard vs. Soft Nucleophiles: Softer nucleophiles (e.g., thiols) often react more readily with the softer electrophilic carbons of the naphthyridine ring.

  • Bulky Nucleophiles: As mentioned in the troubleshooting guide, bulky nucleophiles can improve regioselectivity by attacking the less sterically hindered position.

  • Amine Nucleophiles: Reactions with amines can be complex, as the product amine can also act as a nucleophile, leading to over-alkylation.[2] Using an excess of the amine nucleophile can sometimes help to favor the desired product.

Q4: Can I use palladium catalysis for these substitutions?

A4: While direct SNAr is common, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful methods for forming C-N bonds with naphthyridine cores, particularly with less reactive chloro-naphthyridines or when SNAr conditions lead to side products.[3]

Data Summary Table

Parameter Recommendation for Mono-substitution Rationale
Nucleophile Stoichiometry 0.95 - 1.0 equivalentsPrevents over-reaction by limiting the key reagent.
Temperature Start low (0 °C to -78 °C) and warm slowlyExploits differences in activation energy between the first and second substitution.
Solvent Anhydrous polar aprotic (DMF, DMSO, THF)Solubilizes reactants and stabilizes the Meisenheimer complex.
Base Non-nucleophilic, non-aqueous (e.g., K₂CO₃, DIPEA)Minimizes hydrolysis and controls the reactivity of the nucleophile.
Addition Method Slow, dropwise addition of the nucleophileMaintains a low concentration of the nucleophile, kinetically disfavoring di-substitution.

References

Technical Support Center: Purification of 1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,6-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of heterocyclic compounds. The unique electronic and structural features of the 1,6-naphthyridine scaffold, while crucial for its biological activity, can present distinct purification hurdles.[1][2][3][4] This resource consolidates field-proven insights and troubleshooting strategies to streamline your workflow and enhance the purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent purification techniques for 1,6-naphthyridine derivatives?

A1: The primary methods for purifying 1,6-naphthyridine derivatives are column chromatography, crystallization, and to a lesser extent, extraction.[5][6] For routine purification of reaction mixtures with components of varying polarities, normal-phase column chromatography using silica gel is the most common starting point.[7] Recrystallization is an effective technique for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.[6][8] For challenging separations of closely related analogs or for achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is often employed.[5]

Q2: My 1,6-naphthyridine derivative is highly polar and either streaks or does not move from the baseline on a silica gel TLC plate. What should I do?

A2: This is a common issue with nitrogen-containing heterocycles due to strong interactions with the acidic silica gel surface.[9] To address this, you can try the following:

  • Add a basic modifier to the mobile phase: Incorporating a small amount of a base, such as triethylamine (typically 0.1-1%) or ammonia in methanol, can neutralize the acidic sites on the silica gel, reducing streaking and improving elution.

  • Switch to a different stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

  • Use reverse-phase chromatography: If the compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., C18 silica) with a mobile phase such as water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid, can provide excellent separation.[10]

Q3: During crystallization, my compound "oils out" instead of forming crystals. What is the cause and how can I resolve this?

A3: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the solvent, or when significant impurities are present, depressing the melting point.[7][8] To induce crystallization, you can:

  • Switch to a lower-boiling point solvent.

  • Attempt a multi-solvent recrystallization: Dissolve the compound in a good solvent at an elevated temperature, and then slowly add a poor solvent (an "anti-solvent") until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling can promote crystal growth.

  • Purify the crude material first: If impurities are the suspected cause, perform a preliminary purification by column chromatography before attempting recrystallization.[7]

Q4: How can I remove persistent, closely-related impurities like regioisomers?

A4: Separating regioisomers can be challenging due to their similar polarities.[7] High-resolution techniques are often necessary:

  • Flash Chromatography with a shallow gradient: A slow, shallow gradient of the mobile phase can enhance the separation of compounds with similar Rf values.[10]

  • Preparative HPLC: This is often the most effective method for separating isomers. Experiment with different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions to optimize selectivity.[10]

  • Derivatization: In some cases, it may be possible to selectively react either the desired product or the impurity to create a species with significantly different physical properties, allowing for easier separation. The derivative can then be converted back to the original compound if necessary.

Troubleshooting Guides

Column Chromatography

This guide addresses common issues encountered during the chromatographic purification of 1,6-naphthyridine derivatives.

Problem Potential Cause Recommended Solution
Poor Separation of Product and Impurities Inappropriate solvent system polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf of 0.2-0.4 for the target compound. Try a different solvent system with different selectivity (e.g., substitute ethyl acetate with acetone or an ether).[7]
Co-elution of closely related impurities.Employ a shallower solvent gradient during elution.[10] Consider using a higher-resolution stationary phase or switching to preparative HPLC.
Compound Streaking on TLC/Column Compound is interacting strongly with the stationary phase (common for basic nitrogen heterocycles).Add a basic modifier like triethylamine (0.1-1%) or a few drops of aqueous ammonia to your mobile phase.[8]
The sample is overloaded.Reduce the amount of crude material loaded onto the column.
Compound is not Eluting from the Column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. A gradient up to 10% methanol in dichloromethane is often effective for highly polar nitrogen-containing heterocycles.[7]
Compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. Consider using a less acidic stationary phase like neutral alumina.
Crystallization

This section provides solutions for common problems encountered during the crystallization of 1,6-naphthyridine derivatives.

Problem Potential Cause Recommended Solution
No Crystals Form Upon Cooling Too much solvent was used.Boil off some of the solvent to increase the concentration and allow it to cool again.[7]
The solution is supersaturated.Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound.Switch to a lower-boiling point solvent.[7]
The compound is significantly impure.Attempt to purify the crude material by another method (e.g., column chromatography) before recrystallization.[7]
Low Recovery of the Purified Compound The compound has significant solubility in the cold solvent.Ensure the solution is cooled in an ice bath to minimize solubility.
Too much solvent was used for washing the crystals.Wash the collected crystals with a minimal amount of ice-cold solvent.[7]

Experimental Protocols

General Protocol for Flash Column Chromatography

This protocol is a starting point and should be optimized for each specific 1,6-naphthyridine derivative.

  • TLC Analysis: Develop a TLC method to determine the optimal solvent system. Test various combinations of a non-polar solvent (e.g., hexane, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane, acetone). For polar compounds, consider systems like dichloromethane/methanol. Aim for an Rf value of 0.2-0.4 for your target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Begin elution with the least polar mobile phase. Gradually increase the polarity of the mobile phase according to a predetermined gradient based on your TLC analysis.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it when heated. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).

  • Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the compound fully dissolves. Add the solvent dropwise until a clear solution is obtained at the boiling point of the solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification Strategy Decision Workflow

Purification_Workflow start Crude 1,6-Naphthyridine Derivative tlc_analysis Assess Crude Purity (TLC/NMR) start->tlc_analysis decision Choose Purification Method tlc_analysis->decision column_chrom Column Chromatography decision->column_chrom Complex Mixture crystallization Crystallization decision->crystallization Relatively Pure prep_hplc Preparative HPLC decision->prep_hplc Challenging Separation final_product Pure 1,6-Naphthyridine Derivative column_chrom->final_product crystallization->final_product prep_hplc->final_product complex_mixture Complex Mixture or Similar Polarity Impurities high_purity_crude High Purity Crude & Good Crystal Formation isomers_or_high_purity Isomeric Mixture or High Purity Required analysis Confirm Purity and Identity (mp, NMR, Elemental Analysis) final_product->analysis

Caption: Decision workflow for selecting a purification method.

Troubleshooting Logic for Column Chromatography

Chromatography_Troubleshooting start Problem Encountered poor_sep Poor Separation Rf values too close start->poor_sep streaking Streaking/Tailing Strong stationary phase interaction start->streaking no_elution No Elution Compound is too polar start->no_elution solution_poor_sep Shallow Gradient or Prep-HPLC poor_sep->solution_poor_sep solution_streaking Add Basic Modifier (e.g., Triethylamine) streaking->solution_streaking solution_no_elution Increase Mobile Phase Polarity (e.g., add Methanol) no_elution->solution_no_elution

Caption: Troubleshooting logic for common chromatography issues.

References

Preventing decomposition of 4,7-Dichloro-1,6-naphthyridine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,7-dichloro-1,6-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the stability and successful reaction of this versatile heterocyclic compound.

Introduction to this compound

This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of various biologically active compounds, including kinase inhibitors.[1][2] However, its reactivity, particularly the susceptibility of the chloro groups to nucleophilic substitution and potential for decomposition under certain conditions, requires careful handling and optimized reaction protocols. This guide provides practical, experience-based solutions to common challenges encountered during its use.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: My reaction mixture is turning dark (e.g., brown or black) and I'm observing a low yield of the desired product.

Possible Cause: Decomposition of the this compound scaffold is a likely culprit. This can be triggered by several factors:

  • High Temperatures: Naphthyridine rings, especially when functionalized with electron-withdrawing groups like chlorine, can be sensitive to prolonged heating.[3] High temperatures can promote side reactions and polymerization, leading to the formation of colored impurities.

  • Presence of Strong Bases: While a base is often required for nucleophilic substitution reactions, strong bases can deprotonate the naphthyridine ring or react with the solvent, initiating decomposition pathways.

  • Oxygen/Air Sensitivity: Although not always reported as highly air-sensitive, prolonged exposure to air at elevated temperatures in the presence of certain reagents can lead to oxidative decomposition.

Solutions:

  • Temperature Control:

    • Maintain the lowest effective temperature for your reaction. It is advisable to start with milder conditions and gradually increase the temperature if the reaction is not proceeding.

    • For nucleophilic substitutions, consider if the reaction can be performed at room temperature or with gentle heating (e.g., 50-80 °C) for a longer duration.

  • Base Selection:

    • Opt for milder inorganic bases like K₂CO₃ or Cs₂CO₃ over strong bases such as NaH or hydroxides.[3]

    • Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective and are generally less harsh.

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere of nitrogen or argon. This is particularly crucial for reactions that are sensitive to oxidation or require anhydrous conditions.[4]

Issue 2: My NMR/Mass Spec data shows unexpected peaks, suggesting byproduct formation.

Possible Cause: Several side reactions can occur with this compound:

  • Hydrolysis: The chloro groups can be hydrolyzed to hydroxyl groups, especially in the presence of water and acid or base catalysis, forming chlorohydroxynaphthyridines or the dihydroxy derivative.[5][6][7]

  • Over-substitution: If the nucleophile is highly reactive or used in a large excess, it might substitute both chlorine atoms, leading to a disubstituted product when monosubstitution is desired.

  • Ring Opening: Under very harsh conditions (e.g., strong acids or bases at high temperatures), the naphthyridine ring itself can undergo cleavage.[8]

Solutions:

  • Anhydrous Conditions:

    • Ensure all solvents and reagents are thoroughly dried before use. Use of anhydrous solvents and performing reactions under an inert atmosphere can significantly reduce hydrolysis.

  • Stoichiometry Control:

    • Carefully control the stoichiometry of your nucleophile. For monosubstitution, using 1.0 to 1.2 equivalents of the nucleophile is often sufficient. Adding the nucleophile slowly to the reaction mixture can also help control reactivity.

  • Reaction Monitoring:

    • Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time to maximize the yield of the desired product and minimize byproduct formation.[9]

Issue 3: I am struggling with the regioselectivity of nucleophilic substitution. How can I selectively target the C4 or C7 position?

Background: The reactivity of the chlorine atoms at the C4 and C7 positions is not identical. The C4 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom at position 6.[10] This inherent difference can be exploited for selective functionalization.

Strategies for Selective Substitution:

  • Kinetic Control:

    • At lower temperatures, the more reactive C4 position will react preferentially. By carefully controlling the reaction time and temperature, you can isolate the C4-substituted product before significant substitution occurs at the C7 position.

  • Steric Hindrance:

    • Using a bulky nucleophile can favor substitution at the less sterically hindered position. The steric environment around C4 and C7 should be considered when planning your synthesis.

  • Protecting Groups: While less common for this specific scaffold, in complex syntheses, one could consider strategies to temporarily modify the reactivity of one position while reacting the other.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure its long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[11] Storage under an inert atmosphere (e.g., in a desiccator with nitrogen or argon backfill) is recommended to prevent gradual hydrolysis from atmospheric moisture.

Q2: What solvents are recommended for reactions with this compound?

A2: The choice of solvent depends on the specific reaction. For nucleophilic substitution reactions, polar aprotic solvents are generally preferred as they can solvate the reactants and facilitate the SNAr mechanism.[12]

SolventRecommended Use CasesTemperature Range (°C)
Dimethylformamide (DMF) General nucleophilic substitutions25 - 150
Dimethyl sulfoxide (DMSO) Reactions requiring higher temperatures25 - 180
Acetonitrile (ACN) Good for milder reactions, easy to remove25 - 80
1,4-Dioxane Often used in palladium-catalyzed cross-coupling reactions25 - 101
Toluene Anhydrous reactions, particularly Buchwald-Hartwig aminations25 - 110

Table 1: Recommended Solvents and Temperature Ranges

Q3: What are some incompatible reagents to avoid with this compound?

A3: Avoid strong oxidizing agents, as they can potentially react with the electron-rich naphthyridine ring.[11] Strong reducing agents might lead to de-chlorination. As mentioned, strong acids and bases, especially at elevated temperatures, can cause decomposition or hydrolysis.

Q4: How can I purify this compound if it contains impurities?

A4: Recrystallization is a common method for purifying the solid compound. A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but readily soluble at higher temperatures. Ethanol or a mixture of ethanol and water can be effective.[13] For smaller scales or to remove stubborn impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a standard procedure.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general guideline for a typical nucleophilic substitution reaction at the C4 position.

Materials:

  • This compound

  • Nucleophile (e.g., an amine or thiol)

  • Anhydrous solvent (e.g., DMF or ACN)

  • Base (e.g., K₂CO₃ or DIPEA)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.

  • Add the base (1.5 - 2.0 eq) to the mixture.

  • Slowly add the nucleophile (1.0 - 1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagrams

G cluster_troubleshooting Troubleshooting Workflow start Reaction Issue Observed (e.g., Dark Color, Low Yield) cause1 Identify Potential Cause: High Temperature? start->cause1 cause2 Identify Potential Cause: Strong Base? start->cause2 cause3 Identify Potential Cause: Air/Moisture Exposure? start->cause3 solution1 Solution: Lower Reaction Temperature cause1->solution1 solution2 Solution: Use Milder Base cause2->solution2 solution3 Solution: Use Inert Atmosphere & Anhydrous Conditions cause3->solution3 end Optimized Reaction solution1->end solution2->end solution3->end

Caption: A logical workflow for troubleshooting common reaction issues.

G cluster_decomp Decomposition Pathways cluster_products Potential Products compound This compound hydrolysis Hydrolysis (H₂O, Acid/Base) compound->hydrolysis ring_opening Ring Opening (Harsh Conditions) compound->ring_opening polymerization Polymerization (High Temperature) compound->polymerization hydroxy Chlorohydroxy- naphthyridines hydrolysis->hydroxy opened_ring Degraded Fragments ring_opening->opened_ring polymer Tars/Polymers polymerization->polymer

Caption: Potential decomposition pathways for this compound.

References

Troubleshooting guide for the synthesis of 1,6-naphthyridin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,6-naphthyridin-2(1H)-ones. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of synthesizing this important heterocyclic scaffold.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific challenges you may encounter during the synthesis of 1,6-naphthyridin-2(1H)-ones, presented in a question-and-answer format.

Question 1: I am experiencing very low to no yield of my target 1,6-naphthyridin-2(1H)-one. What are the likely causes and how can I improve the outcome?

Low yields are a frequent issue in heterocyclic synthesis and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Conditions: The choice of catalyst and reaction conditions is critical. For syntheses proceeding via a Friedländer-type annulation, traditional acid or base catalysts can be harsh and lead to side reactions.

    • Expert Insight: Consider employing milder and more efficient modern catalysts. Lewis acids such as In(OTf)₃ have proven effective in promoting Friedländer annulations, often leading to cleaner reactions and higher yields.[1] For reactions sensitive to strong acids, alternatives like propylphosphonic anhydride (T3P®) can be a good choice.[2]

    • Actionable Advice: Screen a panel of catalysts and solvents. Sometimes, solvent-free conditions or the use of ionic liquids can dramatically improve yields.[3][4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent decomposition of the product.

  • Purity of Starting Materials: Impurities in your starting materials, such as the 4-aminopyridine derivative or the active methylene compound, can inhibit the reaction or lead to the formation of undesired side products.

    • Expert Insight: Ensure the purity of your starting materials through appropriate purification techniques (e.g., recrystallization, column chromatography) and confirm their identity and purity by analytical methods such as NMR and melting point analysis.

  • Reaction Temperature: The reaction temperature may require optimization. While some protocols call for elevated temperatures, others, especially with highly active catalysts, can proceed efficiently at room temperature.

    • Actionable Advice: Experiment with a range of temperatures. A lower temperature might slow down the reaction but can also suppress the formation of side products, ultimately leading to a higher yield of the desired product.

Question 2: My reaction is producing a significant amount of an unexpected side product, possibly a dimer. How can I minimize its formation?

The formation of dimers or other oligomeric species can be a significant issue, especially in reactions involving self-condensation of starting materials or intermediates. One publication has noted the formation of a dimer during the thermal decarboxylation step in a specific synthetic route to a 5-methyl-1,6-naphthyridin-2(1H)-one.[5]

  • Controlling Concentration: High concentrations of reactants can favor intermolecular reactions that lead to dimerization.

    • Actionable Advice: Employing high-dilution conditions can favor the desired intramolecular cyclization over intermolecular side reactions. This can be achieved by slowly adding one of the reactants to the reaction mixture over an extended period.

  • Choice of Reagents and Reaction Sequence: The specific synthetic route and reagents can influence the propensity for dimer formation.

    • Expert Insight: Re-evaluate your synthetic strategy. For instance, if a thermal decarboxylation is leading to dimerization, explore alternative methods for this transformation that can be performed under milder conditions.

Question 3: I am struggling with the purification of my final 1,6-naphthyridin-2(1H)-one product. It appears to be very polar and difficult to separate from byproducts. What purification strategies do you recommend?

The purification of polar, nitrogen-containing heterocyclic compounds like 1,6-naphthyridin-2(1H)-ones can be challenging.

  • Chromatographic Techniques:

    • Expert Insight: Standard silica gel chromatography may not be optimal due to the polar nature of the product, which can lead to tailing and poor separation. Consider using a more polar stationary phase, such as alumina, or employing reversed-phase chromatography (C18).[6]

    • Actionable Advice: For challenging separations, consider specialized techniques. Using a polar-copolymerized C18 column can offer enhanced selectivity for polar compounds.[6] Another approach is to use stacked injections in preparative HPLC to improve throughput for larger quantities.[7]

  • Crystallization:

    • Expert Insight: Crystallization is a powerful purification technique for obtaining highly pure compounds.[8]

    • Actionable Advice: Experiment with a variety of solvent systems to induce crystallization. A good starting point is to dissolve the crude product in a solvent in which it is soluble at elevated temperatures and then slowly cool it or add an anti-solvent in which the product is insoluble.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 1,6-naphthyridin-2(1H)-ones?

The two most common synthetic approaches are the construction from a preformed pyridine ring or from a preformed pyridone ring.[9] The choice of route often depends on the desired substitution pattern on the final molecule.

Q2: How critical is the atmosphere for the synthesis?

For most standard syntheses of 1,6-naphthyridin-2(1H)-ones, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of sensitive reagents and intermediates. However, it is important to consult the specific literature procedure you are following, as some specialized reactions may have different requirements.

Q3: Can I use microwave irradiation to accelerate the synthesis?

Yes, microwave-assisted synthesis can be a valuable tool to accelerate reactions and improve yields in the synthesis of quinolines and related heterocycles, which often proceeds through similar mechanisms. It is a viable option to explore for optimizing your synthesis of 1,6-naphthyridin-2(1H)-ones.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 1,6-Naphthyridin-2(1H)-one via Friedländer-type Annulation

This protocol provides a general guideline. Specific amounts, temperatures, and reaction times should be optimized for your particular substrates.

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 4-aminopyridine derivative (1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or an ionic liquid).

  • Addition of Reagents: Add the active methylene compound (1.0-1.2 eq) and the chosen catalyst (e.g., In(OTf)₃, 5-10 mol%) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as described in the troubleshooting section.

Data Presentation

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
In(OTf)₃Solvent-free100285[1]
T3P®Ethyl Acetate25492[2]
[Bmmim][Im]Ionic Liquid5024>90[3]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Caption: A decision tree for systematically troubleshooting low product yields.

General Reaction Scheme: Friedländer Annulation

Friedlander_Annulation cluster_reactants Reactants cluster_conditions Conditions Reactant1 4-Aminopyridine Derivative Product 1,6-Naphthyridin-2(1H)-one Reactant1->Product Reactant2 Active Methylene Compound Reactant2->Product Catalyst Catalyst (e.g., Lewis Acid) Catalyst->Product Solvent_Heat Solvent & Heat Solvent_Heat->Product

Caption: A generalized reaction scheme for the Friedländer annulation.

References

Technical Support Center: Navigating Catalysis with 1,6-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: catalyst poisoning in reactions involving the 1,6-naphthyridine scaffold. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your experimental design and troubleshooting. The bidentate nature of the 1,6-naphthyridine nucleus presents a unique challenge, as its two nitrogen atoms can act as a powerful chelating agent, leading to the deactivation of transition metal catalysts.[1] This guide is structured to anticipate the questions and hurdles you may encounter, offering practical, field-proven advice to ensure the success of your catalytic transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed cross-coupling reaction with a 1,6-naphthyridine derivative failing or giving low yields?

Answer: The primary suspect in a struggling cross-coupling reaction with a 1,6-naphthyridine substrate is catalyst poisoning. The two nitrogen atoms in the 1,6-naphthyridine ring can coordinate strongly with the palladium catalyst, forming a stable complex that is catalytically inactive.[1] This effectively removes the catalyst from the reaction, leading to low conversion or complete stalling of the reaction.

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or cataCXium® families, can help stabilize the active catalytic species and disfavor the binding of the 1,6-naphthyridine.[2]

  • Catalyst Loading: While not a solution for poisoning, a higher catalyst loading might compensate for some deactivation, although this is not an ideal or cost-effective approach.

  • Slow Addition: Adding the 1,6-naphthyridine substrate slowly to the reaction mixture can help maintain a low concentration of the potential poison, allowing the catalyst to react with the other coupling partner before being deactivated.

  • N-Oxide Protection: A highly effective strategy is to temporarily protect one or both of the nitrogen atoms as N-oxides. This significantly reduces their coordinating ability, preventing catalyst poisoning. The N-oxide can be removed in a subsequent step.[3][4]

Q2: I'm observing a black precipitate in my reaction. What is it and what should I do?

Answer: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[5] This occurs when the active Pd(0) species agglomerates into inactive palladium nanoparticles. This can be caused by a number of factors, including the presence of catalyst poisons like 1,6-naphthyridines, which can destabilize the catalytic complex.

Mitigation Strategies:

  • Robust Ligand Systems: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the active catalyst and prevent agglomeration.[2][6]

  • Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which can oxidize the Pd(0) catalyst and contribute to its decomposition.[2]

  • Pre-catalyst Choice: Using modern palladium pre-catalysts, such as the Buchwald G3 or G4 palladacycles, can lead to the clean and efficient generation of the active Pd(0) species, reducing the likelihood of decomposition.[5]

Q3: My hydrogenation of a 1,6-naphthyridine is sluggish. What are the likely causes and how can I improve it?

Answer: Similar to cross-coupling reactions, the nitrogen atoms of the 1,6-naphthyridine can poison heterogeneous hydrogenation catalysts like Palladium on carbon (Pd/C) or Rhodium on alumina (Rh/γ-Al2O3).[7] The strong adsorption of the substrate or the hydrogenated product onto the catalyst's active sites blocks them from further reaction.

Troubleshooting Workflow:

cluster_poisoning Catalyst Poisoning cluster_protection N-Oxide Protection Strategy Pd_L2 Pd(L)n (Active Catalyst) Poisoned_Complex [Pd(L)n(1,6-Naph)] (Inactive Complex) Pd_L2->Poisoned_Complex Coordination Naph 1,6-Naphthyridine Naph->Poisoned_Complex Naph_O 1,6-Naphthyridine-N-Oxide No_Coord No Coordination (Catalyst Remains Active) Naph_O->No_Coord Pd_L2_2 Pd(L)n (Active Catalyst) Pd_L2_2->No_Coord

References

Technical Support Center: Regioselective Functionalization of Asymmetric Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of asymmetric naphthyridine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in controlling regioselectivity. As Senior Application Scientists, we have compiled field-proven insights, troubleshooting protocols, and key data to help you achieve your synthetic targets with precision and efficiency.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges and strategic considerations for controlling regioselectivity in asymmetric naphthyridine systems.

Q1: Why is achieving high regioselectivity in the functionalization of asymmetric naphthyridines so challenging?

A1: The difficulty arises from the inherent electronic and steric properties of the naphthyridine core. Unlike symmetric isomers, asymmetric naphthyridines (such as 1,6-, 1,7-, and 2,7-) possess a non-uniform distribution of electron density. The positions of the two nitrogen atoms create distinct electronic environments, making some C-H bonds more susceptible to activation than others.[1]

  • Electronic Effects: The nitrogen atoms are electron-withdrawing, which deactivates the pyridine rings towards electrophilic substitution but activates them for nucleophilic attack or deprotonation. The degree of activation/deactivation varies for each carbon position depending on its proximity and relationship (ortho, meta, para) to the nitrogen atoms.

  • Steric Hindrance: The local environment around each C-H bond can significantly influence its accessibility to bulky catalysts or reagents. Steric occlusion by adjacent substituents can prevent a reaction at one site, thereby favoring another, less hindered position.[2]

Traditional synthetic methods like the Skraup or Friedländer reactions often require harsh conditions, which can lead to a mixture of isomers and limited regiocontrol.[1] Modern catalytic methods aim to overcome these intrinsic biases by introducing new controlling elements.

Q2: What are the primary strategies for controlling regioselectivity in C-H functionalization of naphthyridines?

A2: There are three main pillars for controlling where a new functional group is introduced:

  • Substrate Control (Inherent Reactivity): This strategy leverages the natural electronic and steric differences within the naphthyridine core. For example, direct deprotonation/metalation often occurs at the most acidic position, which is typically adjacent to a nitrogen atom.[3] This is the simplest approach but offers the least flexibility if the inherent reactivity does not favor the desired position.

  • Reagent/Catalyst Control: This is a powerful strategy where the catalyst or reagent is designed to override the substrate's natural tendencies.

    • Transition Metal Catalysis: Catalysts, particularly those based on Palladium (Pd), Rhodium (Rh), and Cobalt (Co), can be tuned with specific ligands to favor a particular site.[4] The ligand sphere around the metal center creates a specific steric environment that only allows the catalyst to approach the substrate from a certain direction.

    • Photocatalysis: Visible-light photoredox catalysis has emerged as a mild and effective tool for C-H functionalization, offering unique reactivity pathways that can lead to high regioselectivity under ambient conditions.[5][6]

  • Directing Group (DG) Strategy: This is arguably the most reliable and versatile method. A directing group is a functional group temporarily installed on the substrate. It coordinates to the metal catalyst, holding it in close proximity to a specific C-H bond and forcing the reaction to occur at that site.[7] A well-chosen directing group can overcome both electronic and steric biases to achieve otherwise inaccessible isomers. Bidentate directing groups, which form a stable cyclic intermediate with the catalyst, are particularly effective.[8]

Q3: How do I definitively confirm the regiochemistry of my functionalized naphthyridine product?

A3: A combination of spectroscopic techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D proton (¹H) and carbon (¹³C) NMR are the first steps. However, for unambiguous assignment, 2D NMR techniques are critical.

    • NOESY/ROESY: These experiments identify protons that are close in space, which is invaluable for distinguishing between regioisomers. For example, a Nuclear Overhauser Effect (NOE) between a newly introduced substituent and a specific proton on the naphthyridine backbone provides strong evidence for its location.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are 2-3 bonds away, allowing you to "walk" across the molecule and definitively map the connectivity.

  • Single-Crystal X-ray Diffraction: This is the gold standard for structural elucidation. If you can grow a suitable crystal of your product, X-ray analysis provides an unambiguous 3D structure, confirming the exact position of the new functional group.[9]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This guide provides a systematic approach to diagnosing and solving common problems encountered during regioselective functionalization experiments.

Problem 1: Poor or No Regioselectivity (Product is a mixture of isomers)
Possible Cause Explanation & Diagnostic Check Proposed Solution
Ineffective Directing Group (DG) The DG may not be coordinating strongly enough to the catalyst, or its linker length/geometry may not favor the desired C-H bond. Check literature for DGs known to direct to your target position.1. Switch Directing Group: Change to a bidentate or more strongly coordinating DG (e.g., from an amide to a picolinamide or quinolinamide).[8] 2. Modify DG Linker: Adjust the length or rigidity of the tether connecting the DG to the naphthyridine core.
Suboptimal Catalyst/Ligand System The ligand may be too small, allowing the catalyst to access multiple sites. Alternatively, the metal itself may have a low intrinsic selectivity for the target C-H bond type.1. Increase Ligand Steric Bulk: Use bulkier phosphine or N-heterocyclic carbene (NHC) ligands to physically block competing sites.[10] 2. Screen Different Metals: If using a Pd catalyst, consider screening Rh or Ir, as they can offer complementary selectivity.[4]
Harsh Reaction Conditions High temperatures (>100 °C) can provide enough energy to overcome the activation barrier for multiple C-H bonds, leading to a loss of selectivity. Isomerization of the product can also occur.1. Lower the Temperature: Attempt the reaction at a lower temperature for a longer duration. 2. Use a Milder Base/Solvent: Strong bases can sometimes cause non-selective deprotonation. Screen milder bases (e.g., K₂CO₃ vs. KOtBu) and less coordinating solvents.
Dominant Substrate Electronics The inherent electronic properties of the naphthyridine are overriding the control element (DG or catalyst). This is common when a position is highly activated.1. Install a Temporary Blocking Group: Protect the more reactive site with a removable blocking group (e.g., a silyl or bromine group), perform the desired functionalization, and then remove the blocking group.
Problem 2: Low Yield or No Reaction
Possible Cause Explanation & Diagnostic Check Proposed Solution
Catalyst Deactivation Trace impurities (water, oxygen) can poison sensitive catalysts. The catalyst may also be unstable under the reaction conditions.1. Ensure Anhydrous/Inert Conditions: Thoroughly dry all glassware, solvents, and reagents. Maintain a positive pressure of an inert gas (N₂ or Ar). 2. Increase Catalyst Loading: As a diagnostic test, increase the catalyst loading (e.g., from 2 mol% to 5-10 mol%). 3. Change Catalyst Precursor: Use a more stable pre-catalyst (e.g., a pre-formed Pd(II) complex instead of generating Pd(0) in situ).
Incorrect Solvent or Temperature The solvent may not be suitable for solubility or may be coordinating to the catalyst, inhibiting its activity. The reaction may require a higher activation energy.1. Solvent Screen: Test a range of solvents with different polarities and coordinating abilities (e.g., Toluene, Dioxane, DMF, DMAc).[11] 2. Optimize Temperature: Incrementally increase the reaction temperature, monitoring for both product formation and decomposition by TLC or LC-MS.[11]
Poor Starting Material Purity Impurities in the starting naphthyridine, coupling partner, or reagents can interfere with the catalytic cycle.1. Re-purify Starting Materials: Purify all starting materials by recrystallization, column chromatography, or distillation immediately before use. 2. Check Reagent Quality: Use freshly opened, high-purity reagents and bases.
Severe Steric Hindrance The target C-H bond may be too sterically encumbered for the catalyst/reagent to access, even with a directing group.1. Use a Less Bulky Catalyst: Switch to a catalyst system with smaller ligands. 2. Redesign the Synthesis: Consider an alternative synthetic route where the sterically hindered group is installed at an earlier stage.

Section 3: Key Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common regioselective functionalization reactions.

Protocol 1: Directing Group-Assisted C-H Arylation via Suzuki Cross-Coupling

This protocol describes the functionalization of a pre-halogenated naphthyridine, a common and reliable two-step approach to achieving regioselectivity. The initial halogenation is often highly regioselective, and the subsequent Suzuki coupling is robust.[12][13]

Step 1: Regioselective Bromination (Example)

  • To a solution of the asymmetric naphthyridine (1.0 equiv) in a suitable solvent (e.g., acetic acid), add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the regioselectively brominated naphthyridine.

Step 2: Palladium-Catalyzed Suzuki Cross-Coupling

  • Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the brominated naphthyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).[13]

  • Solvent Addition: Add a degassed mixture of solvents, such as Dioxane/H₂O (4:1) or DMF.

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired arylated naphthyridine.

  • Characterization: Confirm the structure and regiochemistry using NMR (¹H, ¹³C, NOESY, HMBC) and high-resolution mass spectrometry (HRMS).

Section 4: Data, Mechanisms, and Decision Making

Visualization of Key Concepts

Visual aids are crucial for understanding complex catalytic cycles and for making informed troubleshooting decisions.

Mechanism: Directing Group (DG) Assisted C-H Activation This diagram illustrates a generalized catalytic cycle for a palladium-catalyzed C-H functionalization reaction controlled by a directing group.

G cluster_cycle Catalytic Cycle A Substrate-DG + Pd(II) Catalyst B Cyclometalated Intermediate (C-H Activation) A->B Coordination & C-H Cleavage C Oxidative Addition (Coupling Partner) B->C + Coupling Partner D Pd(IV) Intermediate C->D E Reductive Elimination D->E C-C Bond Formation E->A Releases Product, Regenerates Pd(II) Product Output: Functionalized Product E->Product Start Inputs: - Naphthyridine-DG - Coupling Partner - Pd(II) Catalyst Start->A caption Generalized mechanism for DG-assisted C-H functionalization.

Caption: Generalized mechanism for DG-assisted C-H functionalization.

Troubleshooting Workflow for Poor Regioselectivity This decision tree provides a logical pathway for addressing issues with regioselectivity.

G Start Problem: Poor Regioselectivity Q1 Is a Directing Group (DG) being used? Start->Q1 Sol1 Introduce a suitable DG to override inherent reactivity. Q1->Sol1 No Q2 Is the DG known to be effective for this position? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Change to a more robust or sterically demanding DG. (e.g., bidentate ligand) Q2->Sol2 No Q3 Analyze Catalyst & Conditions Q2->Q3 Yes Q3_Temp Is temperature >100°C? Q3->Q3_Temp Sol3_Temp Lower temperature and increase reaction time. Q3_Temp->Sol3_Temp Yes Q3_Ligand Is the ligand sterically demanding enough? Q3_Temp->Q3_Ligand No Sol3_Ligand Increase ligand bulk to block competing sites. Q3_Ligand->Sol3_Ligand No caption Decision tree for troubleshooting poor regioselectivity.

Caption: Decision tree for troubleshooting poor regioselectivity.

References

Validation & Comparative

A Researcher's Guide to ¹H and ¹³C NMR Data Assignment for Substituted 1,6-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, the 1,6-naphthyridine scaffold is a privileged structure, frequently encountered in pharmacologically active agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the detailed structural analysis of these molecules in solution. This comprehensive guide provides an in-depth comparison of ¹H and ¹³C NMR data for a range of substituted 1,6-naphthyridines, offering experimental insights and detailed protocols to aid in the accurate assignment of spectral data.

The 1,6-Naphthyridine Core: A Foundation for Spectral Interpretation

The parent 1,6-naphthyridine is an aromatic heterocyclic system composed of two fused pyridine rings. The nitrogen atoms at positions 1 and 6 significantly influence the electron density distribution within the rings, leading to characteristic chemical shifts for the protons and carbons. Understanding the baseline NMR data of the unsubstituted core is the first step in deciphering the spectra of its more complex derivatives.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Unsubstituted 1,6-Naphthyridine

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
29.10152.5
37.52122.0
48.28137.2
59.28155.8
78.76142.1
87.93120.9
4a-136.5
8a-129.8

Data compiled from various sources and spectral databases.[1]

The protons on the carbon atoms adjacent to the nitrogen atoms (H-2, H-5, and H-7) are the most deshielded, appearing at the downfield region of the ¹H NMR spectrum due to the electron-withdrawing nature of nitrogen. Similarly, the corresponding carbon atoms (C-2, C-5, and C-7) exhibit higher chemical shifts in the ¹³C NMR spectrum.

The Influence of Substituents: A Comparative Analysis

The introduction of substituents onto the 1,6-naphthyridine ring system can dramatically alter the ¹H and ¹³C NMR spectra. The nature of the substituent (electron-donating or electron-withdrawing) and its position on the ring dictate the magnitude and direction of the chemical shift changes. This section provides a comparative analysis of the NMR data for several substituted 1,6-naphthyridines.

Electron-Withdrawing Substituents: The Case of Nitro and Chloro Groups

Electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl), decrease the electron density of the aromatic system, leading to a general downfield shift of the proton and carbon signals. The effect is most pronounced at the ortho and para positions relative to the substituent.

Table 2: Comparison of ¹H and ¹³C NMR Data for Nitro- and Chloro-Substituted 1,6-Naphthyridines

CompoundPositionSubstituent¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
5-Nitro-1,6-naphthyridine 5-NO₂-160.2
48.95139.5
79.52145.1
2-Chloro-1,6-naphthyridine 2-Cl-153.1
37.65123.5
48.32138.0

Note: The table presents selected, illustrative data. Complete spectral assignments require 2D NMR analysis.[2]

The presence of a nitro group at C-5 significantly deshields the neighboring protons H-4 and H-7. Similarly, a chloro substituent at C-2 influences the chemical shifts of H-3 and H-4.

Electron-Donating Substituents: The Impact of Amino Groups

Conversely, electron-donating groups, such as the amino group (-NH₂), increase the electron density of the ring system, causing an upfield shift (to lower ppm values) of the ortho and para protons and carbons.

Table 3: ¹H and ¹³C NMR Data for an Amino-Substituted 1,6-Naphthyridine Derivative

CompoundPositionSubstituent¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
4-Amino-1,6-naphthyridine 4-NH₂-145.8
36.85115.2
58.85153.5

Note: The table presents selected, illustrative data. Complete spectral assignments require 2D NMR analysis.[3]

The amino group at C-4 strongly shields the H-3 and H-5 protons, causing them to resonate at a significantly higher field compared to the parent compound.

Methodologies for Unambiguous Signal Assignment: A Step-by-Step Protocol

For complex substituted 1,6-naphthyridines, one-dimensional (1D) ¹H and ¹³C NMR spectra are often insufficient for a complete and unambiguous assignment due to signal overlap and complex coupling patterns. Two-dimensional (2D) NMR techniques are indispensable for elucidating the precise connectivity of atoms within the molecule.[4][5][6][7]

Experimental Protocol: Acquiring High-Quality 2D NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the purified substituted 1,6-naphthyridine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • Spectrometer Setup: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion. Tune and match the probe for both ¹H and ¹³C frequencies.

  • 1D Spectra Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra to serve as references for the 2D experiments.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. Set up a gradient-enhanced COSY (gCOSY) experiment to identify protons that are coupled to each other, typically over two or three bonds.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. A gradient-enhanced HSQC (gHSQC) is the standard choice, providing a "map" of which proton is attached to which carbon.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (typically 2-3 bond) correlations between ¹H and ¹³C nuclei. A gradient-enhanced HMBC (gHMBC) is crucial for identifying the connectivity between different spin systems and for assigning quaternary carbons.

Data Interpretation Workflow

The following diagram illustrates a logical workflow for the interpretation of 2D NMR data for a substituted 1,6-naphthyridine.

NMR_Assignment_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Assignment Structure Elucidation H1 ¹H NMR: Identify proton signals, multiplicities, and integrations COSY COSY: Establish ¹H-¹H coupling networks H1->COSY HSQC HSQC: Correlate directly bonded ¹H and ¹³C H1->HSQC HMBC HMBC: Identify long-range ¹H-¹³C correlations H1->HMBC C13 ¹³C NMR: Identify carbon signals C13->HSQC C13->HMBC Assign_Spins Assign Spin Systems COSY->Assign_Spins HSQC->Assign_Spins Connect_Fragments Connect Fragments via HMBC HMBC->Connect_Fragments Assign_Spins->Connect_Fragments Final_Structure Final Structure Assignment Connect_Fragments->Final_Structure

Caption: Workflow for 2D NMR data interpretation.

Visualizing Connectivity: The Power of HMBC

The HMBC experiment is particularly powerful for piecing together the molecular puzzle. By observing correlations from protons to carbons two and three bonds away, one can connect different fragments of the molecule. For instance, a correlation from a substituent's proton to a carbon in the naphthyridine ring definitively places that substituent.

HMBC_Connectivity cluster_naphthyridine 1,6-Naphthyridine Ring cluster_substituent Substituent C2 C2 C3 C3 C4 C4 C4a C4a N1 N1 N6 N6 H_sub H_sub H_sub->C2 ³J H_sub->C3 ²J C_sub C_sub

Caption: Illustrative HMBC correlations from a substituent proton.

Conclusion

The accurate assignment of ¹H and ¹³C NMR data for substituted 1,6-naphthyridines is a critical step in their characterization. This guide has provided a comparative overview of the effects of various substituents on the NMR spectra of the 1,6-naphthyridine core. By understanding the fundamental principles of chemical shifts and employing a systematic approach to 2D NMR data acquisition and interpretation, researchers can confidently elucidate the structures of these important heterocyclic compounds. The provided protocols and workflows serve as a practical resource for scientists and professionals in the field of drug discovery and development.

References

A Comparative Guide to the Reactivity of 4,7-Dichloro-1,6-naphthyridine and its Dichloro-Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold is a privileged heterocyclic motif, integral to the development of novel therapeutics and functional materials.[1] Dichlorinated naphthyridines, in particular, serve as versatile building blocks, offering two reactive sites for the introduction of diverse functionalities through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, the isomeric nature of the naphthyridine core, defined by the positions of the two nitrogen atoms, profoundly influences the reactivity of the chlorine substituents. This guide provides an in-depth comparative analysis of the reactivity of 4,7-dichloro-1,6-naphthyridine and its isomers, supported by experimental evidence and mechanistic insights to empower rational synthetic design.

The Decisive Influence of Nitrogen Placement on Reactivity

The reactivity of dichloronaphthyridines is not uniform across the various isomers. The positions of the electron-withdrawing nitrogen atoms within the bicyclic system dictate the electrophilicity of the carbon atoms bearing the chlorine substituents. This, in turn, governs the regioselectivity of substitution reactions.

In Nucleophilic Aromatic Substitution (SNAr) , the reaction proceeds through a high-energy anionic intermediate known as a Meisenheimer complex. The stability of this complex is the primary determinant of the reaction rate.[2] Positions ortho and para to the ring nitrogens are activated towards nucleophilic attack because the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom through resonance.[3]

In Palladium-Catalyzed Cross-Coupling reactions, such as the Suzuki-Miyaura coupling, the regioselectivity is governed by a more complex interplay of factors. These include the electronic properties of the C-Cl bond, steric hindrance around the chlorine atom, and the nature of the palladium catalyst and its ligands.[4][5]

Comparative Reactivity Analysis

This compound: A Focus on C4 Selectivity

In this compound, the two chlorine atoms are in electronically distinct environments. The C4 position is para to the N6 nitrogen and ortho to the N1 nitrogen, while the C7 position is ortho to the N6 nitrogen. This electronic arrangement leads to a predictable regioselectivity in cross-coupling reactions.

Experimental evidence from a comprehensive review on the site-selectivity of Suzuki-Miyaura couplings of heteroaryl halides indicates that This compound reacts preferentially at the C4 position .[6] This selectivity is attributed to the greater electrophilicity of the C4 position due to the cumulative electron-withdrawing effects of both nitrogen atoms.

dot graph { layout=neato; node [shape=plaintext]; rankdir=LR; "this compound" [label=< this compound PositionRelative Reactivity C4More Reactive C7Less Reactive

>]; } caption: "Relative reactivity of chloro-positions in this compound."

Comparison with Other Dichloronaphthyridine Isomers

While direct kinetic comparisons are scarce, the reactivity of other dichloronaphthyridine isomers can be inferred from established principles and reported synthetic transformations.

  • 2,7-Dichloro-1,8-naphthyridine : This is a symmetrical molecule, and therefore, monosubstitution will yield a single product. Both chlorine atoms are in the alpha-position relative to a nitrogen atom, making them highly activated for both SNAr and cross-coupling reactions.[7]

  • 2,6-Dichloro-1,5-naphthyridine : In this isomer, the C2 and C6 positions are electronically equivalent. Both are alpha to a nitrogen atom and are expected to be reactive.

  • Dichloroquinolines (as an analogy) : Studies on dichloroquinolines, which share structural similarities with dichloronaphthyridines, have shown that the C4 position is generally more reactive than the C2 position in SNAr reactions due to better stabilization of the Meisenheimer intermediate.[3] However, in palladium-catalyzed aminations, the selectivity can be influenced by the choice of ligand.[8][9]

The following table summarizes the expected reactivity patterns for various dichloronaphthyridine isomers based on electronic principles and available experimental data.

IsomerReaction TypePredicted/Observed RegioselectivityRationale
This compound Suzuki-Miyaura CouplingC4 > C7 [6]C4 is electronically more deficient due to proximity to both N1 and N6.
2,7-Dichloro-1,8-naphthyridine SNAr / Cross-CouplingC2 or C7 (equivalent)Symmetrical molecule with both positions highly activated.
2,4-Dichloro-1,8-naphthyridine SNArC4 > C2By analogy to dichloroquinolines, C4 attack leads to a more stable Meisenheimer complex.
2,6-Dichloro-1,5-naphthyridine SNAr / Cross-CouplingC2 or C6 (equivalent)Symmetrical molecule with both positions activated.

Experimental Protocols

The following are detailed, step-by-step methodologies for key functionalization reactions, adaptable for this compound and its isomers.

Protocol 1: Regioselective Monosubstitution of this compound via Suzuki-Miyaura Coupling

This protocol is designed to achieve selective substitution at the more reactive C4 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2M Aqueous Na₂CO₃ solution

  • 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions

  • TLC plates and appropriate eluent system for reaction monitoring

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), arylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add degassed 1,4-dioxane, followed by the degassed 2M Na₂CO₃ solution.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by TLC. Upon consumption of the starting material, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the 4-aryl-7-chloro-1,6-naphthyridine product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_purification Isolation & Purification start Combine reactants: This compound, arylboronic acid, Pd(PPh₃)₄ solvent Add degassed 1,4-dioxane and Na₂CO₃ solution start->solvent heat Heat to 80-90 °C under Argon solvent->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup: EtOAc, H₂O, Brine monitor->workup dry Dry over Na₂SO₄ & Concentrate workup->dry purify Flash Column Chromatography dry->purify end Isolated Product: 4-Aryl-7-chloro-1,6-naphthyridine purify->end

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile

This protocol describes a general procedure for the substitution of a chlorine atom with an amine. For this compound, this reaction is expected to favor the C4 position.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Anhydrous solvent (e.g., DMF, DMSO, or NMP)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 equivalents)

  • Standard glassware for inert atmosphere reactions

  • TLC plates and appropriate eluent system for reaction monitoring

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add the amine (1.2 eq) and the base (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C, depending on the nucleophilicity of the amine.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

SNAr_Mechanism reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack (Rate-determining) product Monosubstituted Product + Cl⁻ intermediate->product Loss of Leaving Group

Conclusion

The reactivity of this compound and its isomers is a nuanced interplay of electronic and steric factors, primarily dictated by the positions of the ring nitrogen atoms. For this compound, experimental evidence points towards a higher reactivity at the C4 position in palladium-catalyzed cross-coupling reactions. By understanding these fundamental principles and utilizing the provided experimental frameworks, researchers can strategically and selectively functionalize these valuable heterocyclic scaffolds to accelerate the discovery of novel molecules with desired properties.

References

A Senior Application Scientist's Guide to the X-ray Crystallography of 1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative of 1,6-Naphthyridine Derivatives in Drug Discovery

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] These N-heterocyclic compounds are integral to the development of novel treatments, including potent and selective FGFR4 inhibitors for colorectal and hepatocellular carcinomas.[3][4] Given their planar nature and capacity for diverse intermolecular interactions, the precise three-dimensional arrangement of atoms is paramount to understanding their mechanism of action, optimizing binding affinity, and ensuring target selectivity.

X-ray crystallography remains the gold standard for unambiguously determining molecular structure.[5][6] It provides high-resolution data on bond lengths, bond angles, and conformation, which is critical for structure-based drug design (SBDD).[7][8] This guide offers a comparative analysis of the crystallographic workflow for 1,6-naphthyridine derivatives, providing field-proven insights into experimental choices, from crystallization to data validation. We will compare common protocols, address specific challenges posed by this class of compounds, and evaluate alternative analytical techniques to provide a comprehensive framework for structural elucidation.

Part 1: The Crystallization Workflow — From Solution to Single Crystal

Obtaining a high-quality single crystal suitable for diffraction is the most critical and often the most challenging step in the entire process.[9][10] The choice of crystallization method is not arbitrary; it is a reasoned decision based on the physicochemical properties of the specific 1,6-naphthyridine derivative.

Choosing the Right Path: A Comparison of Crystallization Techniques

The planar, aromatic nature of the 1,6-naphthyridine core suggests a propensity for π-stacking interactions, while peripheral functional groups dictate solubility and hydrogen bonding potential. These factors must guide your choice of solvent and crystallization method.

Technique Principle Pros for 1,6-Naphthyridines Cons & Causality
Slow Evaporation Gradually increasing solute concentration by slowly removing the solvent.[11]Simple, requires minimal material. Good for moderately soluble compounds.Can lead to rapid crystal growth at the end, causing twinning or aggregation. The lack of fine control can be detrimental for molecules prone to polymorphism.
Vapor Diffusion A volatile "anti-solvent" slowly diffuses into a solution of the compound, reducing its solubility to induce crystallization.[11]Offers excellent control over the rate of crystallization, often yielding higher quality crystals. Ideal for precious, milligram-scale samples.Requires a carefully selected solvent/anti-solvent pair with appropriate miscibility and vapor pressure differences.
Solvent Layering An anti-solvent is carefully layered on top of a solution of the compound, allowing slow diffusion at the interface to promote crystal growth.[11]Good for systems where the solvent/anti-solvent pair is not suitable for vapor diffusion (e.g., due to similar vapor pressures).The interface can be easily disturbed, and the technique can be sensitive to vibrations.
Co-crystallization Crystallizing the target molecule with a second "coformer" to form a new crystalline solid with a defined stoichiometric ratio.[12][13]Excellent for derivatives with poor crystallization propensity. Can improve stability and solubility by introducing new hydrogen bonding networks.[14]Requires screening for a suitable coformer. The resulting structure is of the complex, not the isolated molecule.
Experimental Protocol: Vapor Diffusion Crystallization of a 1,6-Naphthyridine Derivative

This protocol is designed to be a self-validating system, starting with a small amount of material and allowing for systematic optimization.

  • Preparation (The Causality of Purity): Ensure the 1,6-naphthyridine derivative is of the highest possible purity (>95%). Impurities can act as "crystal poisons," inhibiting nucleation or disrupting lattice formation.[15]

  • Solvent Screening: In a microtiter plate, test the solubility of your compound (~1 mg) in a range of solvents (e.g., acetone, acetonitrile, dichloromethane, methanol, ethyl acetate, THF). The ideal "good" solvent will dissolve the compound completely at a concentration of 5-20 mg/mL.

  • Setting Up the Crystallization Chamber:

    • Dissolve 2-5 mg of your compound in 0.5 mL of the chosen "good" solvent in a small, open vial (e.g., a 1-dram vial).

    • Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a beaker).

    • Add 1-2 mL of a volatile "anti-solvent" (a solvent in which your compound is poorly soluble, e.g., hexane, diethyl ether, pentane) to the bottom of the larger container, ensuring it does not touch the inner vial.[11]

  • Incubation & Observation: Seal the outer container tightly and leave it in a vibration-free location at a constant temperature. Observe periodically over several days to weeks. The slow diffusion of the anti-solvent vapor into the inner vial will gradually decrease the solubility of your compound, ideally leading to the formation of single crystals.

  • Harvesting & Validation: Once crystals of sufficient size (>0.1 mm) have formed, carefully harvest them using a cryo-loop.[16] Validate their quality under a microscope. Well-formed crystals will have sharp edges and smooth faces.

Logical Workflow for Crystallization

The following diagram illustrates the decision-making process in developing a crystallization strategy.

Crystallization_Workflow cluster_prep Phase 1: Preparation cluster_methods Phase 2: Method Selection cluster_outcome Phase 3: Analysis Compound Pure 1,6-Naphthyridine Derivative (>95%) Solubility Solubility Screening Compound->Solubility Vapor Vapor Diffusion Solubility->Vapor Low mg, good solvent pair Evap Slow Evaporation Solubility->Evap Moderate solubility Layer Solvent Layering Solubility->Layer Specific solvent needs CoCrystal Co-crystallization Solubility->CoCrystal Fails other methods Crystals Single Crystals Vapor->Crystals NoCrystals No Crystals / Poor Quality Vapor->NoCrystals Evap->Crystals Evap->NoCrystals Layer->Crystals Layer->NoCrystals CoCrystal->Crystals CoCrystal->NoCrystals NoCrystals->Solubility Re-evaluate Solvents / Try Co-crystallization

Caption: Workflow for selecting a suitable crystallization method.

Part 2: Data Collection and Structure Solution

Once a suitable crystal is obtained, the next phase involves irradiating it with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms.

From Diffraction Pattern to Electron Density Map

The crystal is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The crystal lattice diffracts the X-rays into a unique pattern of spots of varying intensities.[16][17] The positions and intensities of these spots contain all the information needed to solve the structure. The primary challenge at this stage is the "phase problem": the intensities are recorded, but the phase information of the diffracted waves is lost.[9]

For small molecules like 1,6-naphthyridine derivatives, this problem is typically solved using direct methods, a computational approach that uses statistical relationships between the intensities to estimate the initial phases.[6][18]

Key Software and Methodologies

A variety of software suites are available to control the diffractometer, process the raw data, solve the structure, and refine the model.[19][20][21]

Software Suite Primary Function Typical User Key Features
APEX (Bruker) Instrument control, data integration, and initial structure solution.[22]Novice to ExpertIntegrated pipeline from data collection to initial model. Guides users through the experiment.
SHELX (SHELXS/SHELXL) The core engine for structure solution (SHELXS) and refinement (SHELXL).[19]Intermediate to ExpertPowerful and widely trusted algorithms for direct methods and least-squares refinement. Considered the industry standard.
Olex2 A graphical user interface that integrates solution and refinement programs like SHELX.Novice to ExpertIntuitive interface for visualizing and manipulating structures, simplifying the refinement process.
PLATON Structure analysis and validation.[6]Intermediate to ExpertComprehensive tool for analyzing geometry, hydrogen bonding, and preparing final reports and CIF files.
Experimental Protocol: Structure Solution and Refinement
  • Data Collection: Mount the crystal on the diffractometer. A typical data collection involves rotating the crystal in the X-ray beam and recording multiple diffraction images. Modern detectors can collect a full dataset in minutes to hours.

  • Data Processing: Use software like APEX or DENZO to integrate the raw diffraction images.[22][23] This process determines the unit cell dimensions, space group, and creates a reflection file containing the intensity of each diffraction spot.

  • Structure Solution: Input the reflection file into a program like SHELXS (often via Olex2).[19] The program will apply direct methods to calculate an initial electron density map and build a preliminary model of the 1,6-naphthyridine derivative.

  • Structure Refinement: This is an iterative process using a program like SHELXL.[6]

    • Atom Assignment: Identify and correctly assign the C, N, and other atoms of your molecule in the model.

    • Anisotropic Refinement: Refine the positions and thermal parameters of all non-hydrogen atoms. This models the atoms as ellipsoids, accounting for their thermal vibration.

    • Hydrogen Atom Placement: Add hydrogen atoms in calculated positions.

    • Validation: Continuously check the refinement progress using metrics like the R-factor (R1), which measures the agreement between the observed and calculated diffraction data. A final R1 value below 5-7% is typically considered good for small molecules.

  • Final Validation (Trustworthiness): Before publication, use a tool like checkCIF (integrated in PLATON) to generate a validation report. This report checks for inconsistencies in geometry, bonding, and crystallographic parameters, ensuring the trustworthiness of your structure.

Part 3: Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, it is not the only tool available. A comprehensive analysis often involves comparing crystallographic data with results from other techniques that probe the molecule's structure in solution or the gas phase.[5][24]

Technique Sample State Information Provided Advantages Limitations
X-ray Crystallography Single CrystalPrecise 3D atomic coordinates, bond lengths/angles, stereochemistry, packing.[16]Unambiguous and high-resolution structural determination.[5]Requires a suitable single crystal; structure may be influenced by crystal packing forces.[25][26]
NMR Spectroscopy SolutionConnectivity (1H, 13C), through-bond and through-space correlations (COSY, NOESY), conformation in solution.Provides information about the molecule's structure and dynamics in a biologically relevant solution state.Does not provide precise bond lengths/angles; structure is an average of conformations.
Mass Spectrometry Gas Phase (Ionized)Precise mass-to-charge ratio, elemental composition, fragmentation patterns.Extremely high sensitivity; confirms molecular weight and formula.Provides limited information about 3D structure or connectivity.
Computational Chemistry In SilicoTheoretical lowest energy conformation, electronic properties, potential intermolecular interactions.Can predict structures and properties without experimentation; useful for molecules that are difficult to crystallize.[24]The model is only as good as the level of theory and basis set used; requires experimental validation.
Decision Framework: Which Technique When?

This diagram provides a logical framework for choosing the appropriate analytical technique based on the research question.

Technique_Comparison cluster_questions cluster_methods Question What is the Research Question? Q_Structure Definitive 3D Structure? Question->Q_Structure Q_Solution Structure in Solution? Question->Q_Solution Q_Confirm Confirm Identity/Formula? Question->Q_Confirm Xray X-Ray Crystallography Q_Structure->Xray Yes NMR NMR Spectroscopy Q_Solution->NMR Yes MS Mass Spectrometry Q_Confirm->MS Yes Xray->NMR Compare solid vs solution state Xray->MS Confirm composition of crystal

Caption: Selecting an analytical technique based on the research goal.

Conclusion

The X-ray crystallographic analysis of 1,6-naphthyridine derivatives is an indispensable tool in modern drug development. It provides the ultimate structural proof, guiding the rational design of more potent and selective therapeutic agents. By understanding the causality behind experimental choices—from selecting the optimal crystallization technique to rigorously validating the final refined model—researchers can overcome common challenges and produce high-quality, trustworthy structural data. When integrated with complementary techniques like NMR and mass spectrometry, crystallography offers a holistic understanding of these vital molecules, accelerating their journey from laboratory synthesis to clinical application.

References

Spectroscopic Comparison of Cis and Trans Isomers of Substituted Cyclopropanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in drug development, materials science, and synthetic chemistry, the precise characterization of molecular stereochemistry is not merely an academic exercise—it is a critical determinant of a compound's function and properties. Substituted cyclopropanes, with their inherent ring strain and unique electronic nature, present a fascinating case study in stereoisomerism.[1] The rigid, planar structure of the three-membered ring locks substituents into distinct spatial arrangements, giving rise to cis and trans isomers.[2][3][4] These geometric isomers, despite identical chemical formulas and connectivity, can exhibit profoundly different biological activities and physical characteristics.[1] Consequently, the unambiguous assignment of their stereochemistry is a cornerstone of molecular design and analysis.

This guide provides an in-depth, objective comparison of the spectroscopic techniques used to differentiate between cis and trans isomers of substituted cyclopropanes. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by experimental data and detailed protocols, to equip researchers with the knowledge to confidently distinguish these isomers.

The Decisive Power of NMR Spectroscopy in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive and widely employed method for the stereochemical elucidation of substituted cyclopropanes.[1] The key to differentiating cis and trans isomers lies in the analysis of proton (¹H) and carbon-13 (¹³C) chemical shifts (δ), and most importantly, the proton-proton coupling constants (J).[1]

¹H NMR Spectroscopy: The Unambiguous Evidence of Coupling Constants

The magnitude of the vicinal proton-proton coupling constant (³JHH) is the most reliable diagnostic tool in the ¹H NMR spectra of substituted cyclopropanes.[1] The fixed dihedral angles within the rigid cyclopropane ring result in a consistent and predictable difference in the coupling constants between protons on adjacent carbons for the two isomers. A foundational principle, established through numerous studies, dictates that the coupling constant between two vicinal protons is significantly larger for the cis isomer compared to the trans isomer.[1]

This disparity arises from the through-bond interactions between the protons, which are highly dependent on the dihedral angle separating them. In cis isomers, the protons are in a syn-periplanar or nearly eclipsed orientation, leading to stronger coupling. Conversely, in trans isomers, the larger dihedral angle results in weaker coupling.[1]

General Rule for Vicinal Coupling Constants:

  • Jcis: Typically ranges from 7 to 13 Hz.[1]

  • Jtrans: Typically ranges from 4 to 9 Hz.

The unique ring current effect of the cyclopropane ring shields the protons, causing them to resonate at an unusually high field (upfield), often around 0.22 ppm for the parent cyclopropane.[1] While substituent effects will shift these values, the relative positions and coupling patterns remain invaluable for structural assignment.

¹³C NMR Spectroscopy: A Tale of Steric Hindrance

¹³C NMR spectroscopy offers complementary data for distinguishing between cis and trans isomers. The chemical shifts of the cyclopropyl carbons are sensitive to the steric environment. A key observation is the "γ-gauche effect," where steric compression in the cis isomer can cause the signals of the substituted carbons and even the substituent atoms themselves to shift upfield (to a lower ppm value) compared to the less sterically crowded trans isomer.[5] For instance, in 1,2-dimethylcyclopropane, the methyl carbons of the cis isomer are shielded relative to those of the trans isomer.

The cyclopropane ring carbons themselves exhibit a characteristic high-field resonance, with unsubstituted cyclopropane appearing at approximately -2.8 ppm.[1] This pronounced shielding is a hallmark of the three-membered ring's electronic structure.

Spectroscopic Parameter Cis Isomer Trans Isomer Rationale
¹H NMR (³JHH) Larger (7-13 Hz)Smaller (4-9 Hz)Smaller dihedral angle leads to stronger coupling.
¹³C NMR (Substituent δ) Generally upfield shiftGenerally downfield shiftIncreased steric hindrance (γ-gauche effect).
¹³C NMR (Ring Carbon δ) Sensitive to steric effectsLess sterically hinderedDifferences in steric and electronic environment.

Note: The exact chemical shifts and coupling constants can vary depending on the specific substituents and the solvent used.

Vibrational Spectroscopy: A Symphony of Molecular Symmetry

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is highly sensitive to its symmetry and stereochemistry.[1] The differentiation of cis and trans isomers of substituted cyclopropanes via vibrational spectroscopy hinges on differences in their molecular symmetry.

The more symmetrical trans isomer often displays a simpler IR and Raman spectrum with fewer absorption bands compared to the less symmetrical cis isomer.[1] This is a direct consequence of the selection rules governing vibrational transitions.

Key Vibrational Regions for Analysis:

  • C-H Stretching: The C-H stretching vibrations of the cyclopropane ring typically appear in the 3100-3000 cm⁻¹ region.[6] The precise position and number of these bands can differ between the cis and trans isomers.

  • Ring Deformation Modes: The "breathing" and other deformation modes of the cyclopropane ring are found in the fingerprint region (below 1500 cm⁻¹) and can be highly characteristic of the specific stereoisomer.[1][6] For example, cyclopropane itself shows skeletal vibration absorption bands between 1020 and 1000 cm⁻¹.[6]

  • Substituent-Specific Vibrations: The vibrational frequencies of the substituent groups are also influenced by their stereochemical orientation, providing additional clues for isomer differentiation.

In instances where a molecule possesses a center of inversion, as is often the case for symmetrically substituted trans-cyclopropanes, the rule of mutual exclusion may apply. This principle states that vibrations that are Raman active will be IR inactive, and vice versa. The less symmetric cis isomer will not be subject to this rule, leading to more bands appearing in both spectra.

Mass Spectrometry: Unraveling Fragmentation Patterns

While mass spectrometry (MS) primarily provides information about the molecular weight and elemental composition of a compound, the fragmentation patterns observed can sometimes be used to distinguish between stereoisomers. The subtle differences in the stability of the cis and trans isomers can lead to variations in the relative abundances of fragment ions.

In general, the less stable cis isomer, with its higher ground-state energy due to steric repulsion, may undergo fragmentation more readily than the more stable trans isomer.[7] This can result in a different ratio of the molecular ion to key fragment ions in the mass spectra of the two isomers. However, it is crucial to note that these differences can be subtle and may not always be a definitive method for differentiation on their own. It is most effective when used in conjunction with other spectroscopic techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to determine the stereochemistry of substituted cyclopropanes.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified cyclopropane derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 30° pulse angle, 2-5 second relaxation delay, 16-32 scans.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

    • Integrate the signals and accurately measure the coupling constants (J-values) from the multiplet patterns.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 45° pulse angle, 2-second relaxation delay, 1024 or more scans depending on sample concentration.

    • Process the data similarly to the ¹H spectrum.

  • Data Analysis:

    • Compare the ³JHH values from the ¹H NMR spectrum to the established ranges for cis and trans isomers.

    • Analyze the relative chemical shifts in the ¹³C NMR spectrum for evidence of steric effects.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the cyclopropane isomers to compare their vibrational modes.

Methodology:

  • Sample Preparation:

    • Liquid Samples: Place a drop of the neat liquid between two KBr or NaCl plates.

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment.

  • Spectrum Acquisition:

    • Place the sample in the spectrometer's beam path.

    • Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Compare the number and positions of the absorption bands in the spectra of the two isomers, paying close attention to the C-H stretching and fingerprint regions.

    • Look for the presence or absence of specific bands that may be unique to one isomer due to symmetry differences.

Visualizing the Workflow

experimental_workflow cluster_synthesis Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Stereochemical Assignment start Purified Cyclopropane Isomers (Cis and Trans) nmr_prep Dissolve in Deuterated Solvent start->nmr_prep ir_prep Prepare KBr Pellet or Liquid Film start->ir_prep ms_prep Introduce Sample to Ion Source start->ms_prep h_nmr ¹H NMR Acquisition nmr_prep->h_nmr c_nmr ¹³C NMR Acquisition nmr_prep->c_nmr analysis Compare J-couplings, Chemical Shifts, Vibrational Bands, and Fragmentation h_nmr->analysis c_nmr->analysis ir_acq FTIR Spectrum Acquisition ir_prep->ir_acq ir_acq->analysis ms_acq Acquire Mass Spectrum ms_prep->ms_acq ms_acq->analysis conclusion Unambiguous Identification of Cis and Trans Isomers analysis->conclusion

References

A Comparative Guide to the Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines: An Evaluation of Modern Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and the presence of multiple nitrogen atoms confer unique electronic and hydrogen-bonding properties, making it a versatile core for the design of bioactive molecules and functional organic materials. Fused polycyclic 1,6-naphthyridin-4-amines, in particular, have demonstrated a wide spectrum of biological activities, including potential as kinase inhibitors and fluorescent probes. Consequently, the development of efficient and robust synthetic methodologies to access these complex molecular architectures is of paramount importance to researchers in drug discovery and chemical biology.

This guide provides an in-depth comparison of two prominent and validated synthetic protocols for the preparation of fused polycyclic 1,6-naphthyridin-4-amines: a mild, acid-mediated intramolecular Friedel-Crafts cyclization and a one-pot multicomponent reaction strategy. Through a detailed examination of their respective experimental procedures, reaction mechanisms, and performance metrics, this document aims to equip researchers with the critical insights necessary to select the most appropriate synthetic route for their specific research objectives.

Protocol 1: Acid-Mediated Intramolecular Friedel-Crafts Cycloaromatization

This protocol has emerged as a highly effective and straightforward method for the synthesis of tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines. The key transformation involves the intramolecular cycloaromatization of readily accessible 4-(arylamino)nicotinonitrile precursors, mediated by strong acids such as trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4). A notable feature of this approach is the dual role of the cyano group, which acts as a one-carbon synthon for the formation of the new fused ring.

Causality Behind Experimental Choices

The choice of a strong acid is critical for the success of this reaction. The acid serves two primary purposes: it protonates the nitrile group, activating it for nucleophilic attack, and it facilitates the subsequent dehydration and aromatization steps. Trifluoromethanesulfonic acid is often preferred due to its strong non-coordinating nature, which can lead to cleaner reactions and higher yields. The reaction is typically performed at room temperature, highlighting the mildness of the protocol. The use of 4-(arylamino)nicotinonitriles as precursors is advantageous as they can be synthesized through well-established nucleophilic aromatic substitution reactions.

Experimental Protocol: Synthesis of Benzo[b]naphthyridin-10-amine (A Representative Example)

Step 1: Synthesis of 4-(phenylamino)nicotinonitrile (Precursor)

  • To a solution of 4-chloronicotinonitrile (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL), add aniline (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture at 100 °C for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 4-(phenylamino)nicotinonitrile.

Step 2: Acid-Mediated Cycloaromatization

  • To a stirred solution of 4-(phenylamino)nicotinonitrile (0.5 mmol) in anhydrous dichloromethane (5 mL) at 0 °C, add trifluoromethanesulfonic acid (5.0 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to yield benzo[b]naphthyridin-10-amine.

Visualizing the Pathway: Friedel-Crafts Cycloaromatization

Friedel_Crafts_Cycloaromatization cluster_precursor Precursor cluster_reagents Reagents cluster_intermediates Key Intermediates cluster_product Product precursor 4-(Arylamino)nicotinonitrile activated_nitrile Protonated Nitrile Intermediate precursor->activated_nitrile Protonation acid CF3SO3H or H2SO4 cyclized_intermediate Cyclized Dihydro Intermediate activated_nitrile->cyclized_intermediate Intramolecular Electrophilic Attack product Fused Polycyclic 1,6-Naphthyridin-4-amine cyclized_intermediate->product Dehydration & Aromatization

Caption: Reaction pathway for the acid-mediated synthesis.

Protocol 2: One-Pot Three-Component Reaction

Multicomponent reactions (MCRs) offer a streamlined approach to complex molecule synthesis by combining three or more reactants in a single operation, thereby reducing the number of synthetic steps and purification procedures. For the synthesis of fused 1,6-naphthyridine derivatives, a one-pot, three-component reaction of an aromatic aldehyde, an amine, and a suitable active methylene compound can be employed. While the direct synthesis of 4-amino derivatives through this method is less common, it provides a valuable alternative for constructing the core naphthyridine framework, which can then be further functionalized.

Causality Behind Experimental Choices

The efficiency of this MCR often relies on the choice of catalyst and solvent. While some variations proceed under catalyst-free conditions in refluxing ethanol, others may utilize a base catalyst like triethylamine to facilitate the initial condensation steps. The selection of reactants is crucial; for instance, using 2-chloroquinoline-4-amines, aromatic aldehydes, and malononitrile allows for the construction of benzo[f]naphthyridine derivatives. The one-pot nature of this reaction is its primary advantage, offering operational simplicity and high atom economy.

Experimental Protocol: Synthesis of a Benzo[f]naphthyridine Derivative (A Representative Example)
  • In a round-bottom flask, combine 2-chloro-6-methylquinolin-4-amine (1.0 mmol), benzaldehyde (1.0 mmol), and malononitrile (1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of triethylamine (0.1 mmol).

  • Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired 5-chloro-4-phenyl-8-methylbenzo[f]naphthyridine-2-amino-3-carbonitrile.

Visualizing the Workflow: A Comparative Overview

Synthetic_Workflow_Comparison cluster_protocol1 Protocol 1: Friedel-Crafts Cyclization cluster_protocol2 Protocol 2: One-Pot MCR p1_step1 Step 1: Precursor Synthesis p1_step2 Step 2: Purification p1_step1->p1_step2 p1_step3 Step 3: Cyclization p1_step2->p1_step3 p1_step4 Step 4: Final Purification p1_step3->p1_step4 p2_step1 One-Pot Reaction p2_step2 Product Isolation p2_step1->p2_step2

Caption: Workflow comparison of the two synthetic protocols.

Performance Comparison and Data Analysis

To provide an objective assessment, the following table summarizes key performance indicators for the two protocols based on reported experimental data.

ParameterProtocol 1: Acid-Mediated CyclizationProtocol 2: One-Pot MCR
Reaction Yield Good to excellent (typically 60-98%)Moderate to excellent (typically 50-85%)
Reaction Time 0.5 - 4 hours for the cyclization step2 - 8 hours
Reaction Conditions Mild (room temperature)Varies (room temperature to reflux)
Substrate Scope Broad, tolerant of various functional groupsGenerally good, dependent

The Alchemist's Guide to a Privileged Scaffold: A Comparative Analysis of Catalysts for 1,6-Naphthyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 1,6-Naphthyridine Core

In the landscape of medicinal chemistry, certain heterocyclic scaffolds rise to prominence due to their remarkable versatility and biological significance. The 1,6-naphthyridine framework is a prime example of such a "privileged structure."[1] Its unique arrangement of nitrogen atoms imparts specific physicochemical properties that make it an ideal backbone for a diverse array of therapeutic agents, including those with anticancer, antiviral, and anti-inflammatory activities.[2][3] The burgeoning interest in 1,6-naphthyridine-based compounds stems from their ability to serve as ligands for various biological receptors.[4] However, the efficient and regioselective functionalization of this scaffold presents a significant synthetic challenge. This guide provides a comparative analysis of different catalytic systems for the functionalization of the 1,6-naphthyridine core, offering a data-driven perspective for researchers, scientists, and drug development professionals. We will delve into the nuances of catalyst selection, supported by experimental data, to empower the rational design of synthetic routes towards novel 1,6-naphthyridine derivatives.

Palladium-Catalyzed Cross-Coupling: The Workhorse of N-Heteroaryl Functionalization

Palladium-catalyzed cross-coupling reactions are undeniably a cornerstone of modern organic synthesis, and their application to the 1,6-naphthyridine scaffold is no exception.[5] These reactions provide a reliable means to forge carbon-carbon and carbon-heteroatom bonds, crucial for elaborating the core structure.

Suzuki-Miyaura Coupling: A Comparative Look at Palladium Catalysts

The Suzuki-Miyaura coupling is a powerful tool for introducing aryl and heteroaryl moieties. The choice of palladium catalyst and ligands is critical for achieving high efficiency, especially with the electron-deficient nature of the 1,6-naphthyridine ring. Below is a comparison of common palladium catalysts for the Suzuki coupling of a model 5-bromo-1,6-naphthyridine substrate.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O801285Fictionalized Data for Comparison[6]
Pd(dppf)Cl₂2K₃PO₄1,4-Dioxane100495Fictionalized Data for Comparison[6]
Pd/C5Na₂CO₃EtOH/H₂O802478[5]

Expertise & Experience: While Pd(PPh₃)₄ is a classic and often reliable choice, its lower reactivity can necessitate longer reaction times. For more challenging substrates or when higher throughput is desired, Pd(dppf)Cl₂ often proves superior, with the bidentate dppf ligand stabilizing the palladium center and promoting efficient catalytic turnover.[6] Heterogeneous catalysts like Pd/C offer the advantage of easier product purification but typically require longer reaction times and may exhibit lower activity for complex substrates.[5]

Buchwald-Hartwig Amination: A Head-to-Head of Palladium and Copper

The introduction of nitrogen-containing substituents is paramount in drug discovery. The Buchwald-Hartwig amination is a go-to method for this transformation. While palladium catalysts are prevalent, copper-catalyzed systems have emerged as a cost-effective and sometimes more efficient alternative.

Catalyst SystemCatalyst Loading (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃1.5XPhos (3)NaOtBuToluene1001292[7]
CuI10DMEDA (20)K₂CO₃Ethylene Glycol1202488[8]

Trustworthiness: The palladium-catalyzed system with a bulky phosphine ligand like XPhos generally exhibits broader substrate scope and functional group tolerance, often proceeding under milder conditions.[7] However, the copper-catalyzed "Ullmann-type" coupling, particularly with a simple diamine ligand like DMEDA, presents a highly effective and economical alternative, especially for large-scale synthesis where catalyst cost is a significant factor.[8]

Direct C-H Functionalization: The Atom-Economical Frontier

Direct C-H functionalization has emerged as a powerful strategy that avoids the pre-functionalization of substrates, thereby increasing atom economy and reducing synthetic steps. For electron-deficient heterocycles like 1,6-naphthyridine, this approach often requires a directing group or activation of the ring, for instance, through N-oxide formation.

A Tale of Two Metals: Rhodium(III) vs. Palladium(II) for C-H Activation

Rhodium(III) and Palladium(II) catalysts are at the forefront of directed C-H functionalization. Their efficacy can be compared in the context of C-H olefination of a 1,6-naphthyridine-N-oxide, a common strategy to enhance the reactivity of the pyridine ring.[9][10]

Catalyst SystemOxidantAdditiveSolventTemp (°C)Yield (%)RegioselectivityReference
[Cp*RhCl₂]₂AgSbF₆Cu(OAc)₂DCE10085High (C7)[9]
Pd(OAc)₂K₂S₂O₈TfOHDCE12075Moderate (C7/C5)[11]

Authoritative Grounding: The higher reactivity and distinct selectivity of Rh(III) catalysts in C-H activation of N-heterocycle N-oxides are often attributed to the formation of a stable, five-membered rhodacycle intermediate.[10] Palladium(II) catalysts, while also effective, can sometimes exhibit lower regioselectivity due to competing reaction pathways. The choice between these two powerful catalysts often depends on the desired regiochemical outcome and the specific substrate.

Experimental Protocols: From Theory to Practice

A self-validating system is one where the protocols are robust and reproducible. Below are detailed methodologies for key functionalization reactions.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromo-1,6-naphthyridine

This protocol is adapted for a representative Suzuki coupling using a Pd(dppf)Cl₂ catalyst.[12]

  • To a flame-dried Schlenk flask, add 5-bromo-1,6-naphthyridine (1.0 mmol), the corresponding boronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL).

  • Add Pd(dppf)Cl₂ (0.02 mmol) to the mixture under a positive flow of argon.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Rhodium(III)-Catalyzed C-H Olefination of 1,6-Naphthyridine-N-Oxide

This protocol is a representative example of a directed C-H olefination.[9][13]

  • To a sealed vial, add 1,6-naphthyridine-N-oxide (0.5 mmol), [Cp*RhCl₂]₂ (0.0125 mmol), and AgSbF₆ (0.05 mmol).

  • Evacuate and backfill the vial with argon.

  • Add the olefin (1.0 mmol) and anhydrous 1,2-dichloroethane (DCE) (2 mL).

  • Add Cu(OAc)₂ (1.0 mmol) as an oxidant.

  • Seal the vial and heat the reaction mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Visualizing the "Why": Mechanistic Insights

Understanding the catalytic cycle is fundamental to comprehending why certain catalysts are more effective. The following diagrams illustrate the key steps in two of the discussed transformations.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X R-Pd(II)-X R-Pd(II)-X Oxidative Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R'-B(OR)₂ R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' Reductive Elimination Reductive Elimination R-Pd(II)-R'->Reductive Elimination R-R' Reductive Elimination->Pd(0)Ln

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

CH_Activation_Cycle Rh(III) Rh(III) Coordination Coordination Rh(III)->Coordination Substrate Substrate-Rh(III) Substrate-Rh(III) Coordination->Substrate-Rh(III) C-H Activation C-H Activation Substrate-Rh(III)->C-H Activation Rhodacycle Rhodacycle C-H Activation->Rhodacycle Olefin Insertion Olefin Insertion Rhodacycle->Olefin Insertion Olefin Product Release Product Release Olefin Insertion->Product Release Product Product Release->Rh(III)

Caption: Simplified catalytic cycle for directed C-H activation/olefination.

Conclusion and Future Outlook

The functionalization of the 1,6-naphthyridine scaffold is a dynamic field, with a diverse toolkit of catalytic methods at the disposal of the synthetic chemist. Palladium-catalyzed cross-coupling reactions remain the reliable workhorse for many transformations, with the choice of ligands playing a crucial role in optimizing efficiency. The emergence of direct C-H functionalization, particularly with rhodium catalysts, offers a more atom-economical and elegant approach, albeit often requiring specific directing groups or substrate activation.

The future of 1,6-naphthyridine functionalization will likely see the development of more versatile and sustainable catalytic systems. This includes the use of earth-abundant metals like iron and nickel, as well as the advancement of photocatalysis and electrocatalysis to drive these transformations under even milder conditions. As our understanding of reaction mechanisms deepens, so too will our ability to design catalysts with unprecedented precision and selectivity, further unlocking the therapeutic potential of the remarkable 1,6-naphthyridine scaffold.

References

A Comparative Guide to Predicting Chemical Reactivity in Chlorodiazines: A Frontier Molecular Orbital Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Predicting Reactivity in Heterocyclic Scaffolds

Chlorodiazines, a class of nitrogen-containing heterocyclic compounds, are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Their reactivity profile—specifically their susceptibility to nucleophilic aromatic substitution (SNAr)—is a critical determinant of their synthetic accessibility and metabolic fate. Predicting the most reactive sites on the chlorodiazine ring is paramount for efficient lead optimization and the design of novel chemical entities.

This guide provides an in-depth technical overview of Frontier Molecular Orbital (FMO) theory as a powerful predictive tool for chlorodiazine reactivity. We will explore the theoretical underpinnings, present a detailed computational protocol, and objectively compare its performance against other common methods, supported by computational data.

Part 1: The Power of Frontier Orbitals in Chemical Reactions

Developed by Kenichi Fukui, who shared the Nobel Prize in Chemistry for this work, Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular interactions by focusing on the highest energy occupied molecular orbital (HOMO) and the lowest energy unoccupied molecular orbital (LUMO).[1][2] These "frontier" orbitals are the primary players in chemical reactions.[1][2]

  • HOMO (Highest Occupied Molecular Orbital): This orbital contains the most loosely held electrons and acts as the primary electron donor. In the context of a reaction, a molecule's HOMO will interact with the LUMO of an electron-accepting species (an electrophile). The shape and location of the HOMO indicate the most probable sites for electrophilic attack.[1][3]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital available to accept electrons. It interacts with the HOMO of an electron-donating species (a nucleophile). The shape and location of the LUMO reveal the sites most susceptible to nucleophilic attack.[1][3]

For chlorodiazines, which are electron-deficient aromatic systems, the reaction of greatest interest is nucleophilic aromatic substitution. Therefore, the analysis of the LUMO is of paramount importance. The lobes of the LUMO will be largest on the carbon atoms most susceptible to attack by a nucleophile.

The HOMO-LUMO energy gap (ΔE) is another crucial parameter derived from FMO theory. It represents the energy required to excite an electron from the HOMO to the LUMO. A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability.[4][5]

Part 2: A Step-by-Step Computational Workflow for FMO Analysis

Here, we outline a standard protocol for performing an FMO analysis on a representative chlorodiazine, 2,4-dichloropyrimidine, using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.[6][7]

Experimental Protocol: DFT Calculation of 2,4-Dichloropyrimidine
  • Molecule Construction:

    • Using a molecular modeling software (e.g., Avogadro, GaussView), construct the 3D structure of 2,4-dichloropyrimidine.

  • Geometry Optimization:

    • Objective: To find the lowest energy, most stable conformation of the molecule.

    • Method: Perform a geometry optimization calculation. A common and robust choice for this is the B3LYP functional combined with the 6-31G(d) basis set .[8][9][10] This level of theory provides a good balance of accuracy and computational efficiency for organic molecules.[8]

    • Software Input (Example for Gaussian):

    • Validation: Confirm the optimization has reached a true energy minimum by performing a subsequent frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Single-Point Energy Calculation & Orbital Generation:

    • Objective: To calculate the final electronic energy and generate the molecular orbitals for the optimized geometry.

    • Method: Use the optimized coordinates from the previous step to run a single-point energy calculation. Ensure the output file is formatted to include molecular orbital information (e.g., using Pop=Full in Gaussian).

  • Analysis and Visualization:

    • Identify HOMO and LUMO: From the calculation output, identify the energies of the HOMO and LUMO. Calculate the HOMO-LUMO gap (ΔE = ELUMO - EHOMO).

    • Visualize Orbitals: Use visualization software (e.g., GaussView, Chemcraft, VMD) to plot the isosurfaces of the HOMO and LUMO.

    • Interpret Reactivity: For 2,4-dichloropyrimidine, observe the LUMO. The largest lobes of the LUMO will be centered on the carbon atoms, indicating the most electrophilic sites and therefore the most likely positions for nucleophilic attack.

Workflow Visualization

The entire computational process can be summarized in the following workflow:

FMO_Workflow cluster_prep Preparation cluster_calc Computation (DFT) cluster_analysis Analysis & Prediction mol_build 1. Build Molecule (2,4-Dichloropyrimidine) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum) geom_opt->freq_calc sp_calc 4. Single Point Energy (Generate Orbitals) freq_calc->sp_calc analyze_output 5. Extract Energies (HOMO, LUMO, Gap) sp_calc->analyze_output visualize_mo 6. Visualize LUMO (Identify Orbital Lobes) analyze_output->visualize_mo predict_site 7. Predict Reactive Site (Largest LUMO Coefficient) visualize_mo->predict_site

Caption: Computational workflow for FMO analysis.

Part 3: Comparison with Alternative Reactivity Prediction Methods

While FMO theory is a powerful and intuitive tool, other computational methods can also provide valuable insights into molecular reactivity. Here, we compare FMO analysis with two common alternatives: Molecular Electrostatic Potential (MEP) maps and Fukui Functions.

Method Comparison
Method Principle Application to Chlorodiazines Advantages Limitations
Frontier Molecular Orbital (FMO) Analysis Reactivity is governed by the interaction of HOMO and LUMO.[2][11]Predicts sites for nucleophilic attack by identifying the largest lobes of the LUMO.Intuitive, conceptually simple, good for orbitally-controlled reactions.[1]May be less accurate for charge-controlled reactions; interpretation can be difficult if orbitals are highly delocalized.[1][12]
Molecular Electrostatic Potential (MEP) Maps Visualizes the electrostatic potential on the electron density surface.[13]Identifies electron-deficient (blue/positive) regions prone to nucleophilic attack and electron-rich (red/negative) regions prone to electrophilic attack.[13][14]Excellent for predicting reactivity in electrostatically-driven interactions[15]; provides a clear, color-coded map of charge distribution.Can be misleading as it reflects the potential of the static ground state and doesn't account for orbital interactions during the reaction.[16]
Fukui Functions A descriptor from conceptual DFT that quantifies the change in electron density when an electron is added or removed.[17][18]Calculates f+ values for each atom to pinpoint the most likely sites for nucleophilic attack (where an electron is added).[18][19]More quantitative and rigorous than visual inspection of orbitals; can provide atom-centered reactivity indices.[20]Conceptually more complex; requires three separate calculations (for N, N+1, and N-1 electron systems) to determine f+ and f-.[18]
Conceptual Relationship

The following diagram illustrates the logical relationship between these theoretical models and the prediction of reactivity.

Reactivity_Prediction cluster_concepts Theoretical Concepts cluster_methods Computational Methods cluster_output Prediction fmo FMO Theory (Orbital Interaction) homo_lumo HOMO/LUMO Visualization fmo->homo_lumo esp Electrostatics (Charge Distribution) mep_map MEP Map Generation esp->mep_map dft Conceptual DFT (Density Change) fukui_func Fukui Function Calculation dft->fukui_func prediction Predicted Reactive Sites homo_lumo->prediction mep_map->prediction fukui_func->prediction

Caption: Relationship between theories and predictive methods.

Quantitative Data for 2,4-Dichloropyrimidine

The table below presents hypothetical but representative data from a DFT calculation (B3LYP/6-31G(d)) to illustrate the outputs of these different analyses.

Parameter Value Interpretation
EHOMO -8.5 eVEnergy of the highest occupied molecular orbital.
ELUMO -1.2 eVEnergy of the lowest unoccupied molecular orbital.
ΔE (HOMO-LUMO Gap) 7.3 eVIndicates relatively high kinetic stability.
LUMO Localization C4 > C2The LUMO is predicted to have its largest coefficient on the C4 position, followed by C2, suggesting C4 is the primary site for nucleophilic attack.
MEP Minimum (Vmin) -45 kcal/mol (near N1, N3)The most electron-rich regions are the nitrogen lone pairs, making them sites for protonation or electrophilic interaction.
MEP Maximum (Vmax) +35 kcal/mol (near C4)The most electron-deficient (most positive) region is near the C4 carbon, corroborating the FMO prediction for nucleophilic attack.
Fukui Function (f+) C4 > C2 > C6 > C5The condensed Fukui function for nucleophilic attack (f+) is highest for the C4 atom, providing quantitative support that it is the most reactive site.

Conclusion and Outlook

Frontier Molecular Orbital analysis provides a chemically intuitive, computationally efficient, and powerful framework for predicting the reactivity of chlorodiazines. For SNAr reactions, analysis of the LUMO consistently identifies the most electrophilic carbon atoms, guiding synthetic strategy and aiding in the prediction of metabolic soft spots.

While methods like MEP maps and Fukui functions offer complementary information on electrostatic and quantitative reactivity, the visual and conceptual simplicity of FMO theory makes it an indispensable tool for medicinal chemists.[1][21] By integrating these computational predictions into the drug design workflow, researchers can accelerate the development of novel chlorodiazine-based therapeutics with improved properties and synthetic feasibility.

References

Analysis of reaction mechanisms for nucleophilic substitution on dichloro-s-triazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged s-Triazine Scaffold

The 1,3,5-triazine, or s-triazine, ring is a foundational structural motif in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its prevalence is largely due to the highly predictable and controllable reactivity of its chlorinated precursors, such as 2,4,6-trichloro-s-triazine (cyanuric chloride) and its dichloro derivatives. These molecules serve as versatile platforms for constructing complex molecular architectures through sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the precise installation of a wide array of functional groups.[1][3][4]

The inherent chemistry of the s-triazine ring is defined by a significant electron deficiency at its carbon atoms. This is a direct consequence of the cumulative inductive effect of the three electronegative nitrogen atoms, which renders the ring's carbons highly electrophilic and thus, exceptionally susceptible to nucleophilic attack.[1] This guide provides an in-depth analysis of the reaction mechanisms governing nucleophilic substitution on dichloro-s-triazines, a comparison of factors influencing reaction outcomes, and detailed experimental protocols to empower researchers in their synthetic endeavors.

Part 1: The Core Reaction Mechanism - Nucleophilic Aromatic Substitution (SNAr)

The substitution of chlorine atoms on a dichloro-s-triazine proceeds via a well-established, two-step addition-elimination mechanism, which is the hallmark of nucleophilic aromatic substitution (SNAr).[1][5] Unlike aliphatic SN2 reactions, the SNAr mechanism does not involve a backside attack, which is sterically hindered by the aromatic ring.[5] Instead, the reaction proceeds as follows:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated when a nucleophile (Nu:) attacks one of the electron-deficient carbon atoms bonded to a chlorine atom.[1] This initial attack is typically the rate-determining step. The attack disrupts the ring's aromaticity, leading to the formation of a resonance-stabilized, anionic tetrahedral intermediate known as a Meisenheimer complex.[1][6] The stability of this intermediate is crucial and is enhanced by the electron-withdrawing nature of the triazine ring itself.

  • Elimination of the Leaving Group: The aromaticity of the s-triazine ring is then restored in a rapid subsequent step through the expulsion of the chloride ion (Cl⁻), a good leaving group.[1] The overall reaction is thermodynamically driven by the formation of a stable, substituted triazine product.[1]

Caption: The SNAr mechanism on a dichloro-s-triazine.

Part 2: Comparative Analysis of Factors Influencing Reactivity and Regioselectivity

The sequential substitution of chlorine atoms on a triazine core can be meticulously controlled. This high degree of control is a key advantage of s-triazine chemistry, allowing for the synthesis of mono-, di-, and tri-substituted products with high selectivity. The primary factors that chemists can manipulate are temperature, the nature of the nucleophile, and the solvent system.

Temperature: The Primary Lever of Control

Temperature is the most critical parameter for controlling the extent of substitution on the triazine ring.[1] The reactivity of the C-Cl bonds decreases with each successive substitution. This is because the introduction of an electron-donating nucleophile increases the electron density of the triazine ring, thereby reducing the electrophilicity of the carbon atoms attached to the remaining chlorine(s).[2][7] Consequently, a stepwise increase in temperature is required to overcome the increased activation energy for each subsequent substitution.

Substitution StepTypical Temperature Range (°C)Rationale
First Substitution 0 – 5High reactivity of the initial trichloro- or dichloro-s-triazine.[2][7]
Second Substitution Room Temperature (~20-25)Decreased ring electrophilicity after the first substitution.[2][7]
Third Substitution Elevated (60 - 100+)Significantly reduced reactivity requiring more thermal energy.[2]
The Nature of the Nucleophile: A Hierarchy of Reactivity

The intrinsic properties of the nucleophile, such as its basicity, polarizability, and steric bulk, play a significant role in the reaction kinetics. While a comprehensive kinetic comparison is highly dependent on specific substrates and conditions, a general reactivity trend can be observed.

Kinetic studies have shown that the reactions are typically second-order, being first-order with respect to both the triazine substrate and the nucleophile.[8] Stronger nucleophiles generally lead to faster reaction rates. For instance, studies comparing various amines show a reactivity order that correlates with their nucleophilicity.[8]

Comparative Reactivity Data (Illustrative) Note: The following data is synthesized from typical observations in the literature and serves for comparative purposes. Absolute rates are highly condition-dependent.

Nucleophile TypeExampleRelative Rate Constant (krel)Key Characteristics
Thiols (Thiolates) R-S⁻~100-500Highly polarizable and potent nucleophiles.
Secondary Amines Piperidine, Morpholine~50-150Stronger nucleophiles than primary amines.
Primary Amines Benzylamine, Alkylamines~10-50Good nucleophilicity, widely used.[3]
Alcohols (Alkoxides) R-O⁻~1-10Require strong base to deprotonate; less reactive than amines.
Water (Hydrolysis) H₂O< 0.1Slow reaction, often an undesirable side reaction.

It is crucial to note the "amine-first" principle in sequential substitutions. Once an amine is incorporated onto the s-triazine ring, it becomes exceedingly difficult to substitute the remaining chlorines with other types of nucleophiles (like alcohols or thiols) under similar conditions.[9][10] Therefore, in the synthesis of O,N-disubstituted triazines, the O-type nucleophile should always be incorporated first.[9][10]

Regioselectivity on Unsymmetrically Substituted Dichloro-s-triazines

When the dichloro-s-triazine already bears a substituent (R), the electronic properties of that group dictate the regioselectivity of the next substitution.

  • Electron-Withdrawing Groups (EWGs): An EWG at one position will increase the electrophilicity of the other two carbon centers, but the effect is most pronounced at the C4/C6 positions (para/ortho). This generally leads to faster substitution at those sites.

  • Electron-Donating Groups (EDGs): An EDG deactivates the ring towards nucleophilic attack.[7] The deactivating effect is strongest at the C4/C6 positions, which can sometimes lead to substitution at the C2 position, although this is less common.

Computational studies, such as those analyzing the Lowest Unoccupied Molecular Orbital (LUMO), can be powerful predictive tools for determining the most likely site of nucleophilic attack.[11]

Part 3: Validated Experimental Protocols

Reproducibility is paramount in scientific research. The following protocols are generalized from established methodologies in the literature and provide a robust starting point for the synthesis of substituted s-triazines.[1][10][12][13]

Protocol 1: Synthesis of a Monosubstituted Dichloro-s-triazine

This protocol details the first substitution on 2,4,6-trichloro-s-triazine (TCT) to yield a 2-substituted-4,6-dichloro-s-triazine.

Materials:

  • 2,4,6-Trichloro-s-triazine (TCT)

  • Nucleophile (e.g., an amine, thiol, or alcohol), 1.0 eq

  • Base (e.g., DIEA or K₂CO₃), 1.0-1.1 eq

  • Solvent (e.g., Dichloromethane (DCM), Acetone, or THF)

  • Standard glassware, magnetic stirrer, ice bath

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve TCT (1.0 eq) in the chosen solvent (e.g., DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath. Maintaining this low temperature is critical to prevent double substitution.[10]

  • Reagent Addition: In a separate flask, dissolve the nucleophile (1.0 eq). Add this solution dropwise to the stirring TCT solution. Following this, add the base (1.0 eq) dropwise.

  • Reaction: Stir the reaction mixture vigorously at 0 °C for 30-60 minutes.[1][13]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), checking for the consumption of the TCT starting material.

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer several times with water to remove the base salts (e.g., DIEA·HCl).[12]

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of a Disubstituted Monochloro-s-triazine

This protocol uses the product from Protocol 1 to perform a second substitution.

Materials:

  • 2-substituted-4,6-dichloro-s-triazine (from Protocol 1)

  • Second Nucleophile, 1.0 eq

  • Base (e.g., DIEA or K₂CO₃), 1.0-1.1 eq

  • Solvent (e.g., THF or DCM)

Procedure:

  • Preparation: Dissolve the monosubstituted dichloro-s-triazine (1.0 eq) in the solvent in a round-bottom flask.

  • Reagent Addition: Add the second nucleophile (1.0 eq) to the solution, followed by the base (1.0 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[1] In some cases, gentle heating may be required to drive the reaction to completion.[7]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[1]

  • Workup and Isolation: Perform the same workup and isolation procedure as described in Protocol 1 to obtain the pure 2,4-disubstituted-6-chloro-s-triazine product.

Experimental_Workflow cluster_step1 Step 1: Monosubstitution cluster_step2 Step 2: Disubstitution A Dissolve TCT in DCM B Cool to 0 °C A->B C Add Nucleophile 1 + Base B->C D Stir at 0 °C, 30-60 min C->D E TLC Monitoring D->E F Workup & Isolation E->F G Dissolve Monosubstituted Product F->G Proceed with Product H Add Nucleophile 2 + Base G->H I Stir at Room Temp, 12-24h H->I J TLC Monitoring I->J K Workup & Isolation J->K M End: Disubstituted Product K->M L Start: TCT L->A

Caption: General experimental workflow for sequential substitution.

Conclusion

The nucleophilic substitution on dichloro-s-triazines is a powerful and highly controllable process governed by the SNAr mechanism.[1] By carefully manipulating reaction conditions—primarily temperature, but also the choice of nucleophile, base, and solvent—researchers can achieve selective and sequential substitution to build a vast library of mono- and di-substituted triazine derivatives.[1] Understanding the principles of reactivity, the hierarchy of nucleophiles, and the critical role of temperature is essential for the rational design and successful execution of syntheses involving this privileged heterocyclic core.

References

A Comparative Guide to the Synthesis of 1,6-Naphthyridines: Classical versus Modern Routes

Author: BenchChem Technical Support Team. Date: January 2026

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmaceutical agents.[1][2] Its derivatives are recognized for a wide spectrum of biological activities, including potential as anticancer, antiviral, and anti-inflammatory agents, making the development of efficient synthetic routes a key focus for medicinal and organic chemists.[3][4] This guide provides an in-depth comparison of classical and emerging synthetic strategies for constructing the 1,6-naphthyridine core, offering researchers the critical insights needed to select the optimal route for their specific applications.

The Enduring Legacy of Classical Syntheses

Traditional methods for constructing the 1,6-naphthyridine ring system have been the bedrock of its chemistry for decades. These routes, while foundational, often come with significant drawbacks, such as harsh reaction conditions and limited substrate scope.

The Friedländer Annulation: A Versatile Cornerstone

The Friedländer synthesis is a cornerstone in quinoline and naphthyridine chemistry.[5] It classically involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration step.[5][6] The primary advantage of this method lies in its versatility and the relative accessibility of the starting materials.

However, the causality behind its limitations is rooted in the reaction mechanism. The requisite high temperatures or strongly acidic/basic conditions can lead to low yields and are incompatible with sensitive functional groups.[1][6] This often necessitates longer synthetic routes involving protection and deprotection steps, reducing overall efficiency.

Friedlander_Annulation cluster_reactants Reactants cluster_process Process o_aminoaldehyde o-Aminoaryl Aldehyde/Ketone condensation Condensation o_aminoaldehyde->condensation methylene_compound Active Methylene Compound methylene_compound->condensation cyclodehydration Cyclodehydration condensation->cyclodehydration Intermediate product 1,6-Naphthyridine cyclodehydration->product Acid/Base Catalyst, Heat

Caption: General mechanism of the Friedländer Annulation.

The Skraup Synthesis: A Harsh but Historical Route

Another classical approach is the Skraup synthesis, which typically employs an aminopyridine and a glycerol derivative heated in the presence of sulfuric acid and an oxidizing agent.[7] This method is notorious for its often violent and exothermic nature, posing significant safety risks.[7] Consequently, yields are frequently modest, and the harsh conditions severely limit its applicability, especially in complex molecule synthesis.[7]

The Dawn of Modern Synthetic Strategies

To overcome the limitations of classical methods, a new era of synthetic innovation has emerged, focusing on milder conditions, greater efficiency, and broader functional group tolerance. These modern routes provide powerful tools for the rapid and diverse synthesis of 1,6-naphthyridine derivatives.

Multicomponent Reactions (MCRs): The Power of Convergence

One-pot multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules by combining multiple starting materials in a single step.[2] This approach offers significant advantages in terms of efficiency, atom economy, and the generation of structural diversity.[2][3] For instance, innovative pseudo-five-component reactions have been developed to construct highly functionalized 1,6-naphthyridines from simple starting materials like methyl ketones, amines, and malononitrile in environmentally friendly solvents such as water, completely avoiding the need for expensive catalysts.[8][9]

Microwave-Assisted Synthesis: Accelerating Discovery

The application of microwave irradiation has been shown to dramatically accelerate reaction times, increase product yields, and improve the purity of 1,6-naphthyridine derivatives compared to conventional heating methods.[10][11][12] This technique provides efficient energy transfer directly to the reacting molecules, often enabling reactions to proceed under milder conditions and with reduced side product formation.[10]

Transition Metal-Catalyzed C-H Activation: Precision and Efficiency

A significant leap forward in synthetic efficiency has been achieved through rhodium(III)-catalyzed C-H activation.[13] This strategy allows for the direct and regioselective formation of carbon-carbon bonds, bypassing the need for pre-functionalized starting materials. A notable example is the synthesis of naphthyridinones from nicotinamide N-oxides and alkynes or alkenes, which proceeds with high yields and selectivity under mild, room-temperature conditions.[13]

Novel Friedel-Crafts-Type Cycloaromatizations: A Mild Revolution

Recent advancements have introduced a mild and highly effective alternative to the classical Friedländer reaction. This involves the CF3SO3H- or H2SO4-mediated Friedel-Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles.[1] This protocol is distinguished by its excellent to good yields (ranging from 41-98%), mild reaction conditions (often at room temperature), and scalability, making it a superior choice for the synthesis of fused polycyclic 1,6-naphthyridin-4-amines.[14] The cyano group cleverly acts as a one-carbon synthon in this transformation.[15]

Modern_Cycloaromatization start 4-(Arylamino)nicotinonitrile acid CF3SO3H or H2SO4 (Room Temperature) start->acid cyclization Intramolecular Cycloaromatization acid->cyclization product Fused Polycyclic 1,6-Naphthyridin-4-amine cyclization->product

Caption: Workflow for modern acid-mediated cycloaromatization.

Ditriflation Strategy: A Gateway to Rapid Diversification

A powerful new method for creating diverse 1,6-naphthyridine libraries involves the ditriflation of 1,6-naphthyridine-5,7-diones.[16] This process generates bench-stable yet highly reactive 1,6-naphthyridine-5,7-ditriflates. These intermediates can then undergo selective one-pot functionalization at the C5 and C7 positions, providing rapid access to a wide array of drug-like molecules.[16] This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Head-to-Head Comparison: A Data-Driven Overview

The following table provides a succinct comparison of the key performance indicators for the synthetic routes discussed.

Method Typical Reactants Conditions Advantages Limitations
Friedländer Annulation o-Aminoaryl aldehyde/ketone, active methylene compoundHigh temperature, strong acid or base[6]Versatile, accessible starting materials[5]Harsh conditions, low yields, limited functional group tolerance[1]
Skraup Synthesis Aminopyridine, glycerol, H₂SO₄, oxidizing agentHighly exothermic, harsh[7]Historically significantViolent reaction, low yields, safety concerns[7]
Multicomponent Reactions Aldehydes, amines, malononitrile, etc.Often mild, one-pot[8][17]High efficiency and atom economy, diversity-oriented[2]Can require extensive optimization
Microwave-Assisted Synthesis VariousMicrowave irradiation[10][11]Rapid, high yields, clean reactions[12]Requires specialized equipment
C-H Activation (Rh-catalyzed) Nicotinamide N-oxides, alkynes/alkenesMild, room temperature, low catalyst loading[13]High regioselectivity, atom economy, efficiencyRequires transition metal catalyst
Modern Friedel-Crafts-Type Cyclization 4-(Arylamino)nicotinonitrilesMild acid (CF₃SO₃H or H₂SO₄), room temp[1]High yields (41-98%), mild conditions, scalable[14]Substrate-specific
Ditriflation Strategy 1,6-Naphthyridine-5,7-dionesDitriflation followed by nucleophilic substitution[16]Rapid diversification, access to novel derivatives[16]Multi-step process to access the dione precursor

Validated Experimental Protocols

To provide a practical context, detailed protocols for a classical and a modern synthetic route are provided below. These protocols are self-validating systems designed for reproducibility.

Protocol 1: Classical Friedländer Synthesis of a Substituted 1,8-Naphthyridine

This protocol is a representative example based on the principles of the Friedländer condensation.[5][6]

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 eq) and an active methylene compound (e.g., ethyl acetoacetate, 1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine or potassium hydroxide) to the mixture.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent.

Protocol 2: Modern CF₃SO₃H-Mediated Synthesis of a Fused 1,6-Naphthyridin-4-amine

This protocol is based on the mild and efficient cycloaromatization method.[1][15][14]

  • Reactant Preparation: To a solution of the 4-(arylamino)nicotinonitrile substrate (1.0 eq) in dichloromethane (CH₂Cl₂), add trifluoromethanesulfonic acid (CF₃SO₃H) (10.0 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 0.5-4 hours. The progress of the reaction should be monitored by TLC.[14]

  • Quenching: Upon completion, carefully pour the reaction mixture into an ice-cold aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Work-up and Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure fused 1,6-naphthyridin-4-amine.

Conclusion

The synthesis of 1,6-naphthyridines has evolved significantly from the harsh conditions of classical methods to the mild, efficient, and highly versatile strategies of modern organic chemistry. While the Friedländer and Skraup syntheses laid the essential groundwork, their limitations in terms of yield, safety, and substrate scope have driven the development of superior alternatives. Modern approaches, including multicomponent reactions, microwave-assisted synthesis, C-H activation, and novel cyclization strategies, offer researchers a powerful and expanded toolkit. In particular, the acid-mediated cycloaromatization of 4-(arylamino)nicotinonitriles stands out for its mild conditions and excellent yields, representing a state-of-the-art method for accessing this important heterocyclic scaffold. The choice of synthetic route will ultimately depend on the specific target molecule and the desired scale, but the trend towards more efficient and sustainable methods continues to shape the future of 1,6-naphthyridine chemistry.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4,7-Dichloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. The proper handling and disposal of specialized chemical reagents like 4,7-dichloro-1,6-naphthyridine are not merely procedural hurdles; they are integral to scientific integrity, personnel safety, and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each step.

Hazard Profile and Chemical Assessment

This compound is a chlorinated heterocyclic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact isomer may not always be accessible, its structural class informs a robust hazard assessment. Analogous dichlorinated heterocyclic compounds are known to cause skin and serious eye irritation.[1][2][3] Inhalation may lead to respiratory irritation, and ingestion can be harmful.[2][4]

A critical consideration for disposal is its chemical composition. During thermal decomposition, such as in a fire or improper incineration, it can generate highly toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and carbon oxides.[1] Furthermore, many chlorinated organic compounds are classified as being very toxic to aquatic life with long-lasting effects, making containment and prevention of environmental release a top priority.[5]

Causality: Understanding these hazards is paramount. The irritant nature of the compound dictates the need for stringent Personal Protective Equipment (PPE), while its chlorinated structure mandates a specific, segregated waste stream to prevent the formation of hazardous byproducts during disposal and to protect aquatic ecosystems.

Core Safety and Handling Protocols

Before beginning any work that will generate waste, ensure the following controls are in place.

Your first and most critical line of defense is a consistent and correct PPE protocol.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Use chemical safety goggles and a face shield for maximum protection against splashes or airborne particles.[3][6]

  • Body Protection: A standard laboratory coat is mandatory. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of solid this compound or its volatile solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5]

  • Ventilation: A properly functioning chemical fume hood is essential.[1]

  • Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance from the workstation.[6]

Hazard Summary & Control Measures
GHS Hazard Classifications (Anticipated)
Skin Irritation (Category 2)[1][3]
Serious Eye Irritation (Category 2/2A)[1][2][3]
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory)[1][2]
Acute Aquatic Toxicity[5]
Required Personal Protective Equipment (PPE)
Chemically Resistant Gloves, Safety Goggles, Face Shield, Lab Coat[1][2][6]
Disposal Method
Collection as Hazardous Waste for licensed incineration. No drain or trash disposal. [1][5][7]
Incompatible Waste Streams
Non-halogenated solvents, strong oxidizing agents, reactive metals.[6][8]
Step-by-Step Disposal and Decontamination Workflow

The fundamental principle for disposing of this compound is waste segregation . As a chlorinated compound, it must never be mixed with non-halogenated waste.

Causality: Halogenated waste requires a specific high-temperature incineration process equipped with "scrubbers" to neutralize the acidic gases (like HCl) produced.[9] Mixing this waste with non-halogenated streams contaminates the entire volume, leading to complex and costly disposal procedures.[8]

  • Select the Correct Container: Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. The container must be made of a compatible material (e.g., polyethylene for solvents, a sealable drum for solids) and be in good condition with a tightly fitting lid.[7][10]

  • Initial Labeling: Immediately label the container with the words "HAZARDOUS WASTE ".[10] List "this compound" as a constituent. Keep a running log of all chemicals added to the container.

  • Solid Waste: Carefully transfer residual solid this compound, contaminated weigh boats, or filter papers into a sealable container or heavy-duty bag. This container should then be placed into your primary solid halogenated waste drum. Minimize dust generation during transfer.[1]

  • Liquid Waste (Solutions): Pour solutions containing this compound directly into the designated liquid halogenated waste container using a funnel.

  • Contaminated Labware: Items like pipette tips, chromatography columns, and wipes should be collected in the solid halogenated waste stream.

Empty containers of this compound are still considered hazardous waste until properly decontaminated.[11]

  • First Rinse: Add a small amount of a suitable solvent (e.g., acetone or methanol) to the empty container. Close the container and swirl to rinse all interior surfaces. Empty the rinsate into your liquid halogenated waste container.

  • Second & Third Rinse: Repeat the rinsing step two more times, collecting all rinsate as hazardous waste.[11]

  • Final Disposal: Once triple-rinsed, deface the original label on the container. It can now be disposed of according to your institution's policy for non-hazardous lab glass or plastic.

  • Secure the Container: Ensure the waste container lid is tightly sealed at all times, except when adding waste.[8][10] Do not fill containers beyond 90% capacity to allow for expansion.[8]

  • Clean Exterior: The outside of the waste container must be clean and free of any chemical residue.[8]

  • Complete the Label: Finalize the hazardous waste tag with the full chemical names of all constituents and their estimated percentages.

  • Store Safely: Store the sealed container in a designated Satellite Accumulation Area (SAA) or your lab's designated waste storage area, ensuring it is segregated from incompatible materials.[10]

  • Schedule Pickup: Contact your institution's EHS department to schedule a waste pickup.[7]

Disposal Decision Workflow

G cluster_type Determine Waste Type Start Waste Generated (this compound) Solid Solid Waste (powder, contaminated wipes) Start->Solid Liquid Liquid Waste (solutions, rinsate) Start->Liquid Empty Empty Reagent Bottle Start->Empty Container Select Dedicated 'HALOGENATED ORGANIC WASTE' Container Solid->Container Liquid->Container TripleRinse Perform Triple Rinse Protocol with suitable solvent Empty->TripleRinse Labeling Securely Cap & Label Container - 'Hazardous Waste' - List all constituents Container->Labeling Add waste CollectRinsate Collect ALL Rinsate as Halogenated Liquid Waste TripleRinse->CollectRinsate DisposeBottle Dispose of Decontaminated Bottle (non-hazardous) TripleRinse->DisposeBottle CollectRinsate->Container Storage Store in Designated Satellite Accumulation Area (SAA) Labeling->Storage Pickup Request Pickup from Environmental Health & Safety (EHS) Storage->Pickup

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Emergency Procedures

For small, manageable laboratory spills:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate & Ventilate: If safe to do so, ensure the fume hood is operating. Restrict access to the spill area.[3]

  • Don PPE: Wear the full PPE described in Section 2.1.

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into your designated halogenated solid waste container.[1][6] Avoid creating dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), then with soap and water. Place all cleaning materials into the hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS, per institutional policy.

  • Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and provide the SDS or chemical label if possible.[4]

By adhering to these scientifically grounded procedures, you build a framework of safety that protects you, your colleagues, and the integrity of your research environment.

References

A Researcher's Guide to the Safe Handling and Disposal of 4,7-Dichloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Protocol for Laboratory Safety and Chemical Handling

The successful synthesis of novel therapeutics and functional materials hinges on the safe and effective use of specialized reagents. 4,7-Dichloro-1,6-naphthyridine is a valuable heterocyclic building block, but its handling demands a rigorous and informed approach to safety. This guide provides a detailed operational and disposal plan, moving beyond a simple checklist to offer a framework for risk mitigation and procedural excellence in the laboratory.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Before any laboratory work commences, a thorough understanding of the inherent risks of this compound is crucial. This compound is a chlorinated heterocyclic solid, and its hazard profile dictates the necessary safety protocols.

Primary Hazards:

  • Skin Irritation: Can cause significant skin irritation upon contact.

  • Serious Eye Irritation: Poses a serious risk of eye damage.

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.

These hazards necessitate a multi-faceted personal protective equipment (PPE) strategy and strict engineering controls to minimize all potential routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural formality; it is a critical barrier between the researcher and potential harm. The following table outlines the minimum PPE requirements for handling this compound, with a focus on the rationale for each component.

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile) . Double-gloving is recommended when handling the solid. Why? To prevent dermal absorption, a likely route of exposure. Regularly inspect gloves for any signs of degradation or punctures.
Eye and Face Protection Safety goggles with side shields or a full-face shield . Standard safety glasses are insufficient. Why? To provide complete protection against splashes and airborne particles entering the eyes.
Body Protection Laboratory coat and a chemical-resistant apron . Why? To protect personal clothing from contamination and provide an additional barrier against spills.
Respiratory Protection Work within a certified chemical fume hood . If a fume hood is not available, a NIOSH-approved respirator with cartridges for organic vapors and particulates is mandatory. Why? To prevent the inhalation of dust or vapors, especially when handling the solid form or preparing solutions.

The Operational Workflow: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential for minimizing risk. The following workflow provides a logical sequence for safe laboratory operations.

A logical workflow for the safe handling and disposal of this compound.

Experimental Protocol:

  • Preparation:

    • Before beginning, ensure all necessary PPE is donned correctly.

    • Verify that the chemical fume hood has a current certification and is functioning properly.

    • Prepare the work area within the fume hood by lining it with an absorbent, disposable material to contain any potential spills.[1]

  • Handling and Use:

    • When weighing the solid, use a disposable weigh boat to prevent cross-contamination.

    • Handle the solid with care to minimize the generation of dust.

    • All transfers of the compound should be conducted within the fume hood.

  • Spill Management:

    • In the event of a small spill, use an inert absorbent material such as sand or vermiculite to contain the substance.[2][3][4] Avoid raising dust.

    • Carefully scoop the contained material into a labeled, sealed container for disposal.

    • For larger spills, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and associated waste is a critical final step to protect both personnel and the environment. All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal Protocol:

  • Chemical Waste: Unused or waste solutions of this compound should be collected in a separate, clearly labeled hazardous waste container designated for halogenated organic compounds.[5][6] Never mix halogenated waste with non-halogenated waste.[5]

  • Contaminated Materials: All disposable PPE, absorbent materials from spills, and empty containers must be collected in a designated, labeled hazardous waste container.

  • Decontamination of Glassware:

    • Rinse glassware with a suitable organic solvent (e.g., acetone) to remove residual compound. Collect this rinse as halogenated waste.

    • Wash the glassware with a detergent solution.[7][8][9]

    • Perform a final rinse with deionized water.

The ultimate disposal of all hazardous waste must be coordinated through your institution's EHS department, who will ensure compliance with all local and federal regulations.

By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can ensure the safe and effective use of this compound, fostering a culture of safety and scientific integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dichloro-1,6-naphthyridine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,7-Dichloro-1,6-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.